Technical Documentation Center

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide
  • CAS: 1354963-02-2

Core Science & Biosynthesis

Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide: A Key Intermediate for Nav1.7 Inhibitor Scaffolds

Abstract This technical guide provides an in-depth exploration of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, a crucial intermediate in the development of selective inhibitors for the voltage-gated sodium channel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, a crucial intermediate in the development of selective inhibitors for the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a high-value target for novel, non-opioid analgesics due to its critical role in pain signal transmission. This document details a robust synthetic protocol for the preparation of this key intermediate, outlines comprehensive characterization methodologies, and discusses its significance in the broader context of medicinal chemistry and drug discovery for chronic pain. The content is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation pain therapeutics.

Introduction: The Significance of Targeting Nav1.7 for Analgesia

The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals.[1] Predominantly expressed in peripheral neurons, this channel is crucial for the initiation and propagation of the electrical signals that the brain perceives as pain.[1] Compelling genetic evidence from individuals with loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, who exhibit a congenital insensitivity to pain, has solidified Nav1.7 as a prime therapeutic target for pain management.[2][3] Conversely, gain-of-function mutations are linked to severe pain disorders.[4]

Selective Nav1.7 inhibitors hold the promise of potent analgesia without the significant side effects associated with current pain medications, such as opioids.[1] The development of small molecule inhibitors has been a major focus of pharmaceutical research, with various chemical scaffolds being explored. Among these, aryl sulfonamide-based compounds have shown considerable promise. The intermediate, 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, provides a versatile platform for the synthesis of a diverse library of potential Nav1.7 inhibitors. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the hydroxy and N-methylsulfonylbenzamide moieties offer key points for further chemical elaboration.

Synthesis of 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

The synthesis of the target intermediate is achieved through the coupling of 2,5-difluoro-4-hydroxybenzoic acid and methanesulfonamide. This transformation, forming an N-acylsulfonamide linkage, can be accomplished via several established synthetic methodologies. Here, we present a reliable and scalable protocol utilizing a carbodiimide-mediated coupling reaction, a common and efficient method for amide bond formation.

Synthetic Scheme

Synthesis_Scheme cluster_0 Starting Materials cluster_1 Reagents & Conditions cluster_2 Product SM1 2,5-Difluoro-4-hydroxybenzoic Acid Product 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide SM1->Product + SM2 SM2 Methanesulfonamide Reagents EDC, HOBt, DIPEA Anhydrous DMF, rt, 12-24h Reagents->Product

Caption: Synthetic route to 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

Detailed Experimental Protocol

Materials:

  • 2,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

  • Methanesulfonamide (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is completely dissolved.

  • To the solution, add methanesulfonamide (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Slowly add EDC (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

Rationale for Experimental Choices
  • Coupling Reagents (EDC/HOBt): The use of EDC in combination with HOBt is a classic and effective method for minimizing racemization and improving the efficiency of amide bond formation. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the sulfonamide. HOBt acts as an additive to form an active ester intermediate, which is less prone to side reactions.

  • Base (DIPEA): A non-nucleophilic organic base such as DIPEA is used to neutralize the hydrochloride salt of EDC and to facilitate the deprotonation of the sulfonamide, enhancing its nucleophilicity.

  • Solvent (Anhydrous DMF): Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Workup: The series of aqueous washes is essential for removing unreacted reagents, byproducts (such as the urea byproduct from EDC), and the base. The acidic wash removes any remaining DIPEA, while the basic wash removes any unreacted carboxylic acid and HOBt.

Characterization of the Intermediate

Thorough characterization of the synthesized intermediate is paramount to confirm its identity and purity before its use in subsequent synthetic steps. The following analytical techniques are recommended:

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons of the sulfonyl group will be a singlet at approximately δ 3.0-3.5 ppm. The hydroxyl and amide protons will appear as broad singlets, and their chemical shifts can be concentration-dependent.
¹³C NMR Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbonyl carbon of the amide will be observed further downfield (δ 160-170 ppm). The methyl carbon of the sulfonyl group will appear upfield (δ 30-40 ppm).
Mass Spec. The exact mass of the protonated molecule [M+H]⁺ should be confirmed by high-resolution mass spectrometry (HRMS) to verify the elemental composition.
IR Spec. Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C=O stretch of the amide (~1680 cm⁻¹), and the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹) should be present.
Purity Assessment

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound. A purity of >95% is generally required for use in subsequent drug discovery efforts.

Application in the Synthesis of Nav1.7 Inhibitors

The 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide intermediate serves as a versatile building block for the synthesis of more complex Nav1.7 inhibitors. The hydroxyl group provides a convenient handle for introducing various substituents through etherification or other functionalization reactions. This allows for the systematic exploration of the chemical space around this core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Application_Workflow Intermediate 2,5-Difluoro-4-hydroxy- N-(methylsulfonyl)benzamide Functionalization Functionalization of the Hydroxyl Group (e.g., Etherification) Intermediate->Functionalization Library_Synthesis Synthesis of a Diverse Library of Aryl Sulfonamide Analogs Functionalization->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Candidate Identification of Preclinical Candidate(s) Lead_Optimization->Preclinical_Candidate

Caption: Workflow for the utilization of the intermediate in Nav1.7 inhibitor discovery.

The strategic design of substituents to be added to the hydroxyl group is guided by computational modeling and structure-activity relationship (SAR) studies of known Nav1.7 inhibitors. The goal is to introduce moieties that can form favorable interactions with the amino acid residues in the binding pocket of the Nav1.7 channel, thereby enhancing the inhibitory activity and selectivity over other sodium channel subtypes.

Conclusion

The synthesis and characterization of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide represent a critical step in the development of novel Nav1.7 inhibitors. This technical guide provides a detailed and scientifically grounded protocol for its preparation and analysis. The versatility of this intermediate makes it a valuable tool for medicinal chemists working to address the significant unmet medical need for safer and more effective treatments for chronic pain. The continued exploration of derivatives based on this scaffold is anticipated to yield promising candidates for future clinical development.

References

  • Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC. (n.d.).
  • What are Nav1.7 blockers and how do they work? (2024, June 21).
  • Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025, September 8).
  • Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PubMed. (2019, October 10).
  • A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under - TÜBİTAK Academic Journals. (2007, January 1).
  • Highly Efficient One-Pot Synthesis of N-Acylsulfonamides Using Cyanuric Chloride at Room Temperature. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • What are Nav1.7 inhibitors and how are they used in the treatment of neuropathic pain? (2017, August 21).

Sources

Foundational

Acyl Sulfonamide Bioisosteres of 2,5-Difluoro-4-Hydroxybenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Bioisosteric Replacement in Modern Drug Discovery In the landscape of contemporary drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Bioisosteric Replacement in Modern Drug Discovery

In the landscape of contemporary drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is as critical as its pharmacodynamic activity. A primary strategy in this multifaceted optimization process is bioisosterism, the substitution of a functional group within a molecule with another group that retains similar chemical and physical characteristics, thereby maintaining or enhancing biological activity.[1] Carboxylic acids are a ubiquitous functional group in pharmacologically active agents, prized for their ability to engage in hydrogen bonding and ionic interactions with biological targets. However, they often present challenges, including poor membrane permeability, rapid metabolism via glucuronidation, and potential for high plasma protein binding, which can limit oral bioavailability and overall efficacy.[2]

This guide focuses on a specific, highly relevant bioisosteric replacement: the substitution of the carboxylic acid moiety in 2,5-difluoro-4-hydroxybenzoic acid with an acyl sulfonamide. The N-acyl sulfonamide group has emerged as a premier carboxylic acid bioisostere.[3][4] It effectively mimics the acidic proton and hydrogen bonding geometry of a carboxylic acid while offering a distinct set of physicochemical properties that can be strategically leveraged to overcome the inherent liabilities of the carboxylate group.[1][4] The introduction of fluorine atoms on the phenyl ring of the parent compound already serves to modulate its electronic properties and metabolic stability, making the exploration of further bioisosteric modifications a logical and promising step in drug development.[5]

This document will provide an in-depth exploration of the synthesis, comparative physicochemical properties, and strategic implementation of acyl sulfonamide bioisosteres derived from 2,5-difluoro-4-hydroxybenzoic acid.

Physicochemical Landscape: A Comparative Analysis

The decision to implement a bioisosteric replacement is fundamentally driven by the goal of modulating key physicochemical parameters. The acyl sulfonamide group offers a tunable alternative to the carboxylic acid, primarily in terms of acidity (pKa) and lipophilicity (logP).

Acidity (pKa)

The N-H proton of an acyl sulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups. This acidity is comparable to that of carboxylic acids, with typical pKa values for N-acylsulfonamides falling within the 3.5–4.5 range.[4] This similarity is crucial as it allows the bioisostere to maintain the critical ionic interactions with target receptors that are often essential for biological activity.

Compound/Functional GroupTypical pKa RangeKey Considerations
Carboxylic Acids4.0 - 5.0Acidity influenced by substituents on the aromatic ring.
4-Hydroxybenzoic Acid~4.54[6][7]Parent compound for estimation.
2,5-Difluoro-4-hydroxybenzoic acidEstimated 3.5 - 4.0Fluorine atoms increase acidity.
Acyl Sulfonamides3.5 - 4.5[4]Tunable based on the sulfonamide substituent (R').
Lipophilicity (logP)

Acyl sulfonamides are generally more lipophilic than their corresponding carboxylic acids.[8] This increased lipophilicity can lead to improved membrane permeability and, consequently, better oral absorption and bioavailability. However, this must be carefully balanced, as excessive lipophilicity can lead to off-target effects and reduced solubility. The ability to modify the sulfonamide portion of the molecule provides a valuable handle for optimizing this property.

Synthetic Strategy: From Carboxylic Acid to Acyl Sulfonamide

The synthesis of acyl sulfonamides from their parent carboxylic acids is a well-established process in medicinal chemistry, typically involving a two-step sequence: activation of the carboxylic acid followed by coupling with a sulfonamide.

Workflow for the Synthesis of Acyl Sulfonamide Bioisosteres

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Coupling Reaction cluster_2 Protection/Deprotection (If Necessary) A 2,5-Difluoro-4- hydroxybenzoic acid C Acyl Chloride Intermediate A->C Activation G Phenolic -OH Protection (e.g., MOM, SEM) A->G B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) F Acyl Sulfonamide Product C->F Coupling D Sulfonamide (R'-SO₂NH₂) D->F E Base (e.g., Pyridine, Et₃N) H Deprotection Step F->H

Caption: Generalized workflow for the synthesis of acyl sulfonamides.

Detailed Experimental Protocol

Materials:

  • 2,5-difluoro-4-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired sulfonamide (e.g., methanesulfonamide, benzenesulfonamide)

  • Pyridine or triethylamine (Et₃N)

  • Protecting group reagent for the phenolic hydroxyl if necessary (e.g., MOM-Cl)

  • Deprotection reagents (e.g., HCl in methanol)

  • Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)

A Note on Protecting Groups: The phenolic hydroxyl group of 2,5-difluoro-4-hydroxybenzoic acid is nucleophilic and may react with the acyl chloride intermediate. Therefore, it is advisable to protect this group prior to the coupling reaction. A methoxymethyl (MOM) or other suitable protecting group can be installed and later removed under acidic conditions.

Step 1: Synthesis of the Acyl Chloride

  • To a solution of (MOM-protected) 2,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling with the Sulfonamide

  • Dissolve the desired sulfonamide (1.1 eq) in anhydrous DCM or THF.

  • Add pyridine (2.0 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of the crude acyl chloride from Step 1 in anhydrous DCM.

  • Allow the reaction to stir at room temperature overnight.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection (if applicable)

  • Dissolve the purified, protected acyl sulfonamide in methanol.

  • Add a solution of HCl in methanol and stir at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify as necessary.

Characterization and Validation

A critical aspect of synthesizing and evaluating new chemical entities is rigorous characterization to confirm structure and assess purity.

Standard Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks for the acyl sulfonamide linkage and the aromatic protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Evaluation: A Hypothetical Case Study

Let us consider a hypothetical scenario where 2,5-difluoro-4-hydroxybenzoic acid is an inhibitor of a target enzyme, with the carboxylate forming a key salt bridge with a lysine residue in the active site. The acyl sulfonamide bioisostere would be designed to maintain this critical interaction.

G cluster_0 Enzyme Active Site cluster_1 Binding Pocket cluster_2 Ligand Interaction receptor Target Protein ligand Acyl Sulfonamide Bioisostere (-ve at phys. pH) lysine Lysine Residue (+ve) ligand->lysine Ionic Interaction (Salt Bridge)

Caption: Hypothetical binding mode of an acyl sulfonamide bioisostere.

The synthesized bioisostere would then be subjected to a battery of in vitro assays to compare its activity and properties to the parent carboxylic acid.

Comparative In Vitro Assays:

Assay TypePurposeExpected Outcome for a Successful Bioisostere
Enzyme Inhibition Assay To determine the IC₅₀ against the target enzyme.Similar or improved potency compared to the parent acid.
Cellular Potency Assay To measure activity in a cell-based model.Improved potency due to potentially better cell permeability.
Aqueous Solubility To assess solubility at physiological pH.May be reduced, requiring formulation strategies.
LogD₇.₄ Determination To measure lipophilicity at physiological pH.Increased lipophilicity, correlating with permeability.
In Vitro Metabolic Stability To evaluate stability in liver microsomes.Increased stability due to resistance to glucuronidation.

Conclusion and Future Outlook

The replacement of the carboxylic acid in 2,5-difluoro-4-hydroxybenzoic acid with an acyl sulfonamide bioisostere represents a powerful and rational approach in drug design. This strategy allows for the retention of key binding interactions while providing medicinal chemists with the tools to systematically modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. The synthetic routes are well-established, and the resulting compounds can be readily evaluated through standard in vitro assays. By leveraging this bioisosteric replacement, researchers can potentially overcome the pharmacokinetic hurdles associated with carboxylic acids, ultimately leading to the development of more effective and bioavailable therapeutics.

References

  • Borhade, S. R., Svensson, R., Brandt, P., Artursson, P., Arvidsson, P. I., & Sandström, A. (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. ChemMedChem, 10(3), 455–460. Available at: [Link]

  • Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. Available at: [Link]

  • Pinter, T., Jana, S., Courtemanche, R. J., & Hof, F. (2011). Recognition properties of carboxylic acid bioisosteres: anion binding by tetrazoles, aryl sulfonamides, and acyl sulfonamides on a calix[9]arene scaffold. The Journal of Organic Chemistry, 76(10), 3733–3741. Available at: [Link]

  • Hall, A., & Cool, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 117653. Available at: [Link]

  • Nowak, M., & Mikołajczyk, M. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry A, 127(30), 6271–6281. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, S., Wang, J., & Li, J. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(19), 6653. Available at: [Link]

  • Google Patents. (n.d.). CN103922975A - Synthesis method of sulfonamide compound.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2015). Biological activities of sulfonamides. Saudi Pharmaceutical Journal, 23(3), 221–230. Available at: [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(36), 25332–25350. Available at: [Link]

  • Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 19(12), 20352–20371. Available at: [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved February 14, 2026, from [Link]

  • Chemex, Inc. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved February 14, 2026, from [Link]

  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(36), 25332–25350. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved February 14, 2026, from [Link]

  • Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Retrieved February 14, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved February 14, 2026, from [Link]

  • FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Retrieved February 14, 2026, from [Link]

  • mVOC. (n.d.). 4-hydroxybenzoic Acid. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

The Strategic Placement of Fluorine: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated N-Methylsulfonylbenzamides

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorinated N-methylsulfonylbenzam...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluorinated N-methylsulfonylbenzamides. Moving beyond a generic overview, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships behind experimental design, the nuances of synthetic strategies, and the interpretation of biological data. Herein, we explore how the strategic incorporation of fluorine atoms into the N-methylsulfonylbenzamide scaffold can profoundly influence therapeutic potential, offering a powerful tool for the rational design of novel drug candidates.

Introduction: The N-Methylsulfonylbenzamide Scaffold and the Transformative Power of Fluorine

The N-methylsulfonylbenzamide core represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, enzyme inhibition and receptor modulation. The inherent properties of this scaffold, such as its ability to form key hydrogen bonds and its synthetic tractability, make it an attractive starting point for drug discovery programs.

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This is not a matter of arbitrary substitution, but a deliberate strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body.

  • Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing pKa and creating favorable interactions with biological targets.[3] This can lead to enhanced binding affinity and improved selectivity for the desired target over off-target proteins.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can have a more complex effect. Judicious placement of fluorine can fine-tune a compound's ability to cross cellular membranes.

This guide will dissect the SAR of fluorinated N-methylsulfonylbenzamides, with a particular focus on how the position of fluorine on the benzamide ring dictates these crucial pharmacological parameters.

Synthetic Strategies for Fluorinated N-Methylsulfonylbenzamides

The synthesis of fluorinated N-methylsulfonylbenzamides typically involves a convergent approach, where the fluorinated benzoic acid or benzoyl chloride is coupled with a sulfonamide moiety. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

General Synthesis of N-Methylsulfonylbenzamides

A common and reliable method for the synthesis of the N-methylsulfonylbenzamide core involves the acylation of a sulfonamide with a substituted benzoyl chloride.

Experimental Protocol: General Synthesis of an N-Methylsulfonylbenzamide

  • Dissolution: Dissolve the desired sulfonamide (1.0 eq) and a suitable base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation: Add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution. The slow addition helps to prevent side reactions and control the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-methylsulfonylbenzamide.

Introduction of Fluorine

The fluorine atom is typically introduced via the use of a fluorinated starting material, such as a fluorinated benzoic acid or its corresponding acyl chloride. These starting materials are commercially available in a variety of substitution patterns (ortho, meta, para).

Logical Relationship: Synthetic Approach

G A Fluorinated Benzoic Acid C Fluorinated Benzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C F Fluorinated N-Methylsulfonylbenzamide C->F Acylation D N-Methylsulfonamide D->F E Base (e.g., Pyridine) E->F

Caption: Synthetic pathway to fluorinated N-methylsulfonylbenzamides.

Structure-Activity Relationship (SAR) of Fluorinated N-Methylsulfonylbenzamides

The biological activity of fluorinated N-methylsulfonylbenzamides is highly dependent on the position and number of fluorine substituents on the benzamide ring. While comprehensive SAR studies on this specific scaffold are emerging, we can draw valuable insights from the well-established SAR of the closely related fluorinated benzenesulfonamides. The following sections will explore the impact of fluorine substitution at the ortho, meta, and para positions.

The Influence of Fluorine Position on Biological Activity

The electronic and steric effects of a fluorine substituent vary significantly depending on its location on the aromatic ring. These differences directly translate to changes in binding affinity, selectivity, and pharmacokinetic properties.

SAR Workflow: A Logical Approach

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A Core Scaffold: N-Methylsulfonylbenzamide B Introduce Fluorine at Ortho, Meta, Para Positions A->B C Synthesize Analog Library B->C D In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Determine Potency (IC50/Ki) and Selectivity D->E F Correlate Structure with Activity E->F G Identify Key Interactions and Physicochemical Drivers F->G H Develop SAR Model G->H H->A Iterative Optimization

Caption: A typical workflow for establishing the SAR of fluorinated analogs.

3.1.1. Ortho-Fluorination

Substitution at the ortho position places the fluorine atom in close proximity to the benzamide carbonyl and the N-H of the sulfonamide.

  • Steric Effects: The small size of fluorine generally results in minimal steric hindrance. However, its presence can influence the torsional angle between the benzamide ring and the sulfonamide group, potentially locking the molecule into a specific conformation that is more or less favorable for binding to the target.

  • Electronic Effects: The electron-withdrawing nature of fluorine can decrease the pKa of the sulfonamide N-H, potentially enhancing its hydrogen bonding capability. Intramolecular hydrogen bonding between the ortho-fluorine and the amide N-H is also a possibility, which could affect conformation and membrane permeability.

3.1.2. Meta-Fluorination

Fluorine at the meta position exerts a purely inductive electron-withdrawing effect on the aromatic ring.

  • Electronic Effects: This can increase the acidity of the sulfonamide proton, which may be beneficial for interactions with certain biological targets. The alteration of the electrostatic potential of the aromatic ring can also influence π-π stacking or other non-covalent interactions within a protein's binding pocket.

  • Metabolic Stability: Meta-fluorination can block a potential site of metabolic hydroxylation, thereby improving the compound's in vivo half-life.

3.1.3. Para-Fluorination

The para position is often a key site for modification in drug design, as it can have a significant impact on both electronic properties and interactions with the target.

  • Electronic Effects: A para-fluorine atom can participate in resonance and inductive effects, influencing the electron density of the entire aromatic ring. This can modulate the strength of interactions with the biological target.

  • Hydrophobic Interactions: The para position often extends into a hydrophobic pocket of the binding site. A fluorine atom at this position can enhance hydrophobic interactions and contribute to increased binding affinity.

Quantitative SAR: Insights from Fluorinated Benzenesulfonamides as Carbonic Anhydrase Inhibitors

While specific quantitative data for a series of fluorinated N-methylsulfonylbenzamides is not yet extensively published, a study on di-meta-substituted fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase (CA) IX and XII provides valuable insights that can be cautiously extrapolated.[4]

CompoundSubstituent at C4Substituent at C3Substituent at C5CAIX Kd,obs (nM)CAXII Kd,obs (nM)
26 -SO2CH3-NH-c-C6H10OH-NH-c-C6H10OH56>1000
29 -SO2CH3-NH-c-C8H15-NH-c-C3H50.250

Data adapted from: Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.[4]

The data in the table above illustrates that subtle changes in the substituents on the fluorinated ring can lead to dramatic differences in binding affinity and selectivity. For instance, compound 29 , with a combination of a cyclooctylamino and a cyclopropylamino group at the meta positions, exhibits high potency for CAIX and significant selectivity over CAXII.[4] In contrast, compound 26 , with two hydroxycyclohexylamino groups, shows much weaker binding to CAIX.[4] This highlights the importance of the size, shape, and electronics of the substituents in concert with the fluorine atoms in determining biological activity.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, a series of well-defined biological assays are essential. The following protocols provide a framework for evaluating the activity of fluorinated N-methylsulfonylbenzamides.

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory potency (IC50) of a compound against a target enzyme.

Experimental Protocol: Enzyme Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in the appropriate assay buffer.

  • Assay Procedure: a. In a 96- or 384-well plate, add a small volume of the diluted test compound. b. Add the enzyme solution and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.

  • Data Analysis: a. Calculate the initial reaction rates for each compound concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The strategic incorporation of fluorine into the N-methylsulfonylbenzamide scaffold offers a powerful avenue for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The position of the fluorine atom on the benzamide ring is a critical determinant of its influence on the molecule's properties and its interaction with biological targets.

While the SAR of the closely related fluorinated benzenesulfonamides provides a valuable framework for rational drug design, further research is needed to establish a comprehensive and quantitative SAR specifically for the fluorinated N-methylsulfonylbenzamide class. Future studies should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds against various therapeutic targets. Such efforts, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery and development of the next generation of innovative medicines.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(7), 3686-3702.
  • Synthesis of N-methyl-4-(trifluoromethanesulfonamido)benzenesulfonamide. Molbase. Available from: [Link].

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(10), 6036-6044.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(7), 3686-3702.

Sources

Foundational

An In-depth Technical Guide to 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of the novel compound 2,5-difluoro-4-hydroxy-N-(methylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and potential applications of the novel compound 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide. As experimental data for this specific molecule is not yet publicly available, this document leverages established principles of organic chemistry and draws analogies from structurally related compounds to offer a predictive yet scientifically grounded perspective. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of new fluorinated and sulfonamide-containing chemical entities.

Introduction

The strategic incorporation of fluorine atoms and sulfonamide moieties into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorination can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, while the sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2][3] The title compound, 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, combines these key features, making it a molecule of considerable interest for further investigation. This guide aims to provide a detailed theoretical framework to stimulate and support future research into this promising compound.

Molecular Structure and Nomenclature

The chemical structure of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is characterized by a central benzamide core. The benzene ring is substituted with two fluorine atoms at positions 2 and 5, and a hydroxyl group at position 4. The amide nitrogen is acylated with a methylsulfonyl group.

  • IUPAC Name: 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

  • Molecular Formula: C₈H₇F₂NO₄S

  • Molecular Weight: 251.21 g/mol

  • CAS Number: Not available

Predicted Physicochemical Properties

The physicochemical properties of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide are predicted based on its constituent functional groups and by analogy to similar compounds. These estimations are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, as well as for preliminary assessment of its drug-like properties.

PropertyPredicted ValueRationale and Comparative Compounds
Melting Point (°C) 150 - 170The presence of hydrogen bonding donors (OH, NH) and a rigid aromatic core suggests a relatively high melting point. For comparison, 2,5-difluorobenzoic acid has a melting point of 132-134 °C.[4][5]
Boiling Point (°C) > 300 (decomposes)High melting point and strong intermolecular forces suggest a high boiling point, with decomposition likely at elevated temperatures.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., acetone, DMSO, ethanol).The hydroxyl group and amide functionality may provide some water solubility, but the fluorinated benzene ring and sulfonyl group increase lipophilicity. 2,5-difluorobenzoic acid is insoluble in water but soluble in acetone.[4][6]
pKa Phenolic OH: ~7-8; Amide NH: ~3-4The electron-withdrawing fluorine atoms and benzoyl group will increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ~10). The N-acyl sulfonamide proton is known to be significantly acidic, comparable to carboxylic acids.[7]
LogP 1.5 - 2.5The combination of polar groups and a lipophilic fluorinated ring suggests a moderate octanol-water partition coefficient.

Proposed Synthetic Pathway

A plausible synthetic route for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide can be envisioned starting from the commercially available 2,5-difluorobenzoic acid. The synthesis would likely involve the protection of the potentially reactive hydroxyl group, activation of the carboxylic acid, and subsequent reaction with methanesulfonamide.

Step-by-Step Experimental Protocol:
  • Protection of the Hydroxyl Group (Optional but Recommended): The phenolic hydroxyl group of a suitable starting material, such as 4-hydroxy-2,5-difluorobenzoic acid, may require protection to prevent side reactions during the subsequent acylation step. A common protecting group for phenols is the benzyl ether, which can be introduced by reacting the starting material with benzyl bromide in the presence of a base like potassium carbonate.

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acylating agent. A standard method is the formation of an acyl chloride by reacting the benzoic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.

  • N-Acylation of Methanesulfonamide: The resulting acyl chloride is then reacted with methanesulfonamide in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the N-acyl sulfonamide linkage. This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane or acetonitrile.[7]

  • Deprotection of the Hydroxyl Group (if protected): If a protecting group was used, it is removed in the final step. For a benzyl ether, this is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product 2_5_difluoro_4_hydroxybenzoic_acid 2,5-difluoro-4-hydroxybenzoic acid Protection 1. Hydroxyl Protection (e.g., Benzylation) 2_5_difluoro_4_hydroxybenzoic_acid->Protection Activation 2. Carboxylic Acid Activation (e.g., with SOCl₂) Protection->Activation Acylation 3. N-Acylation of Methanesulfonamide Activation->Acylation Deprotection 4. Deprotection (e.g., Hydrogenolysis) Acylation->Deprotection Final_Product 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide Deprotection->Final_Product

Caption: Proposed synthetic workflow for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of a novel compound. The following are the predicted key features for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

  • ¹H NMR:

    • Aromatic Protons (2H): Two doublets of doublets in the range of δ 7.0-8.0 ppm, showing coupling to each other and to the fluorine atoms.

    • Phenolic OH (1H): A broad singlet, with its chemical shift dependent on solvent and concentration, likely in the range of δ 9-11 ppm.

    • Amide NH (1H): A broad singlet, potentially downfield (δ 10-12 ppm) due to the electron-withdrawing nature of the adjacent carbonyl and sulfonyl groups.

    • Methyl Protons (3H): A sharp singlet in the range of δ 3.0-3.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

    • Aromatic Carbons (6C): Signals in the range of δ 110-160 ppm. The carbons directly attached to fluorine will appear as doublets with large coupling constants (JC-F).

    • Methyl Carbon (CH₃): A signal in the range of δ 40-45 ppm.

  • ¹⁹F NMR:

    • Two distinct signals for the two fluorine atoms, likely in the typical range for aryl fluorides, showing coupling to each other and to the aromatic protons.

  • IR Spectroscopy (cm⁻¹):

    • O-H Stretch: A broad band around 3200-3500 cm⁻¹.

    • N-H Stretch: A band around 3200-3300 cm⁻¹.

    • C=O Stretch: A strong absorption around 1680-1700 cm⁻¹.

    • S=O Asymmetric and Symmetric Stretch: Two strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[8]

    • C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observable, along with characteristic fragmentation patterns corresponding to the loss of the methylsulfonyl group, the methyl group, and cleavage of the amide bond.

Reactivity and Chemical Properties

The reactivity of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is governed by its multiple functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can also undergo O-alkylation or O-acylation.

  • N-Acyl Sulfonamide Moiety: The N-H proton is acidic and can be removed by a strong base.[7] The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, though likely more stable than a simple amide.

  • Fluorinated Aromatic Ring: The fluorine atoms are deactivating towards electrophilic aromatic substitution. However, they can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.

  • Sulfonyl Group: The sulfur atom is at a high oxidation state and is generally unreactive, providing a stable scaffold.

Potential Applications in Drug Discovery and Materials Science

While the biological activity of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide has not been reported, its structural motifs suggest several promising avenues for research.

  • Medicinal Chemistry:

    • Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties, for instance, by inhibiting carbonic anhydrases or protein kinases.[1][9] The fluorinated benzamide scaffold could be explored for the development of new anticancer therapies.

    • Antimicrobial Agents: The sulfonamide group is a classic pharmacophore in antibacterial drugs.[2][3] This compound could be screened for activity against a panel of bacterial and fungal pathogens.

    • Enzyme Inhibitors: The N-acyl sulfonamide group can act as a bioisostere for carboxylic acids, potentially enabling it to target enzymes that recognize carboxylate substrates.[7][10]

  • Materials Science:

    • The presence of fluorine atoms can impart unique properties such as thermal stability and hydrophobicity, suggesting potential applications in the development of new polymers or functional materials.

A generalized workflow for the initial biological screening of this compound is depicted below.

Biological_Screening_Workflow Compound_Synthesis Synthesis and Purification of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide Primary_Screening Primary Screening (e.g., Anticancer Cell Line Panel) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Activity above a defined threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determination of IC₅₀) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Mechanism of Action Studies) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A general workflow for the biological evaluation of the target compound.

Safety and Handling

In the absence of a specific Material Safety Data Sheet (MSDS) for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, it is imperative to handle this compound with caution, following the general safety protocols for related chemicals such as sulfonamides and fluorinated aromatic compounds.[4][11][12][13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

    • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust.

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • Store away from strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal:

    • Dispose of this compound and its container in accordance with local, state, and federal regulations.

Conclusion

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide represents a novel chemical entity with significant potential, particularly in the field of medicinal chemistry. This technical guide has provided a predictive but comprehensive overview of its structure, physicochemical properties, a plausible synthetic route, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and catalyze further experimental investigation into this promising molecule.

References

  • ResearchGate. Strategies for the synthesis of N‐benzyl sulfonamides. [Link]

  • Chemwatch. SULFANILAMIDE Safety Data Sheet. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. 2,5-Difluorobenzoic acid. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
  • National Center for Biotechnology Information.
  • Beilstein Journals. (2020).
  • MDPI. (2022).
  • ACS Publications. (2018). Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides. Organic Letters.
  • PubMed. (2018).
  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry.
  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • PubChem. Benzamide, N-((4-methylphenyl)sulfonyl)-. [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC.
  • National Center for Biotechnology Information. (2024). Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3)
  • Current Publisher. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • University of Akron. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • IntechOpen. (2020).
  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • ChemSynthesis. 2-amino-N-tosyl-benzamide. [Link]

Sources

Exploratory

A Technical Guide to Acyl Sulfonamide-Containing Voltage-Gated Sodium Channel Blockers: From Mechanism to Clinical Candidates

Intended Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, cardiology, and medicinal chemistry. Executive Summary Voltage-gated sodium channels (VGSCs) are fundamental p...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, cardiology, and medicinal chemistry.

Executive Summary

Voltage-gated sodium channels (VGSCs) are fundamental proteins that orchestrate electrical signaling in excitable cells. Their dysfunction is a cornerstone of numerous pathologies, including chronic pain, epilepsy, and cardiac arrhythmias, making them high-value therapeutic targets. Within the vast chemical space of VGSC modulators, compounds featuring an acyl sulfonamide moiety have emerged as a particularly potent and promising class of inhibitors. This guide provides a comprehensive technical overview of these molecules, synthesizing field-proven insights on their mechanism of action, the nuances of their structure-activity relationships (SAR), and the critical experimental workflows required for their discovery, characterization, and preclinical validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: The Therapeutic Target: Voltage-Gated Sodium Channels (VGSCs)
1.1. The Molecular Architecture of Excitability

VGSCs are complex transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential. The principal component is the α-subunit, a large protein of approximately 260 kDa organized into four homologous domains (I-IV). Each domain consists of six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which moves in response to changes in membrane potential, while the S5-S6 segments from all four domains assemble to form the central ion-conducting pore.[1] Smaller auxiliary β-subunits modulate channel expression, localization, and gating properties.[1]

1.2. A Family of Specialists: VGSC Isoforms in Health and Disease

Nine distinct mammalian VGSC α-subunit isoforms (NaV1.1–NaV1.9) have been identified, each with unique tissue distribution, biophysical properties, and physiological roles.[1] This isoform diversity is the basis for the targeted therapeutic strategies aiming to achieve efficacy while minimizing off-target effects.

  • NaV1.1, NaV1.2, NaV1.3, NaV1.6: Primarily located in the central nervous system (CNS) and implicated in epilepsy and other neurological disorders.[2] NaV1.3 is notably upregulated after nerve injury.[3]

  • NaV1.4: The primary VGSC in skeletal muscle, linked to myotonias and periodic paralysis.

  • NaV1.5: The predominant cardiac isoform, critical for cardiac conduction. Blockade of NaV1.5 is a major safety concern (pro-arrhythmic risk) for non-cardiac targeted VGSC inhibitors.

  • NaV1.7, NaV1.8, NaV1.9: Preferentially expressed in the peripheral nervous system (PNS), particularly in nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[4][5] Genetic studies have unequivocally linked NaV1.7 to human pain perception; loss-of-function mutations cause a congenital inability to feel pain, while gain-of-function mutations lead to severe inherited pain syndromes.[1][6][7] This makes NaV1.7 a highly sought-after, "human-validated" target for novel analgesics.[7][8]

1.3. The Gating Cycle: A Dynamic Target for Blockers

VGSCs cycle through three primary functional states:

  • Resting (Closed): At negative membrane potentials, the channel is closed but available to open upon depolarization.

  • Open (Activated): Upon membrane depolarization, the VSDs undergo a conformational change, opening the pore for Na+ influx. This state is transient, lasting only milliseconds.[9]

  • Inactivated: The channel rapidly enters a non-conducting, inactivated state. This process, known as fast inactivation , involves a cytoplasmic loop between domains III and IV that acts as a "hinged lid" to occlude the inner pore.[9][10] A distinct, slower process, termed slow inactivation , occurs over seconds to minutes of prolonged or repetitive depolarization and involves more substantial conformational changes in the channel's pore region.[9][10][11][12][13]

The therapeutic efficacy of many VGSC blockers, particularly acyl sulfonamides, stems from their state-dependent binding. They exhibit higher affinity for the open and/or inactivated states of the channel than for the resting state.[14] This is a critical mechanistic feature, as it allows the drugs to preferentially target rapidly firing neurons—such as those in an epileptic focus or a hyperexcitable pain pathway—while sparing normally firing neurons, thereby widening the therapeutic window.

Diagram of VGSC Gating States.

VGSC_Gating_States Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Resting->Inactivated Slow Inactivation (Prolonged Depolarization) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery)

Part 2: The Acyl Sulfonamide Moiety: A Privileged Scaffold

The acyl sulfonamide group [-C(=O)NHSO2-] is an acidic moiety frequently used in medicinal chemistry as a bioisostere for carboxylic acids.[15] However, in the context of VGSC blockers, it is a key pharmacophoric element that drives high-affinity interactions.

2.1. Mechanism of Action: Stabilizing the Inactivated State

Acyl sulfonamide-based inhibitors primarily function by targeting the VSD of domain IV (VSD4). Structural biology studies have revealed that these compounds stabilize the VSD4 in its activated conformation.[16] The negatively charged acyl sulfonamide "warhead" forms a crucial salt bridge with a positively charged arginine residue (R4) in the S4 helix of VSD4.[16] This interaction effectively "locks" the VSD4, which allosterically promotes and stabilizes the slow-inactivated state of the channel pore, reducing the number of channels available to conduct current.[9][17] This mechanism explains their profound state-dependence and efficacy.

2.2. Structure-Activity Relationships (SAR): A Balancing Act

The development of potent and selective acyl sulfonamide VGSC blockers is a delicate exercise in balancing multiple molecular properties. Optimization typically focuses on three key regions of the molecule.

  • The "Warhead" (Acyl Sulfonamide): This group is generally conserved due to its critical interaction with the VSD4. Modifications are rare but can influence acidity and metabolic stability.

  • The Hydrophobic Core: Aromatic or aliphatic groups attached to the acyl side of the moiety are crucial for positioning the molecule within a hydrophobic pocket. The size, shape, and degree of sp3 character in this region significantly impact potency and pharmacokinetic (PK) properties.[18] Introducing spirocycles or other complex 3D structures has been a successful strategy to improve selectivity and drug-like properties.[19][20]

  • The "Tail" (Sulfonamide Substituent): The group attached to the sulfur atom often extends towards the extracellular space and can be modified to fine-tune selectivity, solubility, and metabolic stability.

The table below summarizes representative SAR data for a hypothetical series of acyl sulfonamide inhibitors, illustrating how structural modifications can impact key drug development parameters.

Compound IDR1 (Hydrophobic Core)R2 (Tail)NaV1.7 IC50 (nM)NaV1.5 IC50 (nM)Selectivity (NaV1.5/NaV1.7)Human Microsomal Stability (% remaining @ 1 hr)
Lead-01 Phenyl4-Fluorophenyl52015,60030x15%
Opt-02 Cyclohexyl4-Fluorophenyl15022,500150x45%
Opt-03 Spiro[3.3]heptane4-Fluorophenyl3510,500300x78%
Opt-04 Spiro[3.3]heptane2-Pyridyl4214,700350x85% (Improved solubility)

Data is illustrative and intended to demonstrate SAR principles.

Part 3: The Drug Discovery and Development Workflow

The path from concept to a clinical candidate is a rigorous, multi-stage process designed to identify compounds with the optimal balance of potency, selectivity, and drug-like properties.

Drug Discovery Workflow for VGSC Blockers.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Preclinical Phase Target_ID Target Identification (e.g., NaV1.7) HTS High-Throughput Screening (Automated Electrophysiology) Target_ID->HTS Hit_to_Lead Hit-to-Lead (SAR Exploration) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Neuropathic Pain) Lead_Opt->In_Vivo Preclinical_Dev Preclinical Development (Tox, Formulation) In_Vivo->Preclinical_Dev

3.1. In Vitro Characterization: The Electrophysiological Gold Standard

Electrophysiology is the definitive method for assessing a compound's activity on ion channels. It provides direct, quantitative measurement of channel inhibition, kinetics, and state-dependence.

Automated patch-clamp systems (e.g., QPatch, IonWorks Barracuda) are indispensable for primary screening and SAR studies, offering the throughput needed to evaluate hundreds of compounds.[3][21]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target (e.g., hNaV1.7) and key counter-targets (e.g., hNaV1.5).

  • Methodology:

    • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human VGSC isoform of interest. Culture cells to 70-90% confluency.

    • Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Resuspend in the appropriate extracellular solution at the desired density.

    • Instrument Setup: Prime the instrument with intracellular and extracellular solutions. The intracellular solution typically contains CsF or KCl to block K+ channels, while the extracellular solution is a buffered saline solution (e.g., Hanks' Balanced Salt Solution).

    • Compound Preparation: Prepare a dilution series of the test compound in the extracellular solution, typically starting from 10 mM DMSO stock.

    • Voltage Protocol: A standard pulse protocol is used to assess tonic block. A holding potential of -120 mV ensures most channels are in the resting state. A brief depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.

    • Data Acquisition: Measure the peak inward sodium current before and after application of the compound at various concentrations.

    • Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality and Self-Validation: This protocol directly measures the functional consequence of compound binding. The inclusion of a positive control (e.g., Tetrodotoxin for TTX-sensitive channels) and a vehicle control (DMSO) on every plate validates the assay's performance and ensures that observed inhibition is not an artifact.[21][22]

Manual patch-clamp remains the gold standard for detailed mechanistic investigation, particularly for quantifying state-dependence.

  • Objective: To determine the compound's affinity for the inactivated state of the channel.

  • Methodology:

    • Preparation: Prepare cells and solutions as for the automated protocol.

    • Gigaseal Formation: Using a glass micropipette, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.

    • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane patch under the pipette, allowing electrical access to the entire cell.

    • Voltage Protocol for Inactivated State Affinity:

      • Apply a series of 500 ms pre-pulses to varying voltages (e.g., from -140 mV to -40 mV).

      • Immediately following each pre-pulse, apply a standard test pulse (e.g., to 0 mV) to measure the fraction of channels that are available (not inactivated).

      • Perform this protocol in the absence and presence of the test compound.

    • Analysis: Plot the normalized current from the test pulse against the pre-pulse voltage. This generates a steady-state inactivation curve. The compound's affinity for the inactivated state will cause a hyperpolarizing shift in the voltage at which half the channels are inactivated (V1/2). The magnitude of this shift is indicative of the compound's potency.

  • Expertise Insight: A significant hyperpolarizing shift in the steady-state inactivation curve is the hallmark of a potent state-dependent blocker and is a highly desirable property for achieving therapeutic selectivity.

3.2. In Vivo Efficacy Models

After demonstrating in vitro potency and selectivity, promising compounds must be evaluated in animal models of disease. For pain, neuropathic pain models are particularly relevant.[23]

  • Objective: To assess the analgesic efficacy of a test compound in a model of nerve injury-induced pain.

  • Methodology:

    • Surgical Procedure: In an anesthetized rodent (typically a rat), the L5 (and often L6) spinal nerves are surgically exposed and tightly ligated with silk suture. This procedure mimics peripheral nerve damage.

    • Post-Operative Recovery: Allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors develop.

    • Baseline Behavioral Testing: Measure the animal's baseline sensitivity to a mechanical stimulus using von Frey filaments. These are calibrated fibers that apply a specific amount of force. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined. Animals with successful nerve ligation will exhibit significant mechanical allodynia (a lowered withdrawal threshold) in the paw on the injured side.

    • Drug Administration: Administer the test compound via the intended clinical route (e.g., oral gavage). Include vehicle and positive control (e.g., gabapentin) groups.

    • Post-Dosing Behavioral Testing: At various time points after dosing, re-measure the paw withdrawal threshold.

    • Analysis: A significant increase in the paw withdrawal threshold (i.e., a reversal of allodynia) compared to the vehicle-treated group indicates analgesic efficacy.

  • Trustworthiness: The use of sham-operated control animals (where the nerve is exposed but not ligated) is crucial to ensure that the observed behavioral changes are due to the nerve injury itself. Furthermore, the investigator performing the behavioral testing should be blinded to the treatment groups to prevent bias.

Part 4: Clinical Landscape and Future Directions

The acyl sulfonamide scaffold is a component of several VGSC blockers that have been investigated clinically.

  • Ralfinamide: A multimodal compound that blocks VGSCs (including NaV1.7) and N-type calcium channels.[24][25] It has been investigated for neuropathic pain.[26][27]

  • Celecoxib: While primarily known as a COX-2 inhibitor for treating inflammatory pain, celecoxib contains a sulfonamide (not acyl sulfonamide) moiety and has been shown to exhibit some VGSC blocking activity, which may contribute to its overall analgesic effect.[28][29][30][31][32]

  • Developmental Compounds: Numerous pharmaceutical companies have advanced selective acyl sulfonamide NaV1.7 inhibitors into clinical development for pain.[18][19] However, the translation from potent preclinical activity to robust clinical efficacy in humans has been challenging.[33][34] This discrepancy has highlighted the complexity of pain pathways and the potential need for therapies that either target multiple nodes or are used in combination.[8][23]

The future of the field lies in designing next-generation inhibitors with improved isoform selectivity and optimized pharmacokinetic profiles. A deeper understanding of the structural biology of VGSC-drug interactions and the complex pathophysiology of channelopathies will continue to guide the rational design of safer and more effective therapies based on this privileged chemical scaffold.

References
  • Slow inactivation in voltage-gated sodium channels: molecular substrates and contributions to channelopathies. PubMed. Available at: [Link]

  • Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain. Ovid. Available at: [Link]

  • Slow Inactivation in Voltage-Gated Sodium Channels. Ovid. Available at: [Link]

  • Progress in understanding slow inactivation speeds up. Journal of General Physiology. Available at: [Link]

  • The voltage-gated sodium channel pore exhibits conformational flexibility during slow inactivation. Journal of General Physiology. Available at: [Link]

  • Slow inactivation of Na(+) channels. PubMed. Available at: [Link]

  • What is the mechanism of Rufinamide?. Patsnap Synapse. Available at: [Link]

  • Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. PubMed. Available at: [Link]

  • Nav1.7 and Nav1.8: Role in the pathophysiology of pain. PMC - NIH. Available at: [Link]

  • Ralfinamide. Wikipedia. Available at: [Link]

  • NaV1.7 Inhibitor Roundup: From Broad-Spectrum to Subtype-Selective Clinical Candidates. Drug Hunter. Available at: [Link]

  • No Gain, No Pain: NaV1.7 as an Analgesic Target. ACS Chemical Neuroscience. Available at: [Link]

  • Why Sodium Channel Nav1.7 is required for Pain Sensation. The Physiological Society. Available at: [Link]

  • Development of analgesic drugs targeting Nav1.7: advances in clinical trials and discovery of selective inhibitors. Yaoxue Xuebao. Available at: [Link]

  • Full article: Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Taylor & Francis Online. Available at: [Link]

  • Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. ResearchGate. Available at: [Link]

  • Development of analgesic drugs targeting Nav1.7: advances in clinical trials and discovery of selective inhibitors. Yaoxue Xuebao. Available at: [Link]

  • What are Nav1.7 modulators and how do they work?. Patsnap Synapse. Available at: [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. Available at: [Link]

  • Science. Newron Pharmaceuticals. Available at: [Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. PMC. Available at: [Link]

  • Full article: Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers. Taylor & Francis Online. Available at: [Link]

  • Efficacy and Safety of Ralfinamide in Patients With Chronic Neuropathic Low Back Pain. ClinicalTrials.gov. Available at: [Link]

  • Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers. PubMed. Available at: [Link]

  • Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain. BioWorld. Available at: [Link]

  • Characterization of voltage-gated sodium-channel blockers by electrical stimulation and fluorescence detection of membrane potential. PubMed. Available at: [Link]

  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. PMC - PubMed Central. Available at: [Link]

  • Efficacy and safety of Ralfinamide in an 8-week, randomised, double-blind, placebo controlled, international trial in patients with Neuropathic Pain (NP). Newron Pharmaceuticals. Available at: [Link]

  • Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. OUCI. Available at: [Link]

  • Can Emerging Pain Management Options Help Surgeons Avoid Prescribing Opioids?. American College of Surgeons. Available at: [Link]

  • New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. PubMed. Available at: [Link]

  • Sodium channel blockers in neuropathic pain. PubMed. Available at: [Link]

  • Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. PubMed. Available at: [Link]

  • Structural Advances in Voltage-Gated Sodium Channels. Frontiers. Available at: [Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. ACS Publications. Available at: [Link]

  • Voltage-Gated Sodium Channel Dysfunction in Epilepsy: Zebrafish Models for Therapeutics. MDPI. Available at: [Link]

  • Sodium channel blockers for neuropathic pain. PubMed. Available at: [Link]

  • Acyl Sulfonamides NaV1.7 Blockers Useful for the Treatment of Pain. PMC - NIH. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC. Available at: [Link]

  • Celecoxib: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Electrophysiological characterization of Na+ currents in acutely isolated human hippocampal dentate granule cells. PMC. Available at: [Link]

  • Celecoxib: Uses, Dosage & Side Effects. Drugs.com. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Available at: [Link]

Sources

Foundational

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide molecular weight and formula

An In-Depth Technical Guide to 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide Authored by: Gemini, Senior Application Scientist Molecular Identity and Physicochemical Properties Based on its nomenclature, the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Authored by: Gemini, Senior Application Scientist

Molecular Identity and Physicochemical Properties

Based on its nomenclature, the chemical structure of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide can be precisely determined. This allows for the calculation of its molecular formula and weight, which are fundamental for any research and development endeavor.

Molecular Formula: C₈H₇F₂NO₄S

Molecular Weight: 267.21 g/mol

The presence of fluorine atoms, a hydroxyl group, and an N-acyl sulfonamide moiety suggests a unique combination of physicochemical properties that could be advantageous in a drug discovery context. The N-acyl sulfonamide group, in particular, is a well-recognized bioisostere of carboxylic acids, offering a potentially more favorable pKa and improved membrane permeability.[1]

A table summarizing the predicted physicochemical properties is presented below. These values are estimated based on the properties of structurally related molecules, such as 2,5-difluoro-4-hydroxybenzaldehyde, and general principles of physical organic chemistry.[2][3]

PropertyPredicted ValueNotes
Melting Point (°C) 150 - 170Estimated based on related benzamides and the presence of hydrogen bonding groups.
Boiling Point (°C) > 350Likely to decompose before boiling under atmospheric pressure.
Water Solubility Slightly solubleThe hydroxyl and amide groups will contribute to water solubility, while the aromatic ring and sulfonyl group will decrease it.
pKa ~6-7 (phenolic OH), ~4-5 (amide NH)The acidity of the phenolic hydroxyl group is increased by the electron-withdrawing fluorine atoms. The N-acyl sulfonamide proton is also acidic.
LogP 1.5 - 2.5The presence of fluorine atoms increases lipophilicity, but this is counteracted by the hydrophilic hydroxyl and sulfonamide groups.

Proposed Synthesis Pathway

The synthesis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide can be approached through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of N-acyl sulfonamides.[1][4][5]

Synthesis_Workflow cluster_0 Step 1: Benzoylation cluster_1 Step 2: Sulfonamide Coupling Start 2,5-Difluoro-4-hydroxybenzoic acid Intermediate1 2,5-Difluoro-4-hydroxybenzoyl chloride Start->Intermediate1 Acyl chloride formation Reagent1 Thionyl chloride (SOCl₂) or Oxalyl chloride Reagent1->Intermediate1 Product 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide Intermediate1->Product Nucleophilic acyl substitution Reagent2 Methanesulfonamide (CH₃SO₂NH₂) Reagent2->Product Base Pyridine or Triethylamine Base->Product Molecular_Features cluster_mol 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide cluster_features Potential Roles in Drug Design mol C₈H₇F₂NO₄S F Difluoro Aromatic Ring mol->F Modulates pKa, lipophilicity, metabolic stability OH Phenolic Hydroxyl Group mol->OH Hydrogen bond donor/acceptor, interaction with target proteins Amide N-Acyl Sulfonamide Linkage mol->Amide Carboxylic acid bioisostere, improved cell permeability

Sources

Exploratory

Patent literature for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide derivatives

The 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide moiety represents a privileged "warhead" scaffold in the design of voltage-gated sodium channel (Nav1.7) inhibitors.[1][2][3][4][5] This structure functions as a bio...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide moiety represents a privileged "warhead" scaffold in the design of voltage-gated sodium channel (Nav1.7) inhibitors.[1][2][3][4][5] This structure functions as a bioisostere of a carboxylic acid, providing the critical anionic interaction with the voltage-sensing domain (VSD4) of the ion channel while offering improved membrane permeability and metabolic stability compared to a carboxylate.

This guide details the patent landscape, synthetic methodologies, and structure-activity relationships (SAR) defining this chemical series, primarily developed by Genentech , Xenon Pharmaceuticals , and Pfizer .

Patent Landscape & Therapeutic Context

The molecule serves as the core pharmacophore for a class of Arylsulfonamide Nav1.7 Inhibitors designed to treat chronic pain (e.g., erythromelalgia, small fiber neuropathy) without the cardiotoxicity associated with non-selective sodium channel blockers (like Nav1.5 inhibition).

Key Patent Assignees & Assets
  • Primary Assignees: Genentech, Inc.; Xenon Pharmaceuticals Inc.

  • Secondary Assignees: Pfizer Inc.; Amgen Inc.

  • Key Patents:

    • US 9,663,508 (Genentech/Xenon): Describes "Biaryl acyl-sulfonamide compounds as sodium channel inhibitors." This is the foundational patent for the GDC-0276 and GDC-0310 series.

    • US 8,952,169 (Pfizer): Covers "N-substituted benzamides" with similar 2,5-difluoro substitution patterns.

    • WO 2015/051043: Details the process chemistry for synthesizing the acyl sulfonamide core.

Mechanism of Action

The N-(methylsulfonyl)benzamide group acts as an acidic bioisostere (pKa ~4.5–5.5). Unlike traditional pore blockers (e.g., lidocaine), these compounds bind to the Voltage-Sensing Domain IV (VSD4) of the Nav1.7 channel. The anionic sulfonamide nitrogen interacts electrostatically with positively charged arginine residues (gating charges) on the S4 helix, locking the channel in a non-conductive state.

Synthetic Methodologies

The synthesis of the 4-hydroxy-2,5-difluoro-N-(methylsulfonyl)benzamide core is rarely the endpoint; it is typically an intermediate or a metabolite. The primary synthetic route involves the 4-bromo or 4-fluoro precursor, which undergoes SNAr displacement to install the lipophilic "tail" required for potency.

Protocol A: Synthesis of the Acyl Sulfonamide Core

This protocol describes the formation of the "Warhead" (Intermediate A) from 4-bromo-2,5-difluorobenzoic acid.

Reagents:

  • Starting Material: 4-Bromo-2,5-difluorobenzoic acid (CAS: 28314-80-9)

  • Coupling Agent: Carbonyl diimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) / 4-Dimethylaminopyridine (DMAP).

  • Sulfonamide: Methanesulfonamide.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) portion-wise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution (CO2) ceases.

  • Coupling: Add methanesulfonamide (1.2 eq) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) to the reaction mixture.

  • Reaction: Heat to 50°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: [M-H]⁻ ~ 312).

  • Workup: Quench with 1M HCl (to protonate the acyl sulfonamide, rendering it neutral/organic soluble). Extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

Protocol B: Functionalization to the 4-Hydroxy Derivative

To obtain the specific 4-hydroxy derivative (as a metabolite standard or intermediate), a hydrolysis or dealkylation step is required.

  • Starting Material: 4-(Benzyloxy)-2,5-difluoro-N-(methylsulfonyl)benzamide.

  • Hydrogenolysis: Dissolve in MeOH/THF (1:1). Add 10% Pd/C catalyst (10 wt%).

  • Reduction: Stir under H2 atmosphere (balloon pressure) for 2 hours.

  • Isolation: Filter through Celite. Concentrate filtrate to yield 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide .

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway from the benzoic acid precursor to the active Nav1.7 inhibitor, highlighting the critical "Warhead" formation.

G cluster_0 Warhead Formation Start 4-Bromo-2,5-difluorobenzoic Acid (Starting Material) Activation Activation (CDI or EDCI) Start->Activation + Methanesulfonamide Intermediate Acyl Sulfonamide Core (4-Bromo-2,5-difluoro-N-mesylbenzamide) Activation->Intermediate Coupling Coupling SNAr Displacement (R-OH + Base) Intermediate->Coupling + Lipophilic Tail Product Nav1.7 Inhibitor (e.g., GDC-0276 Analog) Coupling->Product Final Drug Metabolite 4-Hydroxy Metabolite (2,5-difluoro-4-hydroxy-N-mesylbenzamide) Product->Metabolite Metabolic O-Dealkylation (CYP450)

Caption: Synthetic pathway for Nav1.7 acyl sulfonamide inhibitors, showing the core intermediate and metabolic deviation.

Structure-Activity Relationship (SAR) Data

The 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide core is engineered for specific selectivity profiles. The table below summarizes the impact of this core on biological activity relative to other congeners.

Structural FeatureRole in Nav1.7 InhibitionImpact on Selectivity (vs Nav1.[5][6]5)
N-(methylsulfonyl) group mimics carboxylate; binds to Arginine gating charges in VSD4.High: Critical for state-dependent binding (VSD4 interaction).
2,5-Difluoro substitution Lowers pKa of the sulfonamide NH (increasing acidity); improves metabolic stability by blocking oxidation sites.Moderate: Primarily affects potency and physicochemical properties (LogD).
4-Hydroxy (Phenol) Inactive/Weak: The free phenol is typically a metabolite. It must be capped with a large lipophilic group (e.g., heteroaryl ether) to achieve nM potency.Low: The free phenol loses the hydrophobic interactions required for the "tail" binding pocket.
4-Alkoxy Tail Occupies the lipophilic pocket adjacent to the VSD4.Critical: Determines isoform selectivity (Nav1.7 > Nav1.1/1.5).

Key Data Points (Reference: GDC-0276/0310 Series):

  • Nav1.7 IC50: < 1.0 nM (for optimized 4-alkoxy derivatives).[3][5]

  • Nav1.5 IC50: > 1,000 nM (Selectivity > 1000-fold).[1]

  • Metabolic Stability: The 2,5-difluoro pattern prevents rapid oxidative metabolism of the phenyl ring.

References

  • Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Genentech, Inc. & Xenon Pharmaceuticals Inc. US Patent 9,663,508. (2017). Link

  • N-substituted benzamides and methods of use thereof. Pfizer Inc. US Patent 8,952,169. (2015). Link

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310. Safina, B. S., et al. Journal of Medicinal Chemistry, 64(6), 2953–2966.[6] (2021).[1][2][6][7] Link[2]

  • Process for the preparation of acyl sulfonamide derivatives. Xenon Pharmaceuticals Inc. WO Patent 2015/051043. (2015). Link

  • Structural Basis for Selective Inhibition of the Human Nav1.7 Channel. Ahuja, S., et al. Science, 350(6267). (2015). Link

Sources

Foundational

The N-Methylsulfonyl Group: A Critical Component in Optimizing Benzamide Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the various functional groups employed, the N-methylsulfonyl group has emerged as a particularly influential moiety, especially within the context of benzamide-based therapeutic agents. This technical guide provides a comprehensive analysis of the multifaceted role of the N-methylsulfonyl group, dissecting its profound impact on two critical drug-like properties: aqueous solubility and biological potency. We will explore the underlying physicochemical principles, supported by case studies and empirical data, that govern its utility. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and evaluation of N-methylsulfonyl benzamides, offering a practical framework for researchers in the field of drug discovery and development.

Introduction: The Benzamide Scaffold and the Quest for Optimization

The benzamide moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. However, unmodified benzamide scaffolds often present challenges in drug development, most notably poor aqueous solubility, which can hinder absorption and bioavailability, and suboptimal potency, requiring higher doses that may lead to off-target effects.[2]

The introduction of the N-methylsulfonyl group (-NHSO₂CH₃) represents a sophisticated strategy to address these limitations. This functional group is not merely a passive addition but an active modulator of a compound's physicochemical and pharmacological properties. Its strong electron-withdrawing nature, coupled with its capacity for hydrogen bonding and its three-dimensional structure, allows it to concurrently enhance both solubility and potency, a combination highly sought after in drug design. A prime example of its successful application is in the structure of Entrectinib (Rozlytrek), a potent tyrosine kinase inhibitor.[3][4]

This guide will systematically deconstruct the influence of the N-methylsulfonyl group, providing a foundational understanding for its rational incorporation into novel benzamide-based drug candidates.

Physicochemical Impact of the N-Methylsulfonyl Group

The remarkable utility of the N-methylsulfonyl group stems from its ability to favorably alter the physicochemical properties of the parent benzamide molecule.

2.1. Modulation of Lipophilicity and Hydrogen Bonding

The sulfonyl group (-SO₂-) is a strong hydrogen bond acceptor, capable of forming interactions with water molecules, thereby improving solvation and aqueous solubility.[5] While it is a polar functional group, its overall impact on lipophilicity (logP) is nuanced. The methyl group provides a degree of lipophilicity, but this is often counteracted by the polarity of the sulfonyl and amide components. The net effect is a finely tuned balance that can enhance aqueous solubility without drastically increasing polarity to the point of impeding cell membrane permeability.

2.2. Disruption of Crystal Packing

A significant contributor to the poor solubility of planar aromatic compounds is their tendency to form highly stable, ordered crystal lattices. The non-planar, tetrahedral geometry of the N-methylsulfonyl group disrupts this coplanarity.[6] This steric effect hinders efficient crystal packing, leading to a lower lattice energy. Consequently, less energy is required to break apart the crystal structure and solvate the individual molecules, resulting in improved solubility.

2.3. Electronic Effects

The sulfonyl group is strongly electron-withdrawing.[7] This property can significantly influence the electronic distribution within the benzamide scaffold, which in turn can affect:

  • Amide Bond Geometry: By withdrawing electron density, the sulfonyl group can influence the rotational barrier and preferred conformation of the amide bond, potentially pre-organizing the molecule for optimal binding to its target.

  • Acidity of N-H protons: The N-H proton of the sulfonamide becomes more acidic, enhancing its ability to act as a hydrogen bond donor in interactions with protein residues.


// Nodes Benzamide [label="Benzamide Core", fillcolor="#FFFFFF", fontcolor="#202124"]; NMeSO2 [label="N-Methylsulfonyl\nGroup", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Solubility [label="Increased\nAqueous Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Enhanced\nBiological Potency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HBA [label="Hydrogen Bond\nAcceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Disrupt [label="Disrupts Crystal\nPacking", fillcolor="#FBBC05", fontcolor="#202124"]; EWG [label="Electron\nWithdrawing Group", fillcolor="#FBBC05", fontcolor="#202124"]; Hinge [label="Hinge Binding\nInteractions", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges NMeSO2 -> Benzamide [label="Incorporation", dir=back]; Benzamide -> Solubility [label="Leads to"]; Benzamide -> Potency [label="Leads to"]; NMeSO2 -> HBA [label="Acts as"]; NMeSO2 -> Disrupt [label="Function"]; NMeSO2 -> EWG [label="Property"]; HBA -> Solubility; Disrupt -> Solubility; EWG -> Potency; Hinge -> Potency; NMeSO2 -> Hinge [label="Enables"]; }

Physicochemical contributions of the N-methylsulfonyl group.

Enhancing Aqueous Solubility: From Theory to Practice

Low aqueous solubility is a major cause of attrition in drug discovery, leading to poor bioavailability and inaccurate structure-activity relationships (SAR).[8] The incorporation of the N-methylsulfonyl group is a proven strategy to mitigate this risk.

Case Study: Kinase Inhibitors

In the development of kinase inhibitors, which often feature extended aromatic systems, solubility is a persistent challenge. The introduction of an N-methylsulfonyl group can significantly improve the solubility profile. For instance, in a series of novel 1,3-diaryl pyrazole derivatives designed as COX-2 inhibitors, the presence of a methylsulfonyl moiety was a key feature of the most promising compounds.[9]

Table 1: Comparative Solubility of Benzamide Analogs

CompoundFunctional GroupKinetic Solubility (μg/mL at pH 7.4)
Analog A -NH₂5
Analog B -NHSO₂CH₃>100

Note: Data is representative and intended for illustrative purposes.

Augmenting Biological Potency: A Mechanistic Perspective

The N-methylsulfonyl group can enhance potency through several mechanisms, primarily by establishing critical interactions within the target's binding site.

4.1. Key Hinge-Binding Interactions

In many kinase inhibitors, the N-methylsulfonyl group plays a crucial role as a "hinge-binder." The sulfonamide oxygen atoms can form key hydrogen bonds with the backbone amide protons of the kinase hinge region, a critical interaction for potent and selective inhibition. This is exemplified in the binding mode of Entrectinib with its target kinases TRK, ROS1, and ALK.[10]

4.2. Bioisosteric Replacement

The N-methylsulfonyl benzamide can act as a bioisostere for other functional groups, such as carboxylic acids.[11][12] This substitution can maintain or improve binding affinity while offering advantages in terms of metabolic stability and cell permeability. For example, replacing a carboxylic acid with an acylsulfonamide can improve oral bioavailability.

Table 2: Potency Comparison of Kinase Inhibitor Analogs

CompoundFunctional GroupTarget KinaseIC₅₀ (nM)
Analog C -HALK250
Analog D -SO₂CH₃ALK15

Note: Data is representative and intended for illustrative purposes.


// Nodes start [label="Start:\nNovel Benzamide\nScaffold", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; synthesis [label="Synthesis of\nN-Methylsulfonyl\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubility [label="Kinetic Solubility\nAssay", fillcolor="#34A853", fontcolor="#FFFFFF"]; potency [label="Biochemical\nPotency Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Data Analysis:\nSAR & SPR", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Lead\nOptimization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End:\nOptimized Candidate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> synthesis; synthesis -> solubility; synthesis -> potency; solubility -> data; potency -> data; data -> optimize [label="Iterate"]; optimize -> synthesis; data -> end [label="Proceed"]; }

Workflow for evaluating N-methylsulfonyl benzamides.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of N-methylsulfonyl benzamides.

5.1. Protocol: Synthesis of N-(methylsulfonyl)benzamide

This protocol describes a general method for the synthesis of an N-methylsulfonyl benzamide from a corresponding benzoyl chloride and methanesulfonamide.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • Methanesulfonamide (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the substituted benzoyl chloride (1.0 eq) in DCM in a round bottom flask.

  • Add methanesulfonamide (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(methylsulfonyl)benzamide.[12][13]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

5.2. Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of a compound, which is particularly relevant for early-stage drug discovery.[14]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader with UV-Vis capabilities or a nephelometer

  • Multichannel pipette

Procedure:

  • Prepare a dilution series of the test compound in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS (pH 7.4).

  • Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions to the PBS-containing plate, ensuring the final DMSO concentration is low (e.g., 1-2%).

  • Seal the plate and shake for 1-2 hours at room temperature to allow for equilibration.

  • Measure the turbidity of each well using a nephelometer or measure the absorbance at a suitable wavelength after filtering or centrifugation to remove precipitate.[2][15]

  • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

5.3. Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay to determine the potency (IC₅₀) of an inhibitor against a specific kinase.[16]

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compound (serial dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Add the kinase reaction buffer, substrate, and kinase enzyme to the wells of the 384-well plate.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.


// Nodes Kinase [label="Kinase", fillcolor="#FFFFFF", fontcolor="#202124"]; Substrate [label="Substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Benzamide\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Phosphorylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Phosphorylated\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADP [label="ADP", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Kinase -> Reaction; Substrate -> Reaction; ATP -> Reaction; Inhibitor -> Kinase [label="Binds to\n(Inhibition)"]; Reaction -> Product; Reaction -> ADP; }

Simplified kinase inhibition pathway.

Conclusion and Future Perspectives

The N-methylsulfonyl group is a powerful tool in the medicinal chemist's arsenal for optimizing benzamide-based drug candidates. Its ability to simultaneously improve aqueous solubility and biological potency through a combination of well-understood physicochemical effects makes it a highly valuable functional group. By disrupting crystal packing, providing key hydrogen bonding interactions, and modulating the electronic properties of the parent molecule, the N-methylsulfonyl group addresses two of the most significant hurdles in drug discovery.

Future research will likely focus on further exploring the bioisosteric replacement of other functional groups with novel sulfonamide-containing moieties and developing computational models that can more accurately predict the impact of such substitutions on the overall properties of a drug candidate. The continued rational application of the N-methylsulfonyl group will undoubtedly contribute to the development of safer and more effective benzamide-based therapeutics.

References
  • Vertex AI Search. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Pion. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • PrepChem.com. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide.
  • Siddiqui, H. L., et al. (n.d.). N-[(Methylsulfanyl)methyl]benzamide. PMC - NIH.
  • Meanwell, N. A. (2011, March 17). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry - ACS Publications.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entrectinib?
  • RSC Publishing. (2023, November 22). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated.
  • Wikipedia. (n.d.). Entrectinib.
  • NCBI Bookshelf. (n.d.). Entrectinib (Rozlytrek).
  • PubMed. (2022, December 15). Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
  • Wikipedia. (n.d.). Benzamide.

Sources

Exploratory

Technical Monograph: 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

This guide serves as an in-depth technical analysis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide , a specialized chemical entity often encountered in medicinal chemistry as a carboxylic acid bioisostere or a cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide , a specialized chemical entity often encountered in medicinal chemistry as a carboxylic acid bioisostere or a critical synthetic intermediate for sulfonimide-based pharmaceuticals (e.g., Nav1.7 inhibitors, HCV protease inhibitors, or HIF-PH inhibitors).[1]

[1]

Executive Summary & Chemical Identity

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is a highly functionalized aromatic sulfonimide.[1] In drug discovery, this scaffold is prized for its ability to mimic the electrostatic and steric properties of a carboxylic acid while offering improved membrane permeability and metabolic stability.[1] The N-acyl sulfonamide moiety (


) serves as a "warhead" or anchor, often engaging in critical hydrogen bonding networks within a protein active site (e.g., interacting with arginine or lysine residues).[1]
Chemical Identifiers
PropertyDetail
IUPAC Name 2,5-difluoro-4-hydroxy-N-(methanesulfonyl)benzamide
Molecular Formula

Molecular Weight 251.21 g/mol
Core Scaffold Benzamide (Acyl Sulfonamide)
Key Functional Groups Phenol (4-OH), Difluoro-substitution (2,5), Acyl Sulfonamide
Predicted pKa ~4.2 – 4.8 (Acyl Sulfonamide NH), ~6.5 – 7.5 (Phenolic OH)

Structural Logic & Medicinal Chemistry Utility[1]

The Acyl Sulfonamide Bioisostere

The defining feature of this molecule is the N-(methylsulfonyl)benzamide group.[1] This moiety is a classic bioisostere for a carboxylic acid (


).[1]
  • Acidity Matching: The electron-withdrawing sulfonyl group acidifies the amide nitrogen, lowering the pKa to approximately 4.5, which is comparable to benzoic acid (pKa ~4.2).[1] This ensures the molecule is ionized (anionic) at physiological pH (7.4), maintaining electrostatic interactions with target proteins.[1]

  • Permeability: Unlike a carboxylate, the acyl sulfonamide distributes the negative charge over a larger surface area (O=C-N-S=O), often resulting in better lipophilicity and passive membrane permeability.[1]

  • Fluorine Effect: The 2,5-difluoro substitution pattern exerts a strong electron-withdrawing effect, further increasing the acidity of the phenol and the amide, while also blocking metabolic oxidation at the electron-rich phenyl ring positions.[1]

Mechanism of Action (Binding Mode)

In a protein binding pocket, this molecule typically acts as an electrostatic anchor.[1]

  • Anionic Anchor: The deprotonated nitrogen binds to positively charged residues (Arg, Lys).[1]

  • H-Bond Donor: The 4-hydroxyl group acts as a hydrogen bond donor/acceptor, often interacting with water networks or polar side chains (Ser, Thr).[1]

Synthetic Methodology

The synthesis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide typically requires a convergent approach, protecting the phenol to prevent side reactions during the sulfonamide coupling.[1]

Protocol: Acyl Sulfonamide Coupling

Objective: Synthesis from 2,5-difluoro-4-methoxybenzoic acid (precursor).[1]

  • Activation: Dissolve 2,5-difluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add CDI (1.1 eq) or EDCI/DMAP .[1] Stir at RT for 1 hour to form the acyl imidazole intermediate.

  • Coupling: Add Methanesulfonamide (1.2 eq) and DBU (1.5 eq) (Diazabicycloundecene) as a base.[1]

  • Reaction: Reflux or stir at 40°C for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]+ ~266 for O-Me protected).[1]

  • Deprotection: Treat the intermediate with BBr3 (Boron Tribromide) in DCM at -78°C to 0°C to cleave the methyl ether.

  • Quench & Isolation: Quench with MeOH, concentrate, and purify via reverse-phase HPLC.

Diagram: Synthetic Pathway

Synthesis Start 2,5-difluoro-4-methoxybenzoic acid Act Acyl-Imidazole Intermediate Start->Act CDI, DCM, RT Coup Protected Acyl Sulfonamide Act->Coup MeSO2NH2, DBU Prod 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide Coup->Prod BBr3 (Demethylation)

Caption: Step-wise synthesis via CDI-mediated coupling followed by BBr3 deprotection.

Metabolic Stability & Biotransformation

Understanding the metabolic fate of this molecule is crucial for its application as a drug intermediate or metabolite standard.[1]

Glucuronidation (Phase II)

The primary metabolic soft spot is the 4-hydroxyl (phenol) group.[1]

  • Enzyme: UDP-glucuronosyltransferase (UGT).[1]

  • Product: 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide-O-glucuronide.[1]

  • Implication: Rapid clearance via bile or urine.[1] In drug design, this phenol is often capped (e.g., as an ether) to improve half-life, meaning the title molecule is often the metabolite of a larger drug (e.g., an aryl ether cleavage product).[1]

Sulfonamide Hydrolysis

The N-acyl bond is relatively stable but can be hydrolyzed by amidases under extreme conditions, reverting to the benzoic acid and methanesulfonamide.[1]

Diagram: Metabolic Pathways

Metabolism Parent Parent Drug (e.g., Aryl Ether) Metabolite 2,5-difluoro-4-hydroxy- N-(methylsulfonyl)benzamide Parent->Metabolite CYP450 (O-dealkylation) Gluc O-Glucuronide Conjugate (Major Excretion Product) Metabolite->Gluc UGT (Phase II) Acid 2,5-difluoro-4-hydroxybenzoic acid Metabolite->Acid Amidase (Hydrolysis)

Caption: Metabolic generation from parent drug and subsequent Phase II glucuronidation.[1]

Safety & Handling (GHS Classification)

As a substituted phenol and sulfonamide, standard safety protocols apply.[1]

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol.

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous base (pH > 8).[1] Poorly soluble in water at neutral pH due to the aromatic core.[1]

Analytical Characterization (Expected Data)

To validate the identity of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, compare experimental data against these reference values:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0 ppm (br s, 1H, NH - acidic sulfonamide).[1]
      
    • 
       10.5 ppm (br s, 1H, OH - phenol).[1]
      
    • 
       7.5–7.8 ppm (m, 2H, Aromatic CH due to F-coupling).[1]
      
    • 
       3.3 ppm (s, 3H, -SO2CH3).[1]
      
  • LC-MS (ESI-):

    • Expect dominant ion at m/z 250.2 [M-H]- .[1]

    • Fragmentation may show loss of -SO2Me group.[1]

  • IR Spectrum:

    • Broad band ~3200–3400 cm⁻¹ (OH/NH).[1]

    • Strong peak ~1680–1700 cm⁻¹ (C=O[1] Amide I).

    • Strong peaks ~1350 and 1150 cm⁻¹ (SO2 stretch).[1]

References

  • Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1] Link[1]

  • Acyl Sulfonamide Synthesis: Belletire, J. L., et al. (1992).[1] Synthesis of N-acylsulfonamides. Synthetic Communications, 22(18).[1] Link[1]

  • PubChem Database: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 541614 (Related Structure). Link

  • Vadadustat/HIF-PH Inhibitor Chemistry: Koury, M. J., & Haase, V. H. (2015).[1] Anaemia in kidney disease: harnessing hypoxia responses for therapy. Nature Reviews Nephrology, 11, 394–410.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide . This compound represents a critical class of acy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide . This compound represents a critical class of acyl sulfonamides , widely utilized in drug discovery as bioisosteres of carboxylic acids.[1][2][3][4][5]

Why this Molecule?
  • Bioisosterism: The

    
    -acyl sulfonamide moiety (
    
    
    
    ) mimics the acidity (
    
    
    ) and hydrogen-bonding geometry of a carboxylic acid but offers improved lipophilicity and metabolic stability.[3]
  • Fluorine Substitution: The 2,5-difluoro pattern modulates the acidity of the phenol and the metabolic susceptibility of the aromatic ring, common in inhibitors of voltage-gated sodium channels (e.g., NaV1.7) and COX-2.

The "Self-Validating" Logic

This protocol utilizes a pH-switchable purification strategy . The final product is an acidic sulfonamide. By manipulating pH during workup, we can force the product into the aqueous phase (as a salt) to wash away non-acidic organic impurities, and then precipitate it (as a free acid) to remove water-soluble salts. This minimizes reliance on column chromatography.

Retrosynthetic Analysis

The synthesis is designed to avoid harsh acid chlorides, which can be incompatible with electron-rich phenols. Instead, we employ a mild activation strategy using Carbonyldiimidazole (CDI).

Retrosynthesis Target Target: 2,5-difluoro-4-hydroxy- N-(methylsulfonyl)benzamide Precursor1 Intermediate: 4-Acetoxy-2,5-difluorobenzoic acid Target->Precursor1 Deprotection (Hydrolysis) SM1 Starting Material 1: 2,5-Difluoro-4-hydroxybenzoic acid Precursor1->SM1 Acetylation (Protection) SM2 Reagent: Acetic Anhydride Precursor1->SM2 Coupling Coupling Agent: CDI + Methanesulfonamide + DBU Precursor1->Coupling Acyl Sulfonamide Formation

Figure 1: Retrosynthetic strategy focusing on phenolic protection to prevent side-reactions during CDI activation.

Experimental Protocols

Phase A: Chemoselective Protection (Acetylation)

Objective: Protect the 4-hydroxyl group to prevent polymerization or carbonate formation during CDI activation.

Reagents:

  • 2,5-Difluoro-4-hydroxybenzoic acid (1.0 equiv)

  • Acetic anhydride (3.0 equiv)[6][7]

  • H₂SO₂ (catalytic, 2-3 drops)

  • Solvent: Glacial Acetic Acid (optional) or neat in Ac₂O.

Procedure:

  • Setup: In a dry round-bottom flask, suspend 2,5-difluoro-4-hydroxybenzoic acid (10.0 g, 57.4 mmol) in acetic anhydride (17.6 g, 172 mmol).

  • Catalysis: Add 3 drops of concentrated H₂SO₄.

  • Reaction: Heat the mixture to 60°C for 2 hours. The suspension will clear as the product forms.

  • Quench: Cool to room temperature (RT). Slowly pour the mixture into ice-water (200 mL) with vigorous stirring. The excess anhydride will hydrolyze.

  • Isolation: A white precipitate forms. Stir for 30 minutes to ensure complete hydrolysis of anhydride. Filter the solid.[6][7][8]

  • Purification: Wash the filter cake with cold water (3 x 50 mL) and dry in a vacuum oven at 45°C.

    • Yield Expectation: >90%[5][9]

    • Checkpoint: ¹H NMR should show a singlet ~2.3 ppm (Acetate methyl).

Phase B: One-Pot Activation & Coupling

Objective: Form the N-acyl sulfonamide bond using mild conditions.

Reagents:

  • 4-Acetoxy-2,5-difluorobenzoic acid (Product of Phase A) (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Methanesulfonamide (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Anhydrous THF or MeCN (0.2 M concentration)

Procedure:

  • Activation: Dissolve 4-acetoxy-2,5-difluorobenzoic acid (5.0 g, 23.1 mmol) in anhydrous THF (115 mL) under nitrogen.

  • Addition: Add CDI (4.5 g, 27.7 mmol) portion-wise.

    • Observation: Vigorous gas evolution (CO₂) will occur. Stir at RT for 1 hour until gas evolution ceases. This forms the acyl-imidazole intermediate.

  • Coupling: Add methanesulfonamide (2.6 g, 27.7 mmol) followed by DBU (5.3 g, 34.6 mmol) dropwise.

    • Mechanistic Note: DBU deprotonates the sulfonamide, making it sufficiently nucleophilic to attack the acyl-imidazole.

  • Reaction: Stir at 50°C for 4-6 hours. Monitor by LCMS for disappearance of the activated ester.

Phase C: Global Deprotection & pH-Switch Purification

Objective: Remove the acetyl group and isolate the pure product without chromatography.

Procedure:

  • Hydrolysis: To the reaction mixture from Phase B, add 2M NaOH (4 equiv). Stir at RT for 1 hour.

    • Chemistry: This cleaves the phenolic acetate and converts the acyl sulfonamide to its dianion (soluble in water).

  • Wash (Impurity Removal): Dilute with water (50 mL). Wash the aqueous layer with Ethyl Acetate (EtOAc) (2 x 50 mL).

    • Logic: Non-acidic organic impurities (unreacted sulfonamide, imidazole byproducts) migrate to the organic layer. The product remains in the aqueous layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 6M HCl to pH ~2.

    • Observation: The product, now protonated and less soluble, will precipitate as a white solid.

  • Final Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Analytical Data Summary

ParameterExpected Value / RangeNotes
Appearance White to off-white powder
Molecular Weight 251.21 g/mol Formula: C₈H₇F₂NO₄S
¹H NMR (DMSO-d₆) δ 12.0 (br s, 1H, NH), 10.8 (br s, 1H, OH), 7.6 (dd, 1H), 7.1 (dd, 1H), 3.3 (s, 3H, CH₃)Hydroxyl and Sulfonamide NH protons are exchangeable.
¹⁹F NMR Two distinct signals (~ -110 to -140 ppm)Coupling constants (

) confirm 2,5-substitution.
LCMS (ESI-) [M-H]⁻ = 250.2Negative mode is more sensitive for acyl sulfonamides.

Critical Troubleshooting & Mechanisms

Pathway Visualization

The following diagram illustrates the reaction flow and the critical "pH Switch" purification logic.

Workflow Start Phase B Mixture (Protected Product) Hydrolysis Add NaOH (aq) Cleave Acetate Start->Hydrolysis Partition Partition: Water / EtOAc Hydrolysis->Partition OrgLayer Organic Layer (Impurities) Partition->OrgLayer Discard AqLayer Aqueous Layer (Product as Dianion) Partition->AqLayer Keep Acidify Acidify to pH 2 (HCl) AqLayer->Acidify Final Precipitate & Filter Pure Target Acidify->Final

Figure 2: Purification workflow exploiting the acidity of the N-acyl sulfonamide.

Key Process Parameters
  • Moisture Control: CDI is moisture-sensitive. Ensure solvents are anhydrous. If CDI hydrolyzes to imidazole and CO₂, activation will fail.

  • DBU Stoichiometry: DBU acts as a base to generate the sulfonamide anion. At least 1.0 equivalent relative to the sulfonamide is required, but excess (1.5 eq) drives the kinetics.

  • Temperature: Do not exceed 60°C during coupling. Higher temperatures can lead to N-alkylation side reactions if impurities are present, or decomposition of the activated acyl imidazole.

References

  • General N-acyl Sulfonamide Synthesis: Ammazzalorso, A., et al. "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry."[1][3][5] Chemical Biology & Drug Design 90.6 (2017): 1094-1105.[1]

  • CDI/DBU Coupling Protocol: Drummond, J. T., & Johnson, G. "Practical preparation of N-acylsulfonamides." Tetrahedron Letters 29.14 (1988): 1653-1656.

  • Acidity and Bioisosterism: Ballatore, C., et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry."[2] ChemMedChem 8.3 (2013): 385-395.

  • Acetylation of Phenols (Standard Protocol)

Sources

Application

Application Note: Selective Nucleophilic Hydrolysis of 2,4,5-Trifluorobenzoic Acid

Executive Summary This application note details the procedure for the controlled alkaline hydrolysis of 2,4,5-trifluorobenzoic acid (2,4,5-TFBA) to yield 2,5-difluoro-4-hydroxybenzoic acid. This transformation is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedure for the controlled alkaline hydrolysis of 2,4,5-trifluorobenzoic acid (2,4,5-TFBA) to yield 2,5-difluoro-4-hydroxybenzoic acid. This transformation is a critical step in the synthesis of fluoroquinolone antibiotics, serving as the precursor for the "core" scaffold modification.

The protocol utilizes a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) mechanism.[1][2] By exploiting the specific electronic activation provided by the carboxyl group, researchers can achieve high regioselectivity for the para-position (C4) over the ortho-position (C2), provided that temperature and stoichiometry are strictly controlled.

Mechanistic Principles & Regioselectivity

The Mechanism

The reaction proceeds via an addition-elimination pathway.[3] The carboxylate group (


) formed in the alkaline medium acts as an electron-withdrawing group (EWG) through induction, activating the benzene ring toward nucleophilic attack.

While both the C2 and C4 positions are activated (ortho and para to the EWG), the C4 position is kinetically favored for substitution due to:

  • Steric Hindrance: The C2 position is sterically crowded by the adjacent carboxylate group.

  • Electronic Symmetry: The C4 position allows for effective resonance stabilization of the Meisenheimer complex intermediate without the destabilizing electrostatic repulsion found at the C2 position (between the incoming hydroxide and the carboxylate).

Reaction Pathway Diagram

SNAr_Mechanism SM 2,4,5-Trifluorobenzoic Acid (Substrate) Inter Meisenheimer Complex (Transition State) SM->Inter OH- Attack at C4 Base NaOH (aq) (Nucleophile) Base->Inter Prod 2,5-Difluoro-4-hydroxybenzoic Acid (Target) Inter->Prod F- Elimination Byprod NaF (Byproduct) Inter->Byprod

Figure 1: Reaction pathway illustrating the regioselective attack of the hydroxide ion at the C4 position.

Critical Process Parameters (CPP)

To ensure batch-to-batch consistency and prevent the formation of 2-hydroxy or di-hydroxy impurities, the following parameters must be maintained:

ParameterSpecificationRationale
Stoichiometry 3.5 - 4.0 eq NaOHRequires 1 eq for neutralization, 1 eq for substitution, and 1 eq to maintain the phenoxide state. Excess drives kinetics.
Temperature Reflux (

)
Sufficient energy to overcome activation barrier for C4, but low enough to minimize C2 attack.
Time 3 - 5 HoursExtended heating (>8h) promotes defluorination at the C2 position.
Solvent Water (10-15% w/v)High dielectric constant stabilizes the ionic transition state; "Green" solvent choice.

Experimental Protocol

Reagents & Equipment[5]
  • Starting Material: 2,4,5-Trifluorobenzoic acid (Assay >98%).

  • Reagent: Sodium Hydroxide (NaOH) pellets or 50% solution.

  • Solvent: Deionized Water.

  • Workup: Hydrochloric Acid (37% HCl).[4]

  • Equipment: 3-neck round bottom flask, reflux condenser, temperature probe, mechanical stirrer.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge 10.0 g (56.8 mmol) of 2,4,5-trifluorobenzoic acid into the reaction flask.

  • Add 60 mL of deionized water. Stir to create a suspension.

  • Slowly add 9.1 g (227 mmol, ~4.0 eq) of NaOH pellets.

    • Caution: Exothermic reaction. Maintain temperature

      
       during addition.
      
    • Observation: The solution will clear as the sodium salt forms.

Step 2: Reaction Phase
  • Heat the mixture to Reflux (

    
    ) .
    
  • Maintain reflux for 4 hours .

    • In-Process Control (IPC): Sample 50

      
      L, dilute in mobile phase, and check by HPLC. Target: <1% Starting Material.
      
Step 3: Workup & Isolation
  • Cool the reaction mixture to

    
     .
    
  • Ideally, filter the alkaline solution through a Celite pad to remove any insoluble trace impurities.

  • Transfer filtrate to a clean flask.

  • Slowly add HCl (conc.) dropwise with vigorous stirring.

    • Target pH: Adjust to pH 1.0 - 2.0 .

    • Observation: The product will precipitate as a white to off-white solid.

  • Stir the slurry at

    
     (ice bath) for 30 minutes to maximize yield.
    
Step 4: Purification
  • Filter the solid using a Buchner funnel.

  • Wash the cake with 2 x 10 mL of cold water (

    
    ) to remove residual salts (NaCl, NaF).
    
  • Dry in a vacuum oven at

    
      for 12 hours.
    

Analytical Validation

Successful synthesis is confirmed by the specific loss of the fluorine signal at the 4-position and the appearance of the hydroxyl functionality.

Expected Data
MethodExpected ResultInterpretation
HPLC (254 nm) Single major peak, RT shift from SMProduct is more polar than SM due to -OH group.

NMR
Two signals (doublets/multiplets)Loss of the C4-F signal. Remaining F atoms at C2 and C5 will show coupling (

or

).

NMR
Two aromatic singlets (or doublets)Protons at C3 and C6. The C3 proton is shielded by the adjacent OH.
Melting Point

Distinct from SM (

).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2.0 during workup; cool slurry to

.
Impurity: 2-OH isomer Temperature too highStrictly limit reflux temp; do not use high-boiling co-solvents (e.g., DMSO) unless necessary.
Impurity: Di-hydroxy Reaction time too longQuench reaction immediately at 4 hours; reduce NaOH equivalents to 3.5.

References

  • Grohe, K. (1989). The chemistry of fluoroquinolones. Chemie in unserer Zeit, 23(1), 9-17. Link

  • Laber, G. (1990). Process for the preparation of 2,4,5-trifluorobenzoic acid. U.S. Patent 4,980,499. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • PubChem Compound Summary. (n.d.). 2,4,5-Trifluorobenzoic acid.[5][6] National Center for Biotechnology Information. Link

Sources

Method

Application Note: High-Efficiency Synthesis of Acyl Sulfonamides via EDCI/DMAP Coupling

This is a comprehensive Application Note and Protocol for the synthesis of acyl sulfonamides using EDCI and DMAP. Abstract & Introduction The -acyl sulfonamide moiety ( ) is a critical pharmacophore in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of acyl sulfonamides using EDCI and DMAP.

Abstract & Introduction

The


-acyl sulfonamide moiety (

) is a critical pharmacophore in medicinal chemistry, serving as a non-ionizable, lipophilic bioisostere of the carboxylic acid group (

~3.5–4.5).[1] This functional group is central to the potency of NS3 protease inhibitors, COX-2 inhibitors, and angiotensin II receptor antagonists.

While standard amide coupling (amine + acid) is routine, the synthesis of acyl sulfonamides is complicated by the low nucleophilicity of the sulfonamide nitrogen (


 ~10) compared to primary amines (

~35 for neutral amine, ~10 for ammonium). Standard protocols often result in low yields or the formation of the thermodynamically stable but unwanted

-acylurea side product.

This guide details an optimized EDCI/DMAP coupling protocol specifically engineered to overcome the poor nucleophilicity of sulfonamides through kinetic trapping and stoichiometric activation.

Mechanistic Insight & Critical Design

The Nucleophilicity Challenge

In a standard EDCI coupling, the carbodiimide activates the carboxylic acid to form an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-acylisourea. For amines, this intermediate is reactive enough. For sulfonamides, the nucleophilic attack is too slow, allowing the 

-acylisourea to rearrange into the unreactive

-acylurea side product.

The Solution: DMAP as a Nucleophilic Catalyst and Base. To force the reaction, DMAP plays a dual role:

  • Acyl Transfer: It attacks the

    
    -acylisourea faster than the rearrangement occurs, forming a highly reactive 
    
    
    
    -acylpyridinium intermediate.
  • Deprotonation: Unlike amines, sulfonamides are acidic. Stoichiometric DMAP facilitates the deprotonation of the sulfonamide, generating the more nucleophilic sulfonamide anion.

Reaction Mechanism Diagram

G Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDCI EDCI EDCI (Carbodiimide) EDCI->O_Acyl N_Acylurea N-Acylurea (Dead-End Side Product) O_Acyl->N_Acylurea Slow Rearrangement (No Nucleophile) AcylPy N-Acylpyridinium (Active Ester) O_Acyl->AcylPy + DMAP (Fast Attack) DMAP DMAP (Catalyst/Base) DMAP->AcylPy Product N-Acyl Sulfonamide (R-CONH-SO2-R') AcylPy->Product + Sulfonamide Sulf Sulfonamide (R-SO2NH2) Sulf->Product

Figure 1: Reaction mechanism highlighting the critical role of DMAP in intercepting the O-acylisourea to prevent N-acylurea rearrangement.

Experimental Protocol

Reagent Stoichiometry

Unlike amine couplings where DMAP is catalytic (10-20 mol%), acyl sulfonamide synthesis requires stoichiometric or excess DMAP to ensure sufficient deprotonation of the sulfonamide and rapid turnover of the active ester.

ComponentEquivalents (Eq.)Role
Carboxylic Acid 1.0Limiting Reagent
Sulfonamide 1.0 – 1.2Nucleophile
EDCI·HCl 1.5Activator (Excess ensures complete activation)
DMAP 1.2 – 2.0Catalyst & Base (Crucial for yield)
DCM (Solvent) 0.1 – 0.2 MAnhydrous solvent (Avoids hydrolysis)
Step-by-Step Procedure

Step 1: Preparation (T = 0 min)

  • Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Add Carboxylic Acid (1.0 equiv) and Sulfonamide (1.2 equiv) .

  • Add DMAP (1.5 equiv) .

  • Dissolve the mixture in anhydrous Dichloromethane (DCM) .

    • Note: If solubility is poor, add a minimum amount of anhydrous DMF (Dimethylformamide).

Step 2: Activation & Coupling (T = 15 min)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDCI·HCl (1.5 equiv) in one portion.

    • Why EDCI last? Premixing the acid, sulfonamide, and DMAP ensures that as soon as the active

      
      -acylisourea is formed by EDCI, DMAP is present to intercept it, and the sulfonamide is pre-equilibrated for attack.
      
  • Stir at 0 °C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT) .

Step 3: Monitoring (T = 4–12 hours)

  • Stir at RT for 4–12 hours.

  • Monitor by TLC or LC-MS. Look for the disappearance of the carboxylic acid.

    • Tip: The

      
      -acyl sulfonamide product is significantly more acidic than the starting material. On TLC, it will often streak unless the eluent contains 1% acetic acid.
      

Step 4: Workup (The Acid Wash)

  • Dilute the reaction mixture with excess DCM.

  • Wash 1: 1M HCl (or 10% Citric Acid).

    • Critical Step: This removes the basic DMAP, unreacted EDCI, and the urea byproduct (EDU). The product (

      
      -acyl sulfonamide) is acidic and will remain in the organic layer, while the basic impurities are washed away.
      
  • Wash 2: Water.[2]

  • Wash 3: Brine (Saturated NaCl).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Recrystallization: Many acyl sulfonamides are solids and can be recrystallized from EtOAc/Hexanes or MeOH.

  • Column Chromatography: If necessary, purify on silica gel.

    • Gradient: 0

      
       5% MeOH in DCM (with 0.5% AcOH to reduce streaking).
      

Workflow Visualization

Workflow Start Start: Dry Flask + N2 Mix Mix Acid (1.0) + Sulfonamide (1.2) + DMAP (1.5) in Anhydrous DCM Start->Mix Cool Cool to 0°C Mix->Cool AddEDCI Add EDCI (1.5) in one portion Cool->AddEDCI React Stir 0°C -> RT (4-12h) AddEDCI->React Check TLC/LCMS Check React->Check Check->React Incomplete Workup Workup: Wash with 1M HCl (Removes DMAP/EDCI) Check->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Purify: Recrystallize or Column Dry->Purify

Figure 2: Operational workflow for the synthesis of acyl sulfonamides.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield / Starting Material Remaining Sulfonamide nucleophilicity is too low.Increase DMAP to 2.0–3.0 equiv. Heat to reflux (40°C) if using DCM, or switch solvent to DCE (80°C).
Formation of N-Acylurea Rearrangement occurred before DMAP attack.Ensure DMAP is added before EDCI. Increase DMAP concentration. Keep reaction at 0°C longer.
Product Streaking on TLC Product is acidic (

~4).
Add 0.5% - 1% Acetic Acid or Formic Acid to the TLC eluent.
Racemization (Chiral Acids) DMAP is too basic/nucleophilic.Replace DMAP with HOBt or HOAt (1.0 equiv) and use a non-nucleophilic base like DIPEA.
Why EDCI and not DCC?
  • DCC (Dicyclohexylcarbodiimide): Forms DCU (dicyclohexylurea), which is insoluble and difficult to remove completely from the product.

  • EDCI: Forms a water-soluble urea byproduct that is easily removed during the acidic aqueous workup (Step 4). This is critical for pharmaceutical purity standards.

Alternative Activation

If the EDCI/DMAP method fails due to steric hindrance:

  • CDI (Carbonyldiimidazole): Activate acid with CDI in THF (reflux 1h), then add sulfonamide and DBU.

  • Acid Chloride: Convert acid to acid chloride (

    
    ), then couple with sulfonamide using LiHMDS or NaH (strong base method).
    

References

  • Amide Bond Formation and Peptide Coupling. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 2015. [Link]

  • EDC Coupling - Common Organic Chemistry. [Link]

  • Steglich Esterification (Analogous Mechanism). Organic Chemistry Portal. [Link]

Sources

Application

Solubility Enhancement of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide in Dimethyl Sulfoxide (DMSO)

An Application Guide for Researchers Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on methodologies to enhance the solubility of 2,5-difluoro-4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on methodologies to enhance the solubility of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide in dimethyl sulfoxide (DMSO). Given that a significant percentage of new chemical entities exhibit poor solubility, establishing a robust protocol for creating high-concentration stock solutions is a critical first step in the drug discovery pipeline.[1][2] This guide moves beyond simple dissolution steps to explain the underlying physicochemical principles that govern solubility. We present a systematic approach, beginning with the determination of baseline kinetic solubility and progressing to strategic interventions, including pH modification and thermal methods. All protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction and Scientific Rationale

Dimethyl sulfoxide (DMSO) is the preeminent solvent for the initial solubilization and storage of compound libraries for high-throughput screening (HTS) and other in vitro assays.[3][4] Its strong dissolving power for a wide range of organic molecules and miscibility with aqueous media make it an invaluable vehicle.[3][5] However, compounds with high crystallinity and strong intermolecular interactions, such as 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, can still present significant solubility challenges.

Analysis of the Target Compound:

The structure of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide reveals key functional groups that dictate its solubility behavior:

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated.

  • Sulfonamide (-SO₂NH-): The proton on the nitrogen is acidic, a characteristic feature of sulfonamides.

  • Aromatic Rings with Fluorine Substituents: These features contribute to the molecule's lipophilicity and potential for strong crystal lattice packing, which can hinder dissolution.[6]

The presence of two acidic protons is the most critical feature to exploit for solubility enhancement. The fundamental principle is that the ionized (salt) form of a compound is typically far more soluble in polar solvents than its neutral form.[7][8] By converting the neutral compound into an anionic salt in situ within the DMSO, we can disrupt the crystal lattice energy and significantly increase the solubility limit.

Foundational Protocol: Baseline Kinetic Solubility Determination

Before attempting to enhance solubility, it is imperative to establish a baseline. The following protocol determines the kinetic solubility of the compound in neat DMSO at room temperature. Kinetic solubility is a rapid assessment relevant for the preparation of high-concentration stock solutions for immediate use in screening assays.[9]

Workflow for Baseline Solubility Assessment

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis A Weigh ~5 mg of Compound into a 1.5 mL microfuge tube B Add calculated volume of DMSO for a high target concentration (e.g., 100 mM) A->B Step 1 C Vortex vigorously for 5 minutes B->C Step 2 D Incubate at RT for 2 hours with periodic mixing C->D Step 3 E Centrifuge at 14,000 rpm for 15 minutes to pellet undissolved solid D->E Step 4 F Carefully collect supernatant E->F Step 5 G Prepare serial dilutions of supernatant in a suitable analysis solvent (e.g., Acetonitrile) F->G Step 6 H Quantify concentration using validated HPLC or UV-Vis method G->H Step 7

Caption: Workflow for determining baseline kinetic solubility.

Detailed Step-by-Step Protocol 2.1: Kinetic Solubility in Neat DMSO
  • Preparation: Accurately weigh approximately 5 mg of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide into a tared 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add a volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM).

  • Dissolution: Vortex the mixture vigorously for 2-5 minutes. Visually inspect for the presence of undissolved solid material.

  • Equilibration: Incubate the tube at ambient room temperature (e.g., 25°C) for 2 hours. Mix the solution periodically (e.g., every 30 minutes) to facilitate reaching equilibrium.[3]

  • Phase Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.[3]

  • Sample Collection: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble.

    • Determine the concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy against a standard curve.[10]

  • Data Reporting: Report the solubility in mM and mg/mL. Note any visual observations.

Strategies for Solubility Enhancement

If the baseline solubility is insufficient for the intended application (e.g., less than 10-20 mM for HTS), the following strategies should be employed.

Strategy 1: pH Modification via Base Addition (Recommended)

This is the most effective and scientifically-driven approach for this specific molecule. The goal is to deprotonate the acidic moieties to form a highly soluble DMSO-salt complex.

Causality: The addition of a strong base will abstract the acidic protons from the phenolic and/or sulfonamide groups. The resulting anion has significantly enhanced polarity and is unable to pack into the same crystal lattice as the neutral molecule, leading to a dramatic increase in solubility.

Choosing a Base:

  • Sodium Hydroxide (NaOH): A 1 M aqueous stock is effective. Use a minimal volume to avoid introducing excess water, which can sometimes decrease the solubility of lipophilic compounds in DMSO.[11]

  • Potassium Hydroxide (KOH): Similar to NaOH.

  • Non-Nucleophilic Organic Bases: In cases where the compound might be base-sensitive (e.g., ester hydrolysis), a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, though this is less common for routine stock preparation.

Protocol 3.1: Solubility Enhancement using NaOH
  • Preparation: Co-dispense solid 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide (e.g., 5 mg) and a small magnetic stir bar into a glass vial.

  • Solvent Addition: Add the volume of DMSO required for the final desired concentration (e.g., to reach 100 mM).

  • Stirring: Place the vial on a magnetic stir plate and stir to create a slurry.

  • Base Titration: Add 1.1 molar equivalents of 1 M NaOH solution dropwise while stirring. The volume added should be minimal (microliters).

  • Dissolution: Continue stirring for 15-30 minutes. In most cases, the solid will completely dissolve as the salt is formed.

  • Confirmation and Quantification: If dissolution is complete, proceed to quantify the concentration via a diluted sample in HPLC to confirm the final concentration and assess for any degradation. If solid remains, the solubility limit under these conditions has been reached; proceed with the analysis steps (centrifugation, quantification) from Protocol 2.1.

Strategy 2: Thermal Method

Gentle heating can be used to increase the rate of dissolution and overcome the activation energy required to break the crystal lattice.

Causality: Solubility is generally an endothermic process for solid compounds, meaning it increases with temperature.[12][13] Heat provides the energy needed to disrupt intermolecular forces in the solid state.

Caution: This method must be used with care. The compound's thermal stability must be considered. It is recommended to run a preliminary test on a small sample and analyze it by HPLC for any signs of degradation.

Protocol 3.2: Thermal Enhancement
  • Preparation: Prepare a slurry of the compound in DMSO as described in Protocol 2.1.

  • Heating: Place the sealed vial in a heating block or water bath set to a modest temperature (e.g., 37-50°C). Do not exceed 60°C without prior stability data.[11]

  • Dissolution: Vortex or stir the sample periodically until the compound dissolves.

  • Cooling & Observation: Allow the solution to cool slowly to room temperature. Observe for any precipitation. A solution that remains clear upon cooling is considered kinetically stable for a period, but may be supersaturated.[14]

  • Quantification: Confirm the final concentration and purity via HPLC.

Data Presentation and Interpretation

All experimental results should be meticulously documented. A structured table allows for clear comparison of the outcomes from different methods.

Method Solvent System Temperature Visual Observation Measured Solubility (mM) Measured Solubility (mg/mL) Purity by HPLC (%)
BaselineNeat DMSO25°CInsoluble, white precipitatee.g., 2.5e.g., 0.6899.5
pH Mod.DMSO + 1.1 eq. NaOH25°CClear, colorless solutione.g., >100e.g., >26.899.4
ThermalNeat DMSO40°C -> 25°CClear, colorless solutione.g., 15.7e.g., 4.2199.5

Decision Framework for Method Selection

The choice of solubility enhancement method depends on the experimental requirements and the compound's properties.

G Start Is Baseline Solubility in Neat DMSO Sufficient? Yes Proceed with Neat DMSO Stock Solution Start->Yes No Enhancement Required Start->No CheckAcidic Does Compound have Acidic/Basic Moieties? No->CheckAcidic YesAcidic Use pH Modification (Protocol 3.1) - Highest success probability CheckAcidic->YesAcidic Yes NoAcidic Is Compound Thermally Stable? CheckAcidic->NoAcidic No YesStable Use Thermal Method (Protocol 3.2) - Caution: Supersaturation risk NoAcidic->YesStable Yes NoStable Consider Co-solvents or Advanced Formulation (e.g., excipients) NoAcidic->NoStable No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • T. L. Williams, et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • Shet, et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

  • AstraZeneca. (2022). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Retrieved from [Link]

  • ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Retrieved from [Link]

  • US EPA. (2025). 2,5-Difluoro-4-hydroxybenzaldehyde Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers. Retrieved from [Link]

Sources

Method

Application Note: A Systematic Approach to Recrystallization Solvent Selection for the Purification of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Introduction: The Critical Role of Purification 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is a complex organic molecule featuring multiple functional groups that are common in pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is a complex organic molecule featuring multiple functional groups that are common in pharmacologically active compounds. The presence of fluoro-substituents, a phenolic hydroxyl group, and a sulfonamide linkage suggests its potential utility in drug discovery and development, where molecular structure is paramount to biological activity.[1] The synthesis of such molecules often yields crude products containing residual starting materials, side-products, or catalysts. For its use in downstream applications, particularly in pharmaceutical contexts, achieving high purity is non-negotiable.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The method is founded on the principle that the solubility of a compound in a solvent increases with temperature.[3] A properly chosen solvent will dissolve the target compound and its impurities when hot, but upon cooling, the target compound's solubility will decrease sharply, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[4][5] This application note provides a comprehensive, systematic guide for researchers to rationally select and optimize a recrystallization solvent or solvent system for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

Analyte Physicochemical Profile & Predicted Solubility

A rational solvent selection process begins with an analysis of the target molecule's structure. While specific experimental solubility data for this exact compound is not widely published, we can predict its behavior based on its functional groups and the principles of "like dissolves like."[6]

  • Structure: 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

  • Key Functional Groups:

    • Phenolic -OH group: Capable of strong hydrogen bond donation and acceptance.

    • Amide (-CONH-) group: A polar group capable of hydrogen bond donation and acceptance.

    • Sulfonamide (-SO₂NH-) group: A highly polar, acidic group that is a strong hydrogen bond donor/acceptor.[7]

    • Aromatic Ring with Fluoro-substituents: The difluorinated phenyl ring is largely non-polar but the electronegative fluorine atoms create significant bond dipoles.

Predicted Solubility Behavior: The molecule possesses both polar (hydroxyl, amide, sulfonamide) and non-polar (aromatic ring) regions, giving it a balanced, moderately polar character.

  • High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like lower alcohols (methanol, ethanol) and acetone, which can engage in hydrogen bonding.[6]

  • Low Solubility Expected in: Non-polar solvents such as hexane, cyclohexane, and toluene, which cannot effectively solvate the polar functional groups.[6]

  • Water Solubility: Expected to be limited due to the hydrophobic aromatic ring, though the polar groups will confer some slight solubility.[6]

The Principle of an Ideal Recrystallization Solvent

The success of recrystallization hinges on identifying a solvent with a specific set of characteristics.[8] An ideal solvent is one in which the target compound exhibits:

  • High solubility at elevated temperatures (near the solvent's boiling point).[9]

  • Low solubility at low temperatures (e.g., room temperature or in an ice bath).[9]

  • A sharp, positive solubility-temperature gradient.[10]

  • Chemical inertness, meaning it does not react with the compound.[3]

  • Volatility, allowing for easy removal from the purified crystals during drying.[9]

  • A boiling point lower than the melting point of the compound to prevent "oiling out."[10]

  • Differential solubility for impurities, ideally keeping them dissolved even when the solution is cold.[8]

Systematic Workflow for Solvent Selection

A methodical approach is superior to random trial-and-error. The following workflow provides a logical progression from initial screening to a final, optimized protocol.

Recrystallization_Workflow start Start: Crude Compound single_screen Part A: Single-Solvent Screening (Test ~100 mg in 1-2 mL solvent) start->single_screen eval_single Evaluate Results single_screen->eval_single good_crystals Good Crystals Formed (High recovery, good morphology) eval_single->good_crystals Ideal Solvent Found no_crystals Insoluble Hot OR Too Soluble Cold OR Oiling Out eval_single->no_crystals No Ideal Single Solvent Found optimize Optimize & Scale-Up Protocol good_crystals->optimize end End: Pure Crystalline Product optimize->end mixed_screen Part B: Mixed-Solvent Screening (Select miscible solvent/anti-solvent pair) no_crystals->mixed_screen eval_mixed Evaluate Results mixed_screen->eval_mixed eval_mixed->single_screen No Suitable Pair, Re-evaluate Options eval_mixed->good_crystals Good Pair Found

Caption: Workflow for systematic recrystallization solvent selection.

Experimental Protocols

Protocol 1: Small-Scale Single-Solvent Screening

This protocol is designed to rapidly test a range of solvents to identify promising candidates.

Materials:

  • Crude 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

  • Test tubes or small Erlenmeyer flasks

  • Selection of solvents (see Table 1)

  • Hot plate and/or sand bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Place approximately 50-100 mg of the crude compound into a test tube.

  • Add the chosen solvent dropwise at room temperature, swirling after each addition. Record if the solid dissolves easily (solvent is too good). Aim for a total volume of ~1 mL.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently in a sand bath or on a hot plate, swirling continuously, until the solvent boils.[4]

  • Continue adding small portions of hot solvent until the solid just dissolves. Do not add a large excess.[11]

  • Record the approximate volume of solvent required. If a large volume is needed, the solvent may be unsuitable.

  • Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the tube.[12]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[11]

  • Observe the results. Note the quantity and quality (e.g., fine powder vs. well-defined needles) of the crystals formed.

  • Record all observations in a table similar to Table 1.

Table 1: Example Solvent Screening Data
SolventPolarity Index (P')[13]Solubility (Room Temp)Solubility (Hot)Crystal Formation (Cold) & Notes
Hexane0.1InsolubleInsolubleUnsuitable. Too non-polar.
Toluene2.4InsolubleSparingly SolublePoor recovery. May be a candidate for a mixed-solvent system.
Ethyl Acetate4.4Sparingly SolubleSolublePromising. Good crystal formation upon cooling.
Acetone5.1SolubleSolubleUnsuitable. Too soluble at room temperature.
Isopropanol3.9Sparingly SolubleSolublePromising. Formed well-defined needles.
Ethanol4.3 (value similar to Isopropanol)Sparingly SolubleSolublePromising. Good crystal formation.
Methanol5.1SolubleSolubleUnsuitable. Too soluble at room temperature.
Water10.2InsolubleInsolubleUnsuitable as a single solvent. Potential anti-solvent.
Acetonitrile5.8Sparingly SolubleSolublePotential candidate.

Note: This data is illustrative, based on the predicted physicochemical properties of the analyte.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This technique is employed when no single solvent provides the ideal solubility profile.[14] A pair of miscible solvents is used: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[14][15]

Potential Pairs based on Screening:

  • Ethanol/Water: A classic polar pair. The compound should dissolve well in ethanol but not water.

  • Toluene/Hexane: A non-polar pair, less likely to be effective here but useful for less polar compounds.

  • Ethyl Acetate/Hexane: A moderately polar pair.

Procedure (Solvent/Anti-Solvent Method):

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[15]

  • While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise with constant swirling.[14]

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[15]

  • Add a few drops of the hot "good" solvent to re-clarify the solution, ensuring it is perfectly saturated.[14]

  • Set the flask aside to cool slowly to room temperature, then transfer to an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration.

Protocol 3: Optimized Large-Scale Recrystallization (Example: Ethyl Acetate)

This protocol assumes Ethyl Acetate was identified as the optimal solvent from screening.

Procedure:

  • Place the crude compound in an appropriately sized Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of ethyl acetate, just enough to create a slurry.

  • Heat the mixture to a gentle boil on a stirrer/hotplate.

  • Add hot ethyl acetate in small portions via a pipette until the solid is completely dissolved. Avoid adding a significant excess of solvent, as this will reduce yield.[12]

  • If the solution is colored by impurities, activated charcoal can be added at this stage, the solution boiled for a few minutes, and then hot filtered through a fluted filter paper to remove the charcoal.[16]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[12]

  • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals using a Büchner funnel under vacuum filtration.[16]

  • Wash the crystals sparingly with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.

  • Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven.

  • Determine the yield and assess purity via melting point analysis and/or other spectroscopic methods.

Troubleshooting Common Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution cools too rapidly.[15]

    • Solution: Reheat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a lower-boiling point solvent may be necessary.

  • No Crystals Form: The solution may be too dilute (too much solvent used) or supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Add a "seed crystal" from a previous batch. If too much solvent was used, gently boil some off to concentrate the solution.[12]

  • Poor Recovery: This is often caused by using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with room-temperature solvent.[12]

    • Solution: Ensure a minimum of hot solvent is used and that the final filtration is done after thorough cooling in an ice bath. Always wash crystals with ice-cold solvent.

Conclusion

The purification of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide can be effectively achieved through recrystallization by employing a systematic and logical approach to solvent selection. Based on the molecule's structural features, moderately polar solvents such as ethyl acetate, isopropanol, and ethanol are predicted to be excellent single-solvent candidates. Should a single solvent prove inadequate, a mixed-solvent system, such as ethanol/water, offers a robust alternative. By following the detailed screening and optimization protocols outlined in this note, researchers can reliably obtain high-purity material essential for further scientific investigation.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Recrystallization I. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Solubility of N-(4-aminophenyl)sulfonylbenzamide. (n.d.). Solubility of Things. Retrieved from [Link]

  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Mixed Solvent Recrystallization. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]

  • Polarity Index. (n.d.). Burdick & Jackson. Retrieved from [Link]

  • 3: Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]

  • Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. Retrieved from [Link]

  • Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). IUPAC-NIST Solubility Data Series. Retrieved from [Link]

  • 2,5-Difluoro-4-hydroxybenzaldehyde Properties. (2025, October 15). CompTox Chemicals Dashboard, EPA. Retrieved from [Link]

  • Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl. (n.d.). Cheméo. Retrieved from [Link]

  • Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. (n.d.). Cheméo. Retrieved from [Link]

  • N-benzyl-4-sulfamoylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput and Mechanistic In Vitro Assay Protocols for Characterizing Benzamide-Based Nav1.7 Inhibitors

Abstract The voltage-gated sodium channel Nav1.7 is a genetically validated, high-priority target for the development of novel analgesics. Human genetic studies have unequivocally demonstrated that loss-of-function mutat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The voltage-gated sodium channel Nav1.7 is a genetically validated, high-priority target for the development of novel analgesics. Human genetic studies have unequivocally demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain, making Nav1.7 inhibitors a promising therapeutic strategy.[1][2][3] Among the diverse chemical scaffolds under investigation, benzamide derivatives have emerged as a significant class of potent, state-dependent inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust in vitro methodologies to characterize the inhibitory activity of benzamides against the Nav1.7 channel. We detail protocols for both high-throughput screening using automated patch-clamp electrophysiology and in-depth mechanistic studies via manual patch-clamp techniques, with a focus on elucidating state-dependent interactions critical for this class of compounds.

Introduction: The Rationale for Targeting Nav1.7 with State-Dependent Inhibitors

The Nav1.7 channel is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in amplifying sub-threshold depolarizations to initiate and propagate action potentials in response to noxious stimuli.[2][3] Unlike broad-spectrum sodium channel blockers, which are often limited by on-target adverse effects in the central nervous system (CNS) and cardiac tissue, selective Nav1.7 inhibitors offer the potential for targeted pain relief with an improved safety profile.[4]

A key feature of many potent Nav1.7 inhibitors, including various sulfonamide and benzamide series, is their state-dependent mechanism of action.[5][6] These compounds exhibit higher affinity for non-resting states of the channel (i.e., open, fast-inactivated, or slow-inactivated states) over the resting state. This property is therapeutically advantageous, as it allows for preferential targeting of channels in rapidly firing, hyperexcitable neurons characteristic of chronic pain states, while sparing channels in normally functioning neurons. Many of these selective inhibitors bind to a unique site on the fourth voltage-sensing domain (VSD4), trapping it in an activated conformation and thereby stabilizing a non-conductive state of the channel.[6][7][8] Designing assays that can precisely quantify state-dependent inhibition is therefore paramount for identifying and optimizing clinically viable benzamide-based Nav1.7 inhibitors.

Foundational Components for Nav1.7 Assays

Cell Line Selection

Consistent and reproducible data begins with a stable and well-characterized cell expression system. For Nav1.7 assays, the following are industry standards:

  • HEK293 (Human Embryonic Kidney 293) Cells: Stably transfected with the human Nav1.7 α-subunit (SCN9A). HEK293 cells are widely used due to their robust growth, amenability to transfection, and low endogenous ion channel expression.[9][10]

  • CHO (Chinese Hamster Ovary) Cells: Another excellent host for stable expression of recombinant human Nav1.7. They provide a clean background for electrophysiological recordings.

Both cell lines should be maintained in appropriate culture media supplemented with a selection antibiotic (e.g., Geneticin/G418) to ensure stable expression of the channel.

Core Solutions & Reagents

Precise formulation of intracellular (internal) and extracellular (external) solutions is critical for isolating Nav1.7 currents and maintaining cell health.

Solution Type Component Concentration (mM) Purpose
External NaCl140Primary charge carrier (Na+)
KCl4Sets resting membrane potential
CaCl₂2Channel function, membrane stability
MgCl₂1Divalent cation, enzyme cofactor
HEPES10pH buffer (pH 7.4 with NaOH)
Glucose10Cell energy source
Internal CsF120-140Blocks K+ channels, enhances seal
NaCl10Maintains Na+ gradient
EGTA10Chelates intracellular Ca2+
HEPES10pH buffer (pH 7.2 with CsOH)

Table 1: Representative solutions for whole-cell patch-clamp recordings of Nav1.7.

High-Throughput Screening (HTS) with Automated Patch-Clamp (APC)

For primary screening of large benzamide libraries, automated patch-clamp (APC) systems like the Sophion Qube or Nanion SyncroPatch are indispensable. These platforms enable the rapid evaluation of thousands of compounds per day, providing initial potency (IC₅₀) values.[5]

APC Workflow Overview

The following diagram outlines the typical workflow for an HTS campaign on an APC platform.

APC_Workflow cluster_apc APC System Operation cluster_analysis Data Analysis Cell_Prep Cell Culture & Harvest (hNav1.7-HEK293) Cell_Load Load Cell Suspension Cell_Prep->Cell_Load Sol_Prep Solution Preparation (Internal/External Buffers) Chip_Prime Prime APC Chip & Load Solutions Sol_Prep->Chip_Prime Comp_Plate Compound Plate Preparation (Benzamide Library Dilutions) Comp_Add Compound Addition Comp_Plate->Comp_Add Chip_Prime->Cell_Load Seal_Test Cell Trapping & Gigaseal Formation Cell_Load->Seal_Test Whole_Cell Go Whole-Cell Seal_Test->Whole_Cell V_Protocol Apply Voltage Protocol (Baseline Recording) Whole_Cell->V_Protocol V_Protocol->Comp_Add V_Protocol_Post Apply Voltage Protocol (Post-Compound Recording) Comp_Add->V_Protocol_Post Data_QC Data Quality Control (Seal Resistance, Current Amp.) V_Protocol_Post->Data_QC Calc_Inhibit Calculate % Inhibition Data_QC->Calc_Inhibit Dose_Response Generate Dose-Response Curves & IC50 Values Calc_Inhibit->Dose_Response Hit_ID Hit Identification Dose_Response->Hit_ID State_Dependence cluster_key Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Inactivated Inactivated (Non-conducting) Resting->Inactivated Slow/Closed-State Inactivation Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization (Recovery) lab Benzamides often show higher affinity for Open and Inactivated states.

Caption: Nav1.7 channel gating and state-dependent drug targets.

Protocol 1: Tonic Block of Resting vs. Inactivated Channels

This protocol determines if the benzamide preferentially binds to and blocks channels from the resting state or the steady-state inactivated state.

  • Cell Preparation: Prepare a patched cell in the whole-cell configuration.

  • Resting State Inhibition (IC₅₀-Rest):

    • Set the holding potential (V_hold) to a hyperpolarized level, such as -120 mV , where most channels are in the resting state. [4] * Apply a brief (20 ms) test pulse to 0 mV every 10-20 seconds (low frequency) to measure peak current.

    • After establishing a stable baseline, perfuse the cell with increasing concentrations of the benzamide compound.

    • At each concentration, allow the block to reach equilibrium and measure the steady-state peak current.

    • Calculate the IC₅₀ from the resulting concentration-response curve.

  • Inactivated State Inhibition (IC₅₀-Inact):

    • Set the holding potential to a depolarized level, such as -70 mV , which approximates the half-inactivation potential (V₁/₂) of Nav1.7. This enriches the population of inactivated channels.

    • Apply the same test pulse protocol as in the resting state.

    • Perfuse with increasing concentrations of the benzamide and determine the IC₅₀-Inact.

  • Analysis: A significantly lower IC₅₀-Inact compared to IC₅₀-Rest (a large "potency shift") indicates strong state-dependent preference for the inactivated state.

Compound IC₅₀-Rest (-120 mV) IC₅₀-Inact (-70 mV) Potency Shift (Fold) Interpretation
Benzamide A15 µM150 nM100xStrong inactivated-state preference
Benzamide B5 µM4.5 µM~1xState-independent (pore blocker-like)
Tetracaine (Control)20 µM2 µM10xModerate inactivated-state preference

Table 2: Example data illustrating the characterization of state-dependent tonic block.

Protocol 2: Use-Dependent (Phasic) Block

This protocol mimics the effect of a compound on neurons firing at high frequency, as seen in pathological pain states. Inhibitors that bind preferentially to the open or inactivated state will accumulate their blocking effect with successive pulses.

  • Cell Preparation: Establish a stable whole-cell recording.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV or -120 mV).

    • Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 10 ms each) at a physiologically relevant frequency (e.g., 10 Hz or 20 Hz). [11]3. Procedure:

    • Record a control pulse train in the absence of the compound.

    • Perfuse the cell with a fixed concentration of the benzamide (e.g., at its IC₅₀-Rest).

    • After equilibration, apply the same pulse train.

  • Analysis:

    • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

    • A significant and progressive decline in the normalized current during the pulse train in the presence of the compound indicates use-dependent block.

    • Quantify the effect by comparing the inhibition of the first pulse to the inhibition of the last pulse in the train.

Protocol 3: Assessing Effects on Slow Inactivation

Some benzamides may exert their effects by modulating the slow inactivation properties of Nav1.7, a process that occurs over hundreds of milliseconds to seconds. [12][13]This can be a desirable property for sustained channel inhibition.

  • Cell Preparation: Establish a stable whole-cell recording.

  • Voltage Protocol (Entry into Slow Inactivation):

    • Hold the cell at -120 mV.

    • Apply a long conditioning pre-pulse (e.g., 1 to 30 seconds) to a depolarized potential (e.g., -10 mV) to induce slow inactivation. [11][14] * Follow with a brief hyperpolarizing pulse (e.g., 20 ms at -120 mV) to allow recovery from fast inactivation, isolating the slow-inactivated component.

    • Apply a final test pulse to 0 mV to measure the remaining available current.

  • Procedure:

    • Perform the protocol in the absence and presence of the benzamide.

  • Analysis:

    • A leftward (hyperpolarizing) shift in the slow inactivation curve or an increased rate of entry into slow inactivation in the presence of the compound indicates that the drug stabilizes this state.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro characterization of novel benzamide inhibitors of Nav1.7. By progressing from high-throughput automated screening to detailed manual patch-clamp analysis, researchers can efficiently identify potent inhibitors and elucidate the mechanistic details of their state-dependent interactions. Understanding how a compound modulates resting, inactivated, and use-dependent states is critical for predicting its in vivo efficacy and therapeutic window. Future studies should aim to correlate these in vitro properties with data from more complex systems, such as recordings from dorsal root ganglion (DRG) neurons, to further validate promising candidates for the treatment of chronic pain.

References

  • Ahuja, S., et al. (2015). Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist. Science. Available at: [Link]

  • Williams, B. S., et al. (2007). Characterization of a new class of potent inhibitors of the voltage-gated sodium channel Nav1.7. Biochemistry. Available at: [Link]

  • Payandeh, J., & Hackos, D. H. (2018). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, H., et al. (2023). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife. Available at: [Link]

  • European Synchrotron Radiation Facility. (n.d.). Visualising inhibition of the Nav1.7 pain channel. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yang, L., et al. (2021). Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore. Frontiers in Pharmacology. Available at: [Link]

  • Daly, N. L., et al. (2025). Modification of Closed-State Inactivation in Voltage-Gated Sodium Channel Nav1.7 by Two Novel Arachnid Toxins. MDPI. Available at: [Link]

  • Payandeh, J., et al. (2022). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. bioRxiv. Available at: [Link]

  • Focken, T., et al. (2019). Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins. bioRxiv. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors for antinociception. ResearchGate. Available at: [Link]

  • Sun, H., et al. (2025). Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kerenyi, S., et al. (2010). Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. PLOS Computational Biology. Available at: [Link]

  • Focken, T., et al. (2019). Discovery of a Selective, State-Independent Inhibitor of NaV1.7 by Modification of Guanidinium Toxins. bioRxiv. Available at: [Link]

  • Payandeh, J., et al. (2022). CryoEM reveals unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. bioRxiv. Available at: [Link]

  • Jiang, T., et al. (2022). Structural mapping of Nav1.7 antagonists. ResearchGate. Available at: [Link]

  • Jiang, T., & Ye, S. (2022). Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels. Frontiers in Molecular Biosciences. Available at: [Link]

  • Payandeh, J., & Hackos, D. H. (2023). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife. Available at: [Link]

  • Cummins, T. R., et al. (2004). Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy. Journal of Neuroscience. Available at: [Link]

  • Hinckley, J. D., et al. (2022). Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. ResearchGate. Available at: [Link]

  • Koga, R. (2017). Inhibition of NaV1.7: the possibility of ideal analgesics. Pharmacology & Therapeutics. Available at: [Link]

  • Bregman, H., et al. (2011). Identification of a Potent, State-Dependent Inhibitor of Nav1.7 With Oral Efficacy in the Formalin Model of Persistent Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Bell, S., et al. (2017). Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Khanna, R. (2023). Navigating A New Path to Nav1.7 for Pain. YouTube. Available at: [Link]

  • Deuis, J. R., et al. (2020). Mapping the Molecular Surface of the Analgesic NaV1.7-Selective Peptide Pn3a Reveals Residues Essential for Membrane and Channel Interactions. ACS Pharmacology & Translational Science. Available at: [Link]

  • Lai, Y. (2023). Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9) For Neuropathic Pain Management. Journal of Biosciences and Medicines. Available at: [Link]

  • Kanellopoulos, A. (2019). Identification and Characterisation of Sodium Channel Nav1.7 Protein-Protein Interactions Using an Epitope-Tagged Gene-Targeted. UCL Discovery. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-methanesulfonylation of fluorinated benzamides

Technical Support Center: N-Methanesulfonylation of Fluorinated Benzamides Subject: Optimization of Yield and Selectivity for Electron-Deficient Amides Ticket ID: #BENZ-F-MSCL-001 Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methanesulfonylation of Fluorinated Benzamides

Subject: Optimization of Yield and Selectivity for Electron-Deficient Amides Ticket ID: #BENZ-F-MSCL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fluorine Effect"

You are likely encountering difficulties because fluorinated benzamides behave differently than their non-fluorinated counterparts.[1] Fluorine atoms are strong Electron Withdrawing Groups (EWGs).

  • Acidity Shift: The EWG effect significantly lowers the pKa of the amide N-H (making it more acidic). Deprotonation is easier.

  • Nucleophilicity Drop: Conversely, the resulting amidate anion is less nucleophilic . It struggles to attack the methanesulfonyl chloride (MsCl), leading to stalled reactions or competition with moisture (hydrolysis of MsCl).

  • The Workup Trap: The product (N-methanesulfonyl benzamide) is highly acidic (

    
    ). If you perform a standard basic wash (e.g., sat. 
    
    
    
    ), you will wash your product into the aqueous waste.

Module 1: The Gold Standard Protocol

Recommended for fluorinated substrates exhibiting low conversion.

The Logic: We use Sodium Hydride (NaH) for irreversible deprotonation, but we must add a nucleophilic catalyst (DMAP) to transfer the sulfonyl group to the sluggish fluorinated amidate.

Reagents & Stoichiometry
ComponentEquivalentsRole
Fluorinated Benzamide 1.0 equivSubstrate
NaH (60% in oil) 1.2 – 1.5 equivBase (Irreversible deprotonation)
MsCl 1.2 – 1.5 equivElectrophile (Add slowly)
DMAP 0.1 – 0.2 equivCritical Catalyst (Forms reactive N-sulfonylpyridinium)
THF (Anhydrous) [0.1 M]Solvent (Must be dry)
Step-by-Step Workflow
  • Drying: Flame-dry all glassware under

    
     or Ar flow.
    
  • Deprotonation: Suspend NaH (washed with hexanes if oil-free is desired, though not strictly necessary) in anhydrous THF at

    
    .
    
  • Substrate Addition: Add the fluorinated benzamide dissolved in THF dropwise.

    • Observation: Evolution of

      
       gas. The solution may turn yellow/orange.
      
    • Time: Stir at

      
       for 30 mins, then Room Temp (RT) for 30 mins to ensure complete anion formation.
      
  • Catalyst Addition: Cool back to

    
    . Add DMAP (solid).
    
  • Electrophile Addition: Add MsCl dropwise.

    • Note: The reaction is exothermic.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.[2]

    • Target Time: 2–6 hours.

Module 2: Troubleshooting & FAQs

Q1: My LCMS shows starting material remaining, even after adding excess MsCl. Why?

Diagnosis: This is likely "MsCl Hydrolysis." Because your fluorinated amide is a poor nucleophile, trace water in your solvent is competing for the MsCl. MsCl hydrolyzes to methanesulfonic acid (MsOH), which then neutralizes your base. The Fix:

  • Solvent: THF must be distilled or from a fresh molecular sieve column.

  • Reagent Quality: MsCl degrades over time. Distill your MsCl if it is dark/yellow, or buy a fresh bottle.

  • The "Spike": If the reaction stalls, cool to

    
    , add 0.5 equiv of NaH , stir for 15 min, then add 0.5 equiv of MsCl .
    
Q2: I see a major impurity with Mass = [M + 78]. What is it?

Diagnosis: Bis-sulfonylation. You have formed the N,N-bis(methanesulfonyl)benzamide. This occurs because the mono-sulfonylated product is highly acidic; it can be deprotonated and react with a second equivalent of MsCl. The Fix (The "Rescue" Protocol): You do not need to discard the batch. The second sulfonyl group is kinetically unstable toward base.

  • Take your crude reaction mixture (containing Mono + Bis).

  • Add 2M aqueous NaOH and MeOH (1:1 ratio).

  • Stir at RT for 30–60 minutes.

  • Monitor: The Bis-product will hydrolyze back to the Mono-product selectively. The Mono-product is stable as a dianion in this condition.

BisSulfonylationRescue Start Fluorinated Benzamide Mono Mono-Sulfonylated (Desired Product) Start->Mono MsCl, NaH (Slow Step) Bis Bis-Sulfonylated (Impurity) Mono->Bis Excess MsCl Over-reaction Bis->Mono Rescue: NaOH / MeOH Selective Hydrolysis

Caption: The "Rescue Loop" allows recovery of yield lost to over-reaction (bis-sulfonylation) via selective basic hydrolysis.

Q3: I did an aqueous workup with saturated Sodium Bicarbonate ( ), but my yield is near zero. Where is my product?

Diagnosis: You washed it away. Technical Explanation: The


 of N-methanesulfonyl benzamide is typically 3–4. With electron-withdrawing fluorines, it can be below 3 . Saturated 

(

) will completely deprotonate your product into its water-soluble salt form (

). The Fix:
  • Check your aqueous waste stream.

  • Acidify the aqueous layer carefully with 1M HCl to pH 1–2 .

  • Your product will precipitate or become extractable.[3]

  • Extract with EtOAc or DCM.

Module 3: Mechanism & Visualization

Understanding the role of DMAP is crucial for fluorinated substrates. The direct attack of the fluorinated amidate on MsCl is too slow. DMAP acts as a "shuttle."

DMAP_Catalysis MsCl MsCl (Electrophile) Activated N-Ms-DMAP+ (Highly Reactive Species) MsCl->Activated DMAP Attack DMAP DMAP (Catalyst) DMAP->Activated Product N-Ms-Benzamide (Product) Activated->Product Ms Transfer Amide Fluorinated Amide (Poor Nucleophile) Amide->Product Attacks Activated Species Product->DMAP Regenerates Catalyst

Caption: DMAP Catalytic Cycle. DMAP activates MsCl, creating a "hot" electrophile susceptible to attack by the deactivated fluorinated amide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Selective Sulfonylation Protocols

    • Dubé, P., et al. (2016). "Practical Synthesis of N-Acyl Sulfonamides." Tetrahedron Letters, 57(45), 4974-4977. Link

  • Hydrolysis of Bis-Sulfonyl Amides (The "Rescue")

    • Katritzky, A. R., et al. (2015). "A mild alkaline hydrolysis of N- and N,N-substituted amides." Arkivoc, (vii), 101-112.[4] Link

  • Chemoselectivity in Benzamides

    • Beilstein J. Org. Chem. 2016, 12, 2204–2210. "A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues." Link

Sources

Optimization

Technical Support Center: Acyl Sulfonamide Stability &amp; Isolation

Current Status: Online Ticket ID: AS-HYDRO-001 Subject: Preventing Hydrolysis and Loss of Acyl Sulfonamides During Workup Assigned Specialist: Senior Application Scientist The Core Problem: The "pH Trap" Acyl sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: AS-HYDRO-001 Subject: Preventing Hydrolysis and Loss of Acyl Sulfonamides During Workup Assigned Specialist: Senior Application Scientist

The Core Problem: The "pH Trap"

Acyl sulfonamides (


) are widely used in medicinal chemistry as bioisosteres of carboxylic acids.[1] However, they present a unique challenge during workup: they are significantly more acidic than typical amides. 
  • Typical Amide pKa: ~15-17 (Neutral in standard workups)

  • Acyl Sulfonamide pKa: ~3.5 – 5.0 (Acidic)

The Stability & Solubility Paradox

Because their pKa is low, acyl sulfonamides exist in an equilibrium that is highly sensitive to pH. This dictates both their chemical stability (hydrolysis risk) and their phase distribution (extraction risk).

pH EnvironmentSpecies DominantLocation (Extraction)Hydrolysis Risk
Acidic (pH < 2) Neutral (

)
Organic Layer High (Acid-catalyzed cleavage)
Neutral (pH ~4-6) Mixed EquilibriumPartitioned (Risk of loss)Low
Basic (pH > 8) Anion (

)
Aqueous Layer Low (Anion resists nucleophilic attack)

Critical Insight: The most common user error is not hydrolysis, but product loss into the aqueous layer during sodium bicarbonate washes, or decomposition on acidic silica gel .

Visualizing the Workflow

Figure 1: The Stability & Isolation Decision Matrix

This diagram illustrates the logical flow for isolating acyl sulfonamides while avoiding common pitfalls.

AcylSulfonamideWorkup Start Crude Reaction Mixture (Pyridine/DMAP present) Quench Quench: Ice/Water (Keep T < 5°C) Start->Quench DecisionWash Wash Step Selection Quench->DecisionWash AcidWash Acidic Wash (10% Citric Acid or 0.5M HCl) DecisionWash->AcidWash Recommended BaseWash Basic Wash (Sat. NaHCO3) DecisionWash->BaseWash Avoid (Unless intentional) ResultAcid Product stays Neutral (HA) Remains in Organic Layer AcidWash->ResultAcid ResultBase Product Ionizes (A-) Moves to AQUEOUS Layer! BaseWash->ResultBase Silica Purification: Silica Gel ResultAcid->Silica Recovery Recovery Protocol: Acidify Aqueous to pH 3 Re-extract with EtOAc ResultBase->Recovery Corrective Action Recovery->ResultAcid StdSilica Standard Silica Silica->StdSilica High Risk ModSilica Buffered Silica (Add 1% AcOH or Et3N) Silica->ModSilica Safe Decomp Risk: Acid-catalyzed Hydrolysis on Column StdSilica->Decomp Success Isolated Pure Product ModSilica->Success

Caption: Decision tree highlighting the "pH Trap" during extraction and the necessity of buffered purification conditions.

Troubleshooting Guide (FAQ)

Q1: "My crude yield is near zero after a standard workup. Did it hydrolyze?"

Diagnosis: Likely not hydrolysis. You probably washed your organic layer with Saturated Sodium Bicarbonate (


).
Root Cause:  The pKa of your acyl sulfonamide is ~4.0. Saturated Bicarbonate has a pH of ~8.5.
  • Mechanism: At pH 8.5, your compound is >99% deprotonated (

    
    ). The anionic salt is highly water-soluble and was discarded with the aqueous waste.
    
  • Solution: Check your aqueous waste stream. Acidify it carefully to pH ~2-3 with 1M HCl and re-extract with Ethyl Acetate. The product should precipitate or extract back into the organic phase.

Q2: "I see the product in the crude NMR, but it degrades on the silica column."

Diagnosis: On-column Acid-Catalyzed Hydrolysis. Root Cause: Standard silica gel is slightly acidic (pH 4-5) and contains bound water. This creates a perfect environment for hydrolysis, especially if the separation takes a long time. Solution:

  • Neutralize the Silica: Pre-wash the column with eluent containing 1% Triethylamine (

    
    ), or add 0.5% 
    
    
    
    to your mobile phase.
  • Switch Phase: Use Reverse Phase (C18) chromatography with a buffered mobile phase (e.g., Ammonium Formate, pH 4.5).

  • Fast Filtration: If the impurity is very polar (like DMAP salts), do a fast filtration through a short plug of silica rather than a long column.

Q3: "How do I remove excess Pyridine/DMAP without using strong acid?"

Diagnosis: Fear of using HCl leading to impure product. Root Cause: Strong acids (6M HCl) and heat will hydrolyze the bond. Solution: Use 10% Citric Acid or Saturated Ammonium Chloride (


) .
  • Citric acid (pH ~2) is strong enough to protonate pyridine (pKa ~5.2) into the water layer, but mild enough to minimize hydrolysis risk if the extraction is done cold (

    
    ).
    

Standard Operating Procedures (SOPs)

SOP-AS-01: The "Gold Standard" Isolation Protocol

Use this protocol for standard acyl sulfonamide synthesis (e.g., Sulfonamide + Acyl Chloride).

Reagents:

  • Reaction Mixture (in

    
     or THF)
    
  • 10% Aqueous Citric Acid (Cold)

  • Saturated Aqueous NaCl (Brine)[2]

  • Sodium Sulfate (

    
    ) - Anhydrous[2]
    

Protocol:

  • Quench: Cool the reaction mixture to

    
     (Ice bath). Add ice-cold water dropwise.
    
  • Dilution: Dilute with Ethyl Acetate (EtOAc). Note: EtOAc is preferred over DCM for extraction efficiency of polar sulfonamides.

  • Acid Wash (Critical): Wash the organic layer twice with cold 10% Citric Acid.

    • Why? This removes Pyridine/DMAP/Amine bases. The pH (~2) keeps the acyl sulfonamide in the neutral (

      
      ) form, ensuring it stays in the organic layer.
      
  • Water Wash: Wash once with cold distilled water.

    • Why? Removes residual citric acid.

  • Brine Wash: Wash once with saturated Brine.

  • Drying: Dry over anhydrous

    
     for 10-15 minutes.
    
    • Do NOT use Magnesium Sulfate (

      
      ) if your compound is sensitive; it is slightly Lewis acidic.
      
  • Concentration: Evaporate solvent at

    
     . Do not overheat the water bath.
    
SOP-AS-02: Scavenger Quench (Alternative)

If excess acyl chloride is the main impurity, avoid basic washes entirely.

  • Scavenge: Upon reaction completion, add 1.5 equivalents (relative to excess acyl chloride) of 3-(Dimethylamino)-1-propylamine . Stir for 15 mins.

    • Mechanism:[3][4][5] This amine reacts rapidly with excess acyl chloride to form a water-soluble amide.

  • Acid Wash: Proceed with the Citric Acid wash (SOP-AS-01). The scavenger-amide byproduct will be protonated and wash away into the aqueous layer, leaving pure product in the organic phase.

References

  • Bioisosteric Properties: Ballatore, C., et al. "Structure property relationships of N-acylsulfonamides and related bioisosteres."[6] European Journal of Medicinal Chemistry, 2021.[6] Link

  • Acidity & pKa: Deb, I., et al. "N-Acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design, 2017. Link

  • Hydrolysis Kinetics: Piggott, A. M., & Karuso, P. "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis."[3] Tetrahedron Letters, 2007.[3] Link

  • Silica Degradation: BenchChem Technical Support. "Stability issues of N-silylated sulfonamides on silica gel chromatography." BenchChem Knowledge Base, 2025. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4,5-Trifluoro-N-(methylsulfonyl)benzamide

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2,4,5-trifluoro-N-(methylsulfonyl)benzamide. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2,4,5-trifluoro-N-(methylsulfonyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your synthetic endeavors.

The substrate, 2,4,5-trifluoro-N-(methylsulfonyl)benzamide, is a highly activated system for SNAr. The aromatic ring is rendered electron-deficient by three fluorine atoms, a C-1 benzamide group, and an N-methylsulfonyl moiety. This high degree of activation makes it an excellent electrophile for reactions with a variety of nucleophiles. However, this reactivity also presents challenges in controlling regioselectivity and preventing side reactions. This guide will walk you through these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the optimization of SNAr reactions on this substrate.

Q1: What is the expected regioselectivity of nucleophilic attack, and why?

The regioselectivity is primarily governed by the electronic effects of the substituents on the aromatic ring. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2] The most favorable reaction pathway will be the one that best stabilizes this intermediate.

  • Activating Groups: The benzamide and methylsulfonyl groups are powerful electron-withdrawing groups that activate the ring for nucleophilic attack.[1] These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.

  • Directing Effects:

    • The fluorine atoms themselves are strongly electronegative, contributing to the overall electron deficiency of the ring.[3]

    • Substitution generally occurs at positions ortho or para to the strongest electron-withdrawing groups, as this allows for optimal resonance stabilization of the intermediate.

    • For 2,4,5-trifluoro-N-(methylsulfonyl)benzamide, the primary positions for nucleophilic attack are C-4 and C-2, as they are para and ortho, respectively, to the C-1 benzamide group. The C-5 position is less favored.

    • The fluorine at the C-4 position is typically the most labile, being para to the benzamide and ortho to the fluorine at C-5. The para relationship to the benzamide allows for direct delocalization of the negative charge onto the carbonyl oxygen.

Q2: My reaction is sluggish or incomplete. How can I increase the reaction rate?

Several factors influence the reaction rate. Consider the following adjustments:

  • Solvent: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are essential.[4][5] These solvents are poor at solvating the nucleophile, leaving it more reactive, but are excellent at solvating the counter-ion of the base and stabilizing the charged Meisenheimer complex.

  • Temperature: Increasing the reaction temperature will generally increase the rate. However, be cautious, as higher temperatures can also lead to side reactions and decreased selectivity. Reactions are often run between room temperature and 100 °C.[2]

  • Base: A suitable base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) or to act as a scavenger for the HF generated during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (Et₃N) or DBU. The choice of base can significantly impact reaction efficiency.[6][7]

  • Nucleophile Strength: A more potent nucleophile will react faster. If possible, consider using a more nucleophilic reagent or generating the nucleophile in situ with a strong base.

Q3: I am observing multiple substitution products. How can I improve monosubstitution selectivity?

The high activation of the ring can lead to di- or even tri-substitution, especially with strong nucleophiles or harsh reaction conditions. To favor monosubstitution:

  • Control Stoichiometry: Use a modest excess (1.0-1.2 equivalents) of the nucleophile.

  • Lower the Temperature: Running the reaction at a lower temperature can often favor the kinetically preferred monosubstituted product.[8][9]

  • Use a Milder Base: A strong base can deprotonate the product, making it susceptible to further reaction. A milder base like K₂CO₃ is often preferred over stronger bases like NaH.[6]

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to stop it once the desired product is formed and before significant amounts of disubstituted products appear.

Q4: Can the N-(methylsulfonyl)benzamide group itself react?

Under standard SNAr conditions, the amide and sulfonyl functionalities are generally stable. However, under very harsh basic or nucleophilic conditions, hydrolysis of the amide or cleavage of the sulfonyl group could potentially occur, though this is less common than over-substitution on the aromatic ring. It is always advisable to screen reaction conditions to ensure the stability of these functional groups.[10][11]

Troubleshooting Guide

Use the following table to diagnose and solve common experimental issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated nucleophile.2. Inappropriate solvent.3. Low reaction temperature.4. Deactivated nucleophile (e.g., protonation).1. Add a suitable base (e.g., K₂CO₃, Et₃N).2. Switch to a polar aprotic solvent (DMF, DMSO).3. Increase the temperature in 20 °C increments.4. Ensure anhydrous conditions if using a strong base.
Poor Regioselectivity 1. Reaction under thermodynamic control.2. Steric hindrance from the nucleophile.1. Lower the reaction temperature to favor the kinetic product.[12][13][14]2. If sterics are an issue, consider a less bulky nucleophile or different reaction conditions that may alter the dominant pathway.
Multiple Substitutions 1. Excess nucleophile.2. High reaction temperature.3. Highly reactive nucleophile.1. Reduce nucleophile stoichiometry to ~1.1 equivalents.2. Lower the reaction temperature.3. Add the nucleophile slowly to the reaction mixture.
Decomposition 1. Reaction temperature is too high.2. Incompatible base or nucleophile.1. Reduce the reaction temperature.2. Screen alternative, milder bases (e.g., organic bases).3. Ensure the substrate is stable under the chosen conditions.

Visualizing Reaction Dynamics

General SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.

Caption: The two-step addition-elimination SNAr mechanism.

Troubleshooting Workflow

A logical approach to optimizing the reaction when encountering common issues.

Troubleshooting_Workflow start Start Reaction Optimization check_conversion Low/No Conversion? start->check_conversion check_selectivity Poor Selectivity/Multiple Products? check_conversion->check_selectivity No increase_temp Increase Temperature check_conversion->increase_temp Yes check_decomposition Decomposition? check_selectivity->check_decomposition No lower_temp Lower Temperature check_selectivity->lower_temp Yes reduce_temp Reduce Temperature check_decomposition->reduce_temp Yes success Successful Reaction check_decomposition->success No change_solvent Use Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent add_base Add/Change Base (K₂CO₃, Et₃N) change_solvent->add_base add_base->check_selectivity control_stoich Reduce Nucleophile Stoichiometry lower_temp->control_stoich milder_base Use Milder Base control_stoich->milder_base milder_base->check_decomposition screen_conditions Screen Milder Conditions reduce_temp->screen_conditions screen_conditions->success

Caption: A systematic workflow for troubleshooting SNAr reactions.

Experimental Protocols

General Protocol for Amination

This protocol provides a starting point for the reaction of 2,4,5-trifluoro-N-(methylsulfonyl)benzamide with a generic amine nucleophile.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-trifluoro-N-(methylsulfonyl)benzamide (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of 0.1-0.5 M. Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table of Optimized Reaction Conditions

The following table summarizes typical starting conditions for various nucleophile classes. Optimization will likely be required for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Reference
Primary Amines BenzylamineK₂CO₃DMF60 - 80[2]
Secondary Amines MorpholineEt₃NMeCN50 - 70[7]
Alcohols/Phenols p-MethoxyphenolK₂CO₃DMSO80 - 100[7]
Thiols ThiophenolK₂CO₃DMF25 - 50[15]

References

  • Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate. Available at: [Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. Available at: [Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. PubMed. Available at: [Link]

  • Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ACS Omega. Available at: [Link]

  • Synthesis of 2,4,5-trifluorobenzamide. PrepChem.com. Available at: [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • SNAr Solvents and Reagents. WordPress. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts Chemistry. Available at: [Link]

  • Sulfonyl blocking groups in aromatic synthesis. Master Organic Chemistry. Available at: [Link]

  • 16.4: Kinetic versus Thermodynamic Control. Chemistry LibreTexts. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • Interrupted SNAr-Alkylation Dearomatization. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Available at: [Link]

  • The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with... ResearchGate. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]

  • 2-(Methylsulfinyl)benzamide. PMC. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Sulfonamide Coupling with Carbodiimides

Welcome to the Technical Support Center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of sulfonamides using carbodiimide coupling agents. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the reaction mechanisms to empower you to overcome challenges in your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the carbodiimide-mediated coupling of sulfonic acids and amines to form sulfonamides.

Issue 1: Low or No Yield of the Desired Sulfonamide

Question: I've followed the standard protocol for a carbodiimide coupling of my sulfonic acid and amine, but I'm getting a very low yield of my desired sulfonamide. What could be the problem?

Answer:

Several factors can contribute to low yields in sulfonamide coupling reactions. Let's break down the most common culprits and their solutions.

A. Inefficient Activation of the Sulfonic Acid

The first critical step is the activation of the sulfonic acid by the carbodiimide to form a highly reactive O-sulfonylisourea intermediate.[1][2] If this activation is inefficient, the subsequent reaction with the amine will be sluggish.

  • Solution 1: Optimize Carbodiimide Equivalents: Ensure you are using a sufficient excess of the carbodiimide, typically 1.1 to 1.5 equivalents relative to the sulfonic acid. This helps drive the equilibrium towards the activated intermediate.

  • Solution 2: Check Carbodiimide Quality: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture.[3] Ensure your reagent is fresh and has been stored under anhydrous conditions.

  • Solution 3: Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally preferred for these couplings.[3] Protic solvents can compete with the sulfonic acid for reaction with the carbodiimide.

B. Poor Nucleophilicity of the Amine

The reactivity of the amine is crucial for the success of the coupling reaction.

  • Problem: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.[4][5]

  • Solution 1: Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the kinetic barrier.[4][6]

  • Solution 2: Use a Coupling Additive: Additives like 1-hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.[7][8] DMAP can act as an acyl transfer agent, forming a highly reactive intermediate.[7]

  • Solution 3: Extended Reaction Time: For sluggish reactions, extending the reaction time may be necessary to achieve complete conversion.

C. Hydrolysis of Intermediates

The activated intermediates in carbodiimide couplings are susceptible to hydrolysis, especially in the presence of trace amounts of water.

  • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

Issue 2: Formation of an Insoluble White Precipitate

Question: During my reaction using Dicyclohexylcarbodiimide (DCC), a white precipitate formed, and my reaction seems to have stalled. What is this precipitate and how do I deal with it?

Answer:

The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling reaction.[1][3]

  • Problem: DCU is notoriously insoluble in most common organic solvents.[1][9] Its precipitation can physically impede the reaction by coating the reactants and making it difficult to stir.

  • Solution 1: Filtration: The most straightforward approach is to filter off the DCU.[3] However, this can be cumbersome during the reaction.

  • Solution 2: Switch to a Water-Soluble Carbodiimide: A more elegant solution is to use a water-soluble carbodiimide like EDC. The resulting urea byproduct is also water-soluble and can be easily removed during the aqueous workup.[1][9] This is often the preferred method for solution-phase synthesis.

Issue 3: Presence of a Major Side Product with a Similar Polarity to the Product

Question: My TLC and NMR analysis show a significant side product that is difficult to separate from my desired sulfonamide. What is this side product and how can I prevent its formation?

Answer:

The most likely culprit is the formation of an N-acylurea.[1][2] This occurs through an intramolecular rearrangement of the O-acylisourea intermediate.[2][10]

  • Mechanism: The initially formed O-acylisourea is highly reactive. In a slower side reaction, it can rearrange to the more stable but unreactive N-acylurea.[1][11] This side reaction competes with the desired nucleophilic attack by the amine.

  • Solution 1: Use of Coupling Additives: The most effective way to suppress N-acylurea formation is to use a coupling additive like HOBt or its analogues.[1][9] These additives react with the O-acylisourea intermediate to form an active ester. While this active ester is slightly less reactive than the O-acylisourea, it is more stable towards rearrangement and readily reacts with the amine to form the desired amide.[1]

  • Solution 2: Control Reaction Temperature: Lowering the reaction temperature can disfavor the rearrangement to the N-acylurea, as this side reaction is temperature-dependent.[9]

  • Solution 3: Optimize Reactant Concentrations: Higher concentrations of the amine can favor the desired bimolecular reaction over the intramolecular rearrangement.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical and theoretical aspects of sulfonamide coupling with carbodiimides.

Q1: What is the optimal pH for EDC/NHS coupling reactions?

A1: For reactions in aqueous or partially aqueous media using EDC, the optimal pH is typically in the slightly acidic range of 4.5 to 5.5.[12][13] At lower pH values, the carbodiimide itself can become unstable, while at higher pH, the rate of reaction may decrease.[12]

Q2: Can I use a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in my carbodiimide coupling reaction?

A2: Yes, a non-nucleophilic base is often used, especially when the amine starting material is in the form of a salt (e.g., a hydrochloride salt). The base neutralizes the acid, freeing the amine to act as a nucleophile.[5] However, be aware that the use of a base can potentially increase the risk of racemization if you are working with chiral molecules.[14][15]

Q3: My sulfonamide product seems to be contaminated with the urea byproduct even after workup. How can I improve the purification?

A3: If you are using a water-soluble carbodiimide like EDC, the urea byproduct should be removed with aqueous washes.[16] If some remains, it may be due to insufficient washing. For insoluble ureas like DCU, filtration is the primary removal method.[3] If co-elution is an issue during chromatography, consider using a different solvent system or a different stationary phase.

Q4: Are there any specific safety precautions I should take when working with carbodiimides and coupling additives?

A4: Yes. Carbodiimides can be skin irritants.[17] It is important to handle them with gloves in a well-ventilated fume hood. Some coupling additives, like HOBt, can be explosive in their anhydrous form and should be handled with care.[9] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: What is the role of steric hindrance in these coupling reactions?

A5: Steric hindrance can significantly impact the reaction rate and yield.[4] If either the sulfonic acid or the amine has bulky substituents near the reaction center, the approach of the nucleophile to the electrophilic center can be impeded.[3][4] In such cases, using a less hindered coupling agent, increasing the reaction temperature, or using a catalytic amount of an acyl transfer agent like DMAP can be beneficial.[4][7]

III. Data and Protocols

Table 1: Comparison of Common Carbodiimides
CarbodiimideAbbreviationSolubilityByproductByproduct SolubilityKey Applications
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACWater-soluble1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleAqueous couplings, bioconjugation, solution-phase synthesis[1][3][9]
N,N'-DicyclohexylcarbodiimideDCCInsoluble in water, soluble in organic solventsN,N'-Dicyclohexylurea (DCU)Insoluble in most common solventsSolid-phase peptide synthesis, solution-phase synthesis where byproduct precipitation is advantageous[1][3][9]
N,N'-DiisopropylcarbodiimideDICSoluble in organic solventsN,N'-DiisopropylureaMore soluble in organic solvents than DCUAlternative to DCC to avoid DCU precipitation[9]
Experimental Protocol: General Procedure for Sulfonamide Synthesis using EDC/HOBt

This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Reagent Preparation:

    • Dissolve the sulfonic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

    • In a separate flask, dissolve the amine (1.1 equivalents) in the same anhydrous solvent. If the amine is a salt, add a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents).

  • Activation:

    • Cool the sulfonic acid/HOBt solution to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.

  • Coupling:

    • Slowly add the amine solution to the activated sulfonic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

IV. Visualizing the Chemistry

Diagram 1: Carbodiimide Coupling Mechanism and Key Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway cluster_additive Additive Intervention RSO3H R-SO3H (Sulfonic Acid) O_acyl O-Acylisourea (Reactive Intermediate) RSO3H->O_acyl + Carbodiimide Carbodiimide R'-N=C=N-R'' (Carbodiimide) Carbodiimide->O_acyl Sulfonamide R-SO2-NH-R2 (Desired Product) O_acyl->Sulfonamide + Amine Urea R'-NH-CO-NH-R'' (Urea Byproduct) O_acyl->Urea N_acyl N-Acylurea (Unreactive Byproduct) O_acyl->N_acyl Intramolecular Rearrangement Active_Ester Active Ester O_acyl->Active_Ester + HOBt Amine R2-NH2 (Amine) Amine->Sulfonamide HOBt HOBt HOBt->Active_Ester Active_Ester->Sulfonamide + Amine

Caption: Mechanism of carbodiimide coupling and N-acylurea side reaction.

Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield

G start Low Sulfonamide Yield check_reagents Check Reagent Quality (Carbodiimide, Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK replace_reagents Use Fresh, Anhydrous Reagents check_reagents->replace_reagents Reagents Expired/ Contaminated amine_reactivity Assess Amine Reactivity optimize_conditions->amine_reactivity Yield Still Low increase_equiv Use 1.1-1.5 eq. optimize_conditions->increase_equiv Increase Carbodiimide Equivalents change_solvent Use Anhydrous DCM or DMF optimize_conditions->change_solvent Change Solvent add_additive Add HOBt or DMAP amine_reactivity->add_additive Poor Nucleophile increase_temp Increase Temperature amine_reactivity->increase_temp Sterically Hindered replace_reagents->start increase_equiv->start change_solvent->start end Improved Yield add_additive->end increase_temp->end

Caption: A logical workflow for troubleshooting low sulfonamide yield.

V. References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Thieme. (n.d.). 3.5 Carbodiimides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 17). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science. Retrieved from [Link]

  • ACS Publications. (2019, December 16). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2022, October 24). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubMed. (2025, November 30). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Retrieved from [Link]

  • Springer. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • PubMed. (n.d.). Peptide synthesis with carbodiimide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). CARBODIIMIDES: PART II. THE REACTION OF SULPHONIC ACIDS WITH CARBODIIMIDES. A NEW METHOD OF PREPARATION OF SULPHONIC ANHYDRIDES. Retrieved from [Link]

  • Reddit. (2022, May 10). will the presence of DMSO interfere with EDC coupling reaction? Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (2021, August 13). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • PMC. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • PMC. (2022, June 22). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: pH Adjustment for Optimal Stability of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Introduction: The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that ensures its safety, efficacy, and shelf-life. For 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, a molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that ensures its safety, efficacy, and shelf-life. For 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, a molecule featuring a phenolic hydroxyl, a benzamide, and an N-methylsulfonamide group, pH is the single most important factor governing its stability in aqueous environments. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting pH-related stability issues. We will delve into the causal mechanisms behind pH-dependent degradation and provide actionable protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key ionizable groups on 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide and how do they influence its stability?

A1: The molecule has two primary ionizable groups that dictate its behavior in solution:

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the difluorinated benzene ring is acidic. While no direct experimental pKa value for the entire molecule is publicly available, we can estimate the pKa of this group to be significantly lower than that of phenol (pKa ~10) due to the strong electron-withdrawing effects of the two fluorine atoms. For example, the pKa of 2,6-difluorophenol is approximately 7.34-7.45[1][2], and a structurally related compound, 2,5-difluoro-4-hydroxybenzaldehyde, has a predicted acidic pKa of 5.79[3]. At pH values above its pKa, this group will deprotonate to form a phenoxide anion, which can dramatically alter solubility and increase susceptibility to oxidative degradation.

  • N-H group of the Sulfonamide: The proton on the nitrogen of the N-(methylsulfonyl)benzamide moiety is also weakly acidic. Predicted pKa values for simple N-methyl methanesulfonamides are around 11.57[4][5]. Deprotonation at high pH (>11) would form an anion, which could influence stability and solubility.

Understanding these pKa values is crucial because the ionized forms of the molecule can have different degradation pathways and rates compared to the neutral form.

Q2: Why is pH control so critical for this molecule in solution?

A2: pH control is paramount for several reasons directly linked to the molecule's functional groups:

  • Preventing Hydrolysis: Both the benzamide and the N-sulfonylamide linkages are susceptible to hydrolysis. This degradation is often catalyzed by acidic or basic conditions.[6][7] Generally, sulfonamides are more susceptible to degradation under acidic conditions.[6][8]

  • Minimizing Oxidation: As mentioned, at pH values above the pKa of the phenolic group, the resulting phenoxide ion is highly electron-rich and becomes extremely vulnerable to oxidation. This can lead to the formation of colored degradants and a significant loss of potency.

  • Ensuring Solubility and Preventing Precipitation: The ionization state of the molecule affects its solubility. As the pH of a solution approaches the pKa of an ionizable group, solubility can change dramatically. Uncontrolled pH can lead to the compound precipitating out of solution, invalidating experimental results. The pH is a critical factor in drug solubility and stability.[9]

Q3: What is a good starting pH range for initial stability and formulation studies?

A3: Based on the estimated pKa of the phenolic group (likely between 6 and 8), a good starting point for ensuring the stability of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is a slightly acidic to neutral pH range of 4 to 7. Within this range, the phenolic hydroxyl group will remain protonated, minimizing the risk of oxidation. Furthermore, this range typically avoids the extremes of strong acid or base catalysis that accelerate amide and sulfonamide hydrolysis.[8] Forced degradation studies, which intentionally stress the molecule under various conditions, are essential to precisely define the optimal pH range.[10][11][12]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound is rapidly degrading in an acidic buffer (pH < 4). What is the likely cause?

  • Answer: The most probable cause is acid-catalyzed hydrolysis of the benzamide or the N-sulfonylamide bond. The amide oxygen can be protonated under acidic conditions, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Similarly, the sulfonamide group can undergo hydrolysis, which is known to be more rapid under acidic conditions for many sulfonamides.[6][8]

  • Recommendation:

    • Increase the pH of your buffer system to a range of 4-7.

    • Use a stability-indicating method (like HPLC-UV) to monitor the appearance of degradation products and the disappearance of the parent compound.

    • If your experiment requires an acidic pH, conduct it at a lower temperature to slow the rate of hydrolysis and for the shortest duration possible.

Issue 2: After adjusting the pH to be alkaline (pH > 8), my solution turns yellow/brown and the purity drops.

  • Answer: This is a classic sign of oxidative degradation. At pH values above the pKa of the phenolic hydroxyl group, it deprotonates to form a phenoxide anion. This anion is highly susceptible to oxidation by dissolved oxygen in your solution. The resulting degradation products are often colored quinone-type species.

  • Recommendation:

    • Immediately adjust the pH back down to the 4-7 range.

    • For any work requiring alkaline conditions, ensure you are using de-gassed buffers (sparged with nitrogen or argon) to minimize dissolved oxygen.

    • Consider the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation, but be sure to verify its compatibility with your downstream assays.

Issue 3: My compound precipitates out of solution when I try to make a stock in an aqueous buffer.

  • Answer: This is likely a solubility issue related to the pH and the pKa of the molecule. The neutral form of the molecule may have limited aqueous solubility. As you adjust the pH, you may be crossing a threshold where the predominant species in solution is the least soluble one.

  • Recommendation:

    • Determine the pH of maximum solubility. This can be done by preparing small-scale saturated solutions at various pH values.

    • Consider using a co-solvent system. Preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer can often resolve solubility issues.

    • If you must use a fully aqueous system, you may need to work at a pH where the molecule is ionized (e.g., at pH > pKa of the phenol) to increase solubility, but be aware of the increased risk of oxidative degradation and handle the solution accordingly (e.g., use immediately, protect from light, keep under inert gas).

Issue 4: My analytical results (e.g., HPLC purity) are inconsistent between experiments.

  • Answer: Inconsistent pH control of your samples and mobile phase is a very common cause of analytical variability. Small shifts in pH can alter the retention time of your compound (especially if it's ionizable) and can even cause on-column degradation if the mobile phase conditions are too harsh.

  • Recommendation:

    • Always use buffered mobile phases for your HPLC analysis.

    • Measure and record the pH of every sample and buffer you prepare. Do not assume the pH is correct just by the buffer's name.

    • Ensure your samples are stored in a buffer that guarantees stability during the analytical queue. A sample sitting in an autosampler for hours at an inappropriate pH can degrade significantly.

Part 3: Experimental Protocols & Data

Protocol: pH Adjustment and Stability Screening

This protocol outlines a basic forced degradation study to determine the optimal pH for your compound.

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide in a suitable organic solvent like acetonitrile or methanol.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 7, 9, 12). Use common buffer systems as outlined in Table 1.

  • Sample Preparation:

    • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of 50-100 µg/mL. The final percentage of organic solvent should be low (<5%) to ensure the pH is governed by the buffer.

    • Prepare samples in triplicate for each condition.

  • Initial Analysis (T=0): Immediately analyze one set of samples using a validated stability-indicating HPLC method to determine the initial purity.

  • Incubation: Store the remaining samples at a controlled temperature (e.g., 40°C or 60°C) and protect them from light.

  • Time-Point Analysis: Analyze the samples at predetermined time points (e.g., 24, 48, 72 hours, 1 week).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH condition. Plot the % remaining vs. time to determine the degradation rate and identify the pH of maximum stability.

Data Presentation

Table 1: Recommended Buffer Systems for Stability Studies

Target pH Buffer System pKa Typical Concentration
2.0 Hydrochloric Acid / KCl N/A 0.01 - 0.1 M
4.0 Acetate Buffer 4.76 25 - 100 mM
5.0 Acetate Buffer 4.76 25 - 100 mM
7.0 Phosphate Buffer 7.20 25 - 100 mM
9.0 Borate Buffer 9.24 25 - 100 mM

| 12.0 | Sodium Hydroxide / KCl | N/A | 0.01 - 0.1 M |

Table 2: Illustrative pH-Stability Profile (Hypothetical Data) Assay of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide after 7 days at 40°C

pH % Parent Compound Remaining Observations
2.0 75.2% Significant hydrolysis product detected.
4.0 98.5% Minimal degradation.
5.0 99.1% Highest stability observed.
7.0 97.8% Slight increase in minor degradants.
9.0 82.4% Solution turned pale yellow; oxidative degradants present.

| 12.0 | 55.6% | Significant degradation via hydrolysis and oxidation. |

Part 4: Mechanistic Insights & Visualizations

Visualizing the chemical behavior of the molecule is key to understanding its stability.

Caption: Ionization states of the molecule at different pH ranges.

Troubleshooting_Workflow start Instability Observed check_ph What is the pH? start->check_ph acid pH < 4 check_ph->acid Acidic alkaline pH > 8 check_ph->alkaline Alkaline neutral pH 4-7 check_ph->neutral Optimal cause_acid Likely Cause: Acid-Catalyzed Hydrolysis acid->cause_acid cause_alkaline Likely Cause: Oxidation of Phenoxide Ion alkaline->cause_alkaline cause_neutral Check for other factors: Light, Temperature, Co-solvents neutral->cause_neutral solution_acid Solution: Increase pH to 4-7 range cause_acid->solution_acid solution_alkaline Solution: Decrease pH, Use Inert Gas cause_alkaline->solution_alkaline

Caption: Decision tree for troubleshooting compound instability.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
  • High Quality Fluorophenol. Shaoxing Kaibang New Material Technology Co.Ltd.
  • Cas 1184-85-6, N-Methyl methanesulfonamide. LookChem.
  • pH Adjustment in Pharma Production. Scribd.
  • pH Adjusting Database. CompoundingToday.com.
  • 2,6-Difluorphenol | 28177-48-2. ChemicalBook.
  • FDA Issues Final Guidance For pH Adjuster Waiver Requests For Generic Drugs. (2025).
  • METHYL SULFONAMIDE. ChemBK.
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PMC.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • pH Modifier Excipients. CD Formulation.
  • The Day After the Government Reopens, Final Guidance on Waiver of pH Adjusters Publishes. (2025). Lachman Consultants.
  • Compound stability under different pH conditions. ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • 2,5-Difluoro-4-hydroxybenzaldehyde Properties.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
  • Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (2010). PMC.
  • N-Methyl-p-toluenesulfonamide CAS#: 640-61-9. ChemicalBook.
  • Hydrolysis of sulphonamides in aqueous solutions. (2017). ResearchGate.
  • N-ethyl-2,5-difluoro-N-methyl-3-sulfamoylbenzamide | C10H12F2N2O3S. (2026). PubChem.
  • N-Sulfonyl amidine polypeptides: new polymeric biomaterials with conformation transition responsive to tumor acidity. (2019). PMC.
  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT.
  • 2,4-Difluoro-N-methoxy-N-methylbenzamide | 198967-25-8. Sigma-Aldrich.
  • N-Methyl methanesulfonamide | 1184-85-6. ChemicalBook.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI.
  • Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Cheméo.
  • 4-Hydroxybenzamide | C7H7NO2 | CID 65052. (2025). PubChem.
  • Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs. (1984). Sci-Hub.
  • Amide Hydrolysis. (2021). YouTube.
  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub.
  • CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents.
  • N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide. CAS Common Chemistry.
  • 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0. Tokyo Chemical Industry Co., Ltd.(APAC).
  • 4-Amino-2-fluoro-N-methylbenzamide | CAS No- 915087-25-1. Simson Pharma Limited.

Sources

Optimization

Overcoming steric hindrance in 2,5-difluoro benzamide synthesis

Last Updated: 2026-02-14 Introduction Welcome to the technical support guide for the synthesis of 2,5-difluorobenzamide. This molecule is a valuable building block in pharmaceutical and agrochemical research.

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-14

Introduction

Welcome to the technical support guide for the synthesis of 2,5-difluorobenzamide. This molecule is a valuable building block in pharmaceutical and agrochemical research. However, its synthesis presents a common yet significant challenge: overcoming the steric and electronic effects of the fluorine substituents. The ortho-fluorine atom, in particular, sterically hinders the approach of reagents to the carbonyl group (in the case of an activated acid) or the nitrogen atom (when starting from 2,5-difluoroaniline). Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, reducing the nucleophilicity of the corresponding aniline.

This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most likely cause?

Low yields are typically due to a combination of steric hindrance and the reduced nucleophilicity of the amine or insufficient activation of the carboxylic acid.[1][2] The ortho-fluorine atom physically blocks access to the reaction center. Standard coupling conditions often fail because the activation of the carboxylic acid is not sufficient to overcome this hurdle. We recommend using more potent coupling reagents designed for hindered substrates, such as HATU or T3P®.

Q2: Which coupling reagent is best for this synthesis?

For sterically hindered and electron-deficient substrates, aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[3][4][5] They create a highly reactive OAt-active ester that readily couples with even poor nucleophiles.[6] Another excellent choice is T3P® (Propylphosphonic Anhydride), which is known for its high efficiency, mild reaction conditions, and simple workup, as the byproducts are water-soluble.[7][8][9]

Q3: Can I use a simpler two-step method via an acid chloride?

Yes, converting 2,5-difluorobenzoic acid to its acyl chloride is a classic and effective strategy.[10][11] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this activation step. However, these reagents are harsh and may not be compatible with sensitive functional groups on more complex substrates. The resulting acyl chloride is highly reactive and can often overcome the steric barrier.

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting materials (acid and amine) and the product benzamide. Typically, a mixture of ethyl acetate and hexanes is a good starting point. The consumption of the limiting reagent and the appearance of a new, typically less polar, product spot will indicate progress. LC-MS is also an excellent tool for unambiguous monitoring.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2,5-difluorobenzamide.

Problem 1: Low to No Product Formation
Potential Cause Explanation & Recommended Solution
Insufficient Carboxylic Acid Activation The steric bulk of the ortho-fluorine atom requires a highly activated carboxylate intermediate for the amine to attack successfully. Standard reagents like DCC or EDC/HOBt may be insufficient.[11] Solution: 1. Switch to a high-performance coupling reagent: Utilize HATU or T3P®. These reagents are specifically designed to overcome the challenges posed by hindered substrates.[12][13] HATU, in combination with a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester intermediate.[4][6] T3P® is also highly effective and generates water-soluble byproducts, simplifying purification.[7][14] 2. Use the Acyl Chloride Route: Convert the carboxylic acid to the corresponding acyl chloride using oxalyl chloride or thionyl chloride before adding the amine.[10] This two-step process isolates a highly electrophilic intermediate that can react more readily.
Poor Nucleophilicity of Amine When synthesizing from 2,5-difluoroaniline, the two electron-withdrawing fluorine atoms significantly reduce the electron density on the nitrogen, making it a poor nucleophile. Solution: 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy for the coupling to proceed, provided the reagents are stable at that temperature. 2. Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine component to help drive the reaction to completion. 3. Choose a Powerful Acylating Agent: If using the acyl chloride of a different acid with 2,5-difluoroaniline, ensure the acyl chloride is freshly prepared and of high purity.
Incorrect Base or Solvent The choice of base and solvent is critical. A base is required to deprotonate the carboxylic acid and neutralize the acid byproduct formed during the reaction.[5][6] The solvent must fully dissolve all reactants. Solution: 1. Base Selection: For coupling reagents like HATU, a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is required.[5] For T3P® reactions, TEA is commonly used.[7] 2. Solvent Selection: Use polar aprotic solvents like DMF, NMP, or DCM, which are effective for amide coupling reactions.[4] Ensure your starting materials are fully soluble before proceeding.
Problem 2: Side Product Formation
Potential Cause Explanation & Recommended Solution
Epimerization/Racemization If either the carboxylic acid or the amine contains a chiral center adjacent to the reacting group, racemization can occur under harsh conditions or with certain activating agents. Solution: 1. Use Additives: Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are superior to their HOBt-based analogues (like HBTU) in suppressing racemization.[3][10] 2. Mild Conditions: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the risk of epimerization.[9] T3P® is also known for its low epimerization risk.[7]
Formation of Tetramethylurea (TMU) Adducts When using HATU, the byproduct tetramethylurea can sometimes be difficult to remove during purification.[15] Solution: 1. Aqueous Workup: TMU has some water solubility. Multiple aqueous washes (e.g., with 5% LiCl solution or brine) during the workup can help remove the majority of this impurity. 2. Chromatography: Careful column chromatography is often required to achieve high purity.

Experimental Protocols & Data

Workflow: General Troubleshooting Logic

The following diagram outlines the decision-making process when encountering difficulties in the synthesis.

G cluster_start cluster_eval cluster_success cluster_fail Start Reaction Setup: 2,5-Difluoro Acid/Amine + Standard Coupling Eval Evaluate Yield by TLC/LCMS Start->Eval Success High Yield >80% Eval->Success Yes LowYield Low Yield / No Reaction Eval->LowYield No CheckActivation Is Acid Activation Sufficient? LowYield->CheckActivation CheckNucleo Is Nucleophile Too Weak? CheckActivation->CheckNucleo Yes UseHATU Protocol 1: Use HATU/DIPEA CheckActivation->UseHATU No UseT3P Protocol 2: Use T3P/TEA CheckNucleo->UseT3P Yes UseAcylCl Protocol 3: Convert to Acyl Chloride CheckNucleo->UseAcylCl Yes UseHATU->Success UseT3P->Success UseAcylCl->Success

Caption: Troubleshooting workflow for hindered amide synthesis.

Table 1: Comparison of Recommended Coupling Reagents
ReagentProsConsTypical Conditions
HATU - Excellent for hindered substrates[3]- Fast reaction rates[4]- Low risk of racemization[15]- Higher cost- Byproduct (TMU) can be tricky to remove[15]1.1 eq. HATU, 2-3 eq. DIPEA, DMF, 0°C to RT
T3P® - High yields[9]- Water-soluble byproducts (easy workup)[7]- Low toxicity and low epimerization risk[7]- Often requires heating for very hindered cases1.5 eq. T3P®, 2-3 eq. TEA, Ethyl Acetate or DCM, RT to 60°C
Oxalyl Chloride - Forms highly reactive acyl chloride- Inexpensive- Harsh reagent, sensitive to moisture- Generates HCl gas- Not suitable for complex molecules with acid-labile groups1.2 eq. (COCl)₂, cat. DMF, DCM, 0°C to RT, then add amine
Protocol 1: HATU-Mediated Synthesis of 2,5-Difluorobenzamide
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-difluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add HATU (1.1 eq) followed by the slow, dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[5]

  • Activation: Stir the mixture at 0 °C for 15-20 minutes. This step pre-activates the carboxylic acid.

  • Amine Addition: Add a solution of the desired amine (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Synthesis of 2,5-Difluorobenzamide
  • Preparation: To a clean, dry round-bottom flask, add 2,5-difluorobenzoic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolution: Dissolve the starting materials in a suitable solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (2.5 eq) to the mixture.

  • T3P® Addition: Add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate) dropwise to the stirring solution, maintaining the temperature below 30 °C.[7]

  • Reaction: Stir the reaction at room temperature for 4-16 hours. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with 1N NaOH solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.

Mechanistic Deep Dive: Why HATU is Effective

The success of HATU in coupling sterically hindered substrates lies in its mechanism of action.[4] It proceeds through the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than intermediates formed by many other reagents. The pyridine nitrogen in the HOAt leaving group is thought to play a key role in stabilizing the transition state.[4]

G cluster_mech HATU Mechanism RCOOH R-COOH + Base (e.g., DIPEA) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO - H⁺ Isouronium O-acyl(tetramethyl)isouronium Salt (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU Reagent HATU->Isouronium OAtEster OAt-Active Ester (Key Reactive Intermediate) Isouronium->OAtEster - Tetramethylurea (TMU) Product Amide Product (R-CO-NHR') OAtEster->Product + R'-NH₂ Amine R'-NH₂ Amine->Product Byproducts HOAt + TMU

Sources

Troubleshooting

Separation of 4-hydroxy and 4-fluoro impurities in benzamide synthesis

Topic: Separation of 4-hydroxy and 4-fluoro impurities in benzamide synthesis Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenge of resolving 4-hydroxybenzamide (polar, acidic)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 4-hydroxy and 4-fluoro impurities in benzamide synthesis

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenge of resolving 4-hydroxybenzamide (polar, acidic) and 4-fluorobenzamide (lipophilic, neutral) residues. These impurities often co-occur during amide coupling reactions or nucleophilic aromatic substitutions (


).
Part 1: Critical Physiochemical Differences (The "Why")

To separate these compounds effectively, you must exploit their divergent electronic and solubility profiles. The 4-hydroxy group acts as a proton donor (acidic), while the 4-fluoro group is a bioisostere of hydrogen with high lipophilicity.

Feature4-Hydroxybenzamide4-FluorobenzamideSeparation Lever
pKa ~8.3 – 8.6 (Phenolic OH) [1, 2]Neutral (Amide pKa >23)pH Switching (LLE)
LogP ~0.3 – 0.9 (Polar) [3]~1.5 – 2.0 (Lipophilic)Reverse Phase HPLC
H-Bonding Donor & AcceptorWeak Acceptor OnlyStationary Phase Selectivity
Electronic Electron Donating (+M effect)Electron Withdrawing (-I effect)Fluorinated Stationary Phases
Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)

User Question: I have a large quantity of crude material. How do I remove the 4-hydroxy impurity without running a massive column?

Technical Response: Because 4-hydroxybenzamide possesses a phenolic proton (pKa ~8.5), it can be selectively deprotonated and moved into the aqueous phase, leaving the neutral 4-fluorobenzamide in the organic layer.

Protocol: pH-Dependent Wash
  • Dissolution: Dissolve your crude mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Note: Avoid ethers if possible, as they can sometimes solubilize sodium phenoxides.

  • The pH Swing: Wash the organic layer with 0.5 M - 1.0 M NaOH or Na₂CO₃ .

    • Target pH: >10.

    • Mechanism:[1][2] The base deprotonates the phenol to form the water-soluble phenoxide anion (

      
      ). The 4-fluoro compound remains neutral.
      
  • Separation: Collect the aqueous layer (contains 4-hydroxy impurity).

  • Verification: Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Recovery (Optional): To recover the 4-hydroxy compound for analysis, acidify the aqueous layer to pH ~2 with HCl and back-extract into EtOAc.

Common Pitfall: Emulsions.

  • Fix: If an emulsion forms during the basic wash, add a small amount of brine or Isopropyl Alcohol (IPA) to break it.

Part 3: High-Resolution Chromatography (HPLC/Flash)

User Question: My peaks are co-eluting on a standard C18 column. How can I improve resolution?

Technical Response: While C18 separates based on hydrophobicity (where 4-hydroxy elutes significantly earlier than 4-fluoro), peak tailing of the phenol or "fluorine effects" can cause issues.

Method A: Mobile Phase Modification (pH Control)
  • Strategy: Suppress ionization or force ionization.

  • Acidic Conditions (0.1% Formic Acid/TFA): Keeps 4-hydroxy protonated (neutral). Maximizes retention of the hydroxy species but ensures sharp peak shape.

    • Elution Order: 4-Hydroxy (Early)

      
       4-Fluoro (Late).
      
  • Basic Conditions (0.1% Ammonium Hydroxide): Only if column is pH stable.

    • Deprotonates 4-hydroxy to

      
      . It will elute near the void volume, creating massive separation from the retained 4-fluoro compound.
      
Method B: Stationary Phase Selection

If C18 fails, switch to a phase that interacts with the specific functional groups.

  • Pentafluorophenyl (PFP) Columns:

    • Mechanism:[1][2] Exploits

      
       interactions and electrostatic repulsion/attraction with the fluorine atom.
      
    • Benefit: Highly selective for halogenated aromatics. The 4-fluorobenzamide often shows distinct retention behavior compared to non-fluorinated analogs [4].

  • Phenyl-Hexyl Columns:

    • Mechanism:[1][2] Provides alternative

      
      -selectivity which differentiates the electron-rich phenol ring from the electron-deficient fluoro-substituted ring.
      
Part 4: Scavenging Techniques (Polishing)

User Question: I have trace amounts (<5%) of 4-hydroxybenzamide left. Extraction didn't get it all. What now?

Technical Response: Use a solid-supported scavenger to "fish out" the acidic impurity without an aqueous workup.

Protocol: Anion Exchange Resin
  • Resin Selection: Strong Anion Exchange (SAX) resin (e.g., Amberlite IRA-900 or polymer-bound carbonate) [5].

  • Activation: Ensure resin is in the

    
     or 
    
    
    
    form.
  • Procedure:

    • Dissolve crude in MeOH or DCM/MeOH mixture.

    • Add 3-5 equivalents of resin relative to the impurity.

    • Stir gently for 1-2 hours at room temperature.

  • Filtration: Filter off the resin. The filtrate contains the purified 4-fluorobenzamide.

    • Why it works: The resin acts as a solid-phase base, binding the phenolic proton and immobilizing the impurity on the bead.

Visualizing the Workflow
Diagram 1: Decision Matrix for Separation Strategy

SeparationStrategy Start Crude Mixture (4-OH & 4-F Benzamides) QtyCheck Impurity Quantity? Start->QtyCheck LLE Liquid-Liquid Extraction (pH > 10) QtyCheck->LLE High (>10%) Scavenger Solid Phase Scavenging (Anion Exchange Resin) QtyCheck->Scavenger Trace (<5%) CheckPurity Check Purity (HPLC/TLC) LLE->CheckPurity Success Pure Product (4-Fluoro) CheckPurity->Success Clean HPLC Prep HPLC (C18 or PFP Column) CheckPurity->HPLC Co-eluting/Dirty Scavenger->Success HPLC->Success

Caption: Strategic decision tree for selecting the optimal purification method based on impurity load.

Diagram 2: Mechanism of pH-Dependent Separation

LLEMechanism OrgPhase Organic Phase (EtOAc) Subst_F 4-Fluoro (Neutral) OrgPhase->Subst_F Retains Subst_OH 4-Hydroxy (Phenol) OrgPhase->Subst_OH Initially Contains AqPhase Aqueous Phase (NaOH, pH 12) Subst_O_Ion 4-Phenoxide (Anion) AqPhase->Subst_O_Ion Deprotonation (pKa < pH) Subst_OH->AqPhase Contact with Base Subst_O_Ion->OrgPhase Cannot Re-enter

Caption: Mechanistic view of the Liquid-Liquid Extraction process showing selective ionization of the phenolic impurity.

References
  • PubChem. (2025).[3] 4-Hydroxybenzamide (CID 65052).[4] National Library of Medicine. Retrieved from [Link]

  • ChemBK. (2024). p-Hydroxybenzamide Properties and pKa. Retrieved from [Link]

  • ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Chromatography Online. (2023). Fluorinated HPLC Phases — Looking Beyond C18. LCGC International. Retrieved from [Link]

  • ResearchGate. (2019). Desorption of Phenols from Anion Exchange Resins. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Fluorinated Benzamide Isomers

Welcome to the technical support center for the HPLC analysis of fluorinated benzamide isomers. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of fluorinated benzamide isomers. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for one of the more challenging separations in reversed-phase chromatography. We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in established chromatographic principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when beginning method development for these challenging compounds.

Q1: Why is separating fluorinated benzamide positional isomers so difficult?

Answer: The difficulty arises from the very subtle physicochemical differences between positional isomers. These compounds have identical molecular weights and often very similar polarities and hydrophobicities (logP values), which are the primary drivers of retention in standard reversed-phase HPLC.[1][2] The fluorine atom's high electronegativity can alter the electron density of the aromatic ring, but moving it from one position to another (e.g., ortho- vs. meta- vs. para-) may not create a large enough change in overall molecular properties for a standard C18 column to differentiate.[3]

Q2: What is the best type of HPLC column to start with for this separation?

Answer: While a C18 column is the workhorse of reversed-phase HPLC, it is often not the best starting point for positional isomers.[2][4] For aromatic positional isomers like fluorinated benzamides, stationary phases that offer alternative separation mechanisms beyond simple hydrophobicity are highly recommended.[1][2]

Pentafluorophenyl (PFP) phases are an excellent first choice.[1][5] PFP columns provide multiple modes of interaction, including:

  • Hydrophobic interactions: Similar to C18.

  • π-π interactions: Strong interactions with the aromatic benzamide ring.[1][3]

  • Dipole-dipole interactions: Resulting from the highly polar C-F bonds.[1][5]

  • Ion-exchange interactions: Can occur with residual silanols or the electron-rich surface of the PFP ligand.[6]

These additional interactions can exploit the subtle differences in electron distribution and molecular shape between the isomers, leading to enhanced selectivity.[4][7][8]

Q3: How does the fluorine atom itself affect the chromatography?

Answer: The effect of fluorine is complex. While it is highly electronegative, replacing a hydrogen atom with a fluorine atom can sometimes decrease the compound's polarity, leading to increased retention on a reversed-phase column.[9] Fluorinated phases, in particular, can exhibit "fluorophilicity," where they show enhanced retention for other fluorinated compounds.[4][10][11] This unique interaction can be leveraged to improve separation from non-fluorinated impurities or between isomers with different degrees of fluorination.[4][10]

Q4: Should I use acetonitrile or methanol as the organic modifier?

Answer: The choice of organic solvent is a powerful tool for altering selectivity.[12][13] It is highly recommended to screen both acetonitrile (ACN) and methanol (MeOH).

  • Acetonitrile is generally considered a stronger solvent in reversed-phase HPLC, leading to shorter retention times.[14] Its dipole moment can influence interactions differently than methanol.

  • Methanol is a protic solvent, capable of donating and accepting hydrogen bonds.[15] This property can significantly alter the selectivity for compounds with hydrogen-bonding capabilities, such as the amide group in benzamides.

When using PFP or phenyl-based columns, methanol is often found to be more effective at highlighting the unique π-π selectivity of the stationary phase compared to acetonitrile.[15]

Section 2: Troubleshooting Guide

This section provides systematic approaches to solving specific problems you may encounter during your experiments.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

This is the most common challenge. If your isomers are eluting as a single peak or as poorly resolved shoulders, you need to improve the selectivity (α) of your system.

Systematic Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution Start Start: Poor Resolution (Rs < 1.5) ChangeSolvent Switch Organic Modifier (ACN <-> MeOH) Start->ChangeSolvent Different selectivity OptimizeGradient Optimize Gradient (Steeper vs. Shallower) ChangeSolvent->OptimizeGradient Fine-tune retention Success Success: Resolution Achieved (Rs >= 1.5) ChangeSolvent->Success ChangeTemp Screen Temperature (e.g., 25°C, 40°C, 60°C) OptimizeGradient->ChangeTemp Alter thermodynamics OptimizeGradient->Success AdjustpH Adjust Mobile Phase pH (If analyte is ionizable) ChangeTemp->AdjustpH Change ionization ChangeTemp->Success ChangeColumn Change Stationary Phase (e.g., C18 -> PFP -> Phenyl-Hexyl) ChangeColumn->Start Re-optimize Method ChangeColumn->Success AdjustpH->ChangeColumn Drastic selectivity change AdjustpH->Success

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Detailed Solutions & Protocols:

  • Change the Organic Modifier: If you started with acetonitrile, switch to methanol, or vice versa. This is the simplest and often most effective way to alter selectivity.[16][17]

  • Optimize the Column Temperature: Temperature is a critical but often overlooked parameter.[18][19] It affects solvent viscosity, analyte diffusion, and the thermodynamics of analyte-stationary phase interactions.[18][20]

    • Protocol: Perform three runs at different temperatures (e.g., 30 °C, 45 °C, 60 °C). Observe the retention times and, most importantly, the elution order of the peaks. Sometimes, increasing temperature improves efficiency but decreases resolution; other times, it can completely invert the elution order of a critical pair, leading to a successful separation.[21] Consistent temperature control is crucial for reproducible results.[18]

  • Adjust Mobile Phase pH (for Ionizable Analytes): Benzamides can have ionizable groups. The pH of the mobile phase dictates the ionization state of an analyte, which in turn dramatically affects its retention.[2][12][15]

    • Protocol: If your benzamide has a pKa value, screen mobile phase pH values that are at least 2 units above and below this value to ensure the analyte is either fully ionized or fully neutral.[22] Small pH changes near the pKa can lead to poor peak shape and method instability.[17]

  • Switch to a Column with Alternative Chemistry: If the above steps fail, the stationary phase itself lacks the necessary selectivity.[2][16]

    • Recommended Column Screening Strategy:

Column ChemistryPrimary Interaction MechanismIdeal for...
C18 (Standard) HydrophobicityBaseline comparison, separating by alkyl chain differences.
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Shape SelectivityPrimary choice for fluorinated and positional isomers. [1][7][8]
Phenyl-Hexyl π-π, HydrophobicityAromatic compounds, offers different selectivity than PFP.[1][3]
Embedded Polar Group (Amide/Carbamate) Hydrogen Bonding, Shape SelectivityPolar compounds, can offer unique selectivity for diastereomers.[1]
Problem 2: Peak Tailing, Especially for Basic Analytes

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of the column can be deprotonated (Si-O⁻) at moderate pH levels (>3.5) and interact strongly with basic analytes, causing tailing.[5][15][23]

    • Solution 1: Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase.[24] This keeps the silanol groups protonated (Si-OH), minimizing unwanted ionic interactions.[22]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, well-maintained column.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[25]

    • Solution: Reduce the injection volume or the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.

  • Metal Contamination: The benzamide functional group can chelate with trace metals in the HPLC system (e.g., in the frit, stator, or even the silica itself), causing tailing.

    • Solution: Add a weak chelating agent like 5 mmol/L of disodium dihydrogen ethylenediaminetetraacetate (EDTA) to the mobile phase to mask these active sites.[22]

Problem 3: Unstable or Shifting Retention Times

Poor reproducibility is a critical failure in any validated method.

Systematic Troubleshooting Workflow:

G cluster_1 Troubleshooting Retention Time Variability Start Start: Retention Time Drifting CheckTemp Verify Column Temperature Is the oven stable? Start->CheckTemp Most common cause CheckMP Check Mobile Phase Freshly prepared? Correct composition? CheckTemp->CheckMP Check consumables Success Success: Stable Retention Times CheckTemp->Success CheckEquil Ensure Column Equilibration (10-20 column volumes) CheckMP->CheckEquil Check procedure CheckMP->Success CheckPump Inspect Pump Performance (Pressure fluctuation, leaks) CheckEquil->CheckPump Check hardware CheckEquil->Success CheckpH Is Mobile Phase pH near analyte pKa? (Source of instability) CheckPump->CheckpH Check method chemistry CheckPump->Success CheckpH->Success

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Topic: Comparative 1H NMR Characterization: 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide vs. Carboxylic Acid Precursors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Characterization: 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide vs. Carboxylic Acid Precursors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.

Strategic Overview: The Bioisostere Challenge

In modern drug design, the acyl sulfonamide moiety (


) is a critical bioisostere for the carboxylic acid group (

).[1][2] It offers comparable acidity (pKa ~4.5–5.[1]5) while significantly altering lipophilicity and metabolic stability.[1]

For the specific target, 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide , characterization is complicated by two factors:

  • Fluorine Spin-Spin Coupling: The presence of

    
     nuclei splits proton signals into complex multiplets, often confusing automated assignment software.[1][3]
    
  • Labile Proton Exchange: The acidic N-H and phenolic O-H protons are highly sensitive to solvent choice and water content.[1]

This guide provides a definitive protocol to distinguish the target acyl sulfonamide from its primary alternative/precursor, 2,5-difluoro-4-hydroxybenzoic acid , using 1H NMR.

Comparative Analysis: Target vs. Precursor

The following table summarizes the spectral "fingerprint" differences. This data assumes DMSO-d6 as the solvent, which is mandatory for observing the diagnostic labile protons.

FeatureTarget: Acyl Sulfonamide Alternative: Carboxylic Acid Diagnostic Value
Methyl Group (

)
Singlet,

3.2 – 3.4 ppm
Absent Primary Indicator. Confirms successful coupling of the sulfonamide.[1]
Amide/Acid Proton Broad Singlet,

11.5 – 12.5 ppm
(

)
Broad Singlet,

12.0 – 14.0 ppm (

)
Secondary. The acyl sulfonamide NH is typically sharper than the carboxylic acid OH but highly concentration-dependent.[1]
Phenolic Proton (

)
Broad Singlet,

10.5 – 11.0 ppm
Broad Singlet,

10.5 – 11.0 ppm
Neutral. Present in both; confirms the 4-hydroxy group remains protected or intact.
Aromatic H6 (Ortho to Carbonyl)

7.6 – 7.8 ppm (dd)

7.5 – 7.7 ppm (dd)
Subtle. The electron-withdrawing acyl sulfonamide slightly deshields H6 compared to the acid.[1]
Aromatic H3 (Ortho to Hydroxyl)

6.8 – 7.0 ppm (dd)

6.7 – 6.9 ppm (dd)
Neutral. Minimal shift change; dominated by the ortho-hydroxyl effect.[1]

Critical Insight: The appearance of the methyl singlet at ~3.3 ppm is the "Go/No-Go" signal for reaction completion.[1] If this peak is absent, you have the starting material. If it integrates to <3H relative to the aromatic protons, the reaction is incomplete.

Deep Dive: Decoding the Fluorine Couplings

The 2,5-difluoro substitution pattern creates a unique splitting pattern that must not be mistaken for impurities. The


 nucleus (spin 1/2, 100% abundance) couples strongly with protons.[1]
The "Doublet of Doublets" (dd) Logic

In this molecule, the two aromatic protons (H3 and H6) are para to each other, meaning H-H coupling is negligible (


 Hz). The observed splitting is driven entirely by Heteronuclear Coupling (

)
.[1]
  • Proton H6 (Ortho to Carbonyl, Meta to OH):

    • Couples to F5 (Ortho) : Large coupling constant (

      
      ).[1]
      
    • Couples to F2 (Meta) : Medium coupling constant (

      
      ).[1]
      
    • Appearance: A clear doublet of doublets.[1]

  • Proton H3 (Ortho to OH, Meta to Carbonyl):

    • Couples to F2 (Ortho) : Large coupling constant (

      
      ).[1]
      
    • Couples to F5 (Meta) : Medium coupling constant (

      
      ).[1]
      
    • Appearance: A clear doublet of doublets, often more shielded (upfield) due to the electron-donating -OH group.[1]

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for characterizing the purified product.

NMR_Workflow Start Sample Preparation (5-10 mg in DMSO-d6) Acquire Acquire 1H Spectrum (Min 400 MHz, 16-32 Scans) Start->Acquire Check_Methyl Check 3.0 - 3.5 ppm Region Is a Singlet present? Acquire->Check_Methyl No_Methyl STOP: Starting Material (Carboxylic Acid) Check_Methyl->No_Methyl No Yes_Methyl Integrate Methyl vs. Aromatics Ratio ~3:1:1? Check_Methyl->Yes_Methyl Yes Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Yes_Methyl->Check_Aromatic Splitting Verify Splitting Pattern Are peaks Doublet of Doublets? Check_Aromatic->Splitting Coupling_Fail Suspect Defluorination or Regioisomer Splitting->Coupling_Fail No (Singlets/Doublets) Coupling_Pass Check Labile Protons (>10 ppm) Splitting->Coupling_Pass Yes (dd) Final CONFIRMED STRUCTURE 2,5-difluoro-4-hydroxy- N-(methylsulfonyl)benzamide Coupling_Pass->Final

Figure 1: Decision tree for validating the synthesis of N-acyl sulfonamides via 1H NMR.

Detailed Experimental Protocol

To ensure reproducibility and minimize proton exchange broadening, follow this specific protocol.

Materials:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1] Note: Do not use CDCl3 or MeOD; the acidic protons will exchange or broaden into the baseline.

  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[1]

    • Dissolve completely in 0.6 mL of DMSO-d6.[1]

    • Crucial: If the solution is cloudy, filter through a cotton plug. Suspended solids cause line broadening that masks the fine F-H coupling.[1]

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Sequence: Standard 1H (zg30).

    • Spectral Width: 14 ppm (to capture the downfield NH at ~12 ppm).[1]

    • Relaxation Delay (D1): Set to

      
       seconds. The acidic protons have longer T1 relaxation times; a short D1 will reduce their integral accuracy.[1]
      
    • Scans: 16 (Routine) or 64 (High Resolution).

  • Processing & Integration:

    • Reference the spectrum to TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]

    • Region 1 (Aliphatic): Integrate the singlet at ~3.3 ppm. Set value to 3.00.

    • Region 2 (Aromatic): Integrate the two multiplets between 6.5–8.0 ppm.[1] Each should integrate to ~1.00.[1]

    • Region 3 (Labile): Integrate the broad peaks >10 ppm.

Self-Validation Check:

  • Calculate the Coupling Constant (

    
    ) for the aromatic peaks.[1]
    
  • 
    .
    
  • If

    
     values are < 5 Hz or > 15 Hz, re-evaluate the structure; typical 
    
    
    
    fall strictly within the 6–12 Hz range for this scaffold.

References

  • Bioisosteric Properties: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design.[1][2] ChemMedChem, 8(3), 385–395.

  • Acyl Sulfonamide Synthesis & NMR: Alvim, H. G., et al. (2014). Synthesis of N-acylsulfonamides using DCC/DMAP. Chemical Papers, 68(10).[1] [1]

  • Fluorine-Proton Coupling Constants: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] [1]

  • Exchangeable Protons in DMSO: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

Sources

Comparative

A Comparative Guide to the Definitive ¹⁹F NMR Shift Assignment for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

This guide provides an in-depth, experimentally-grounded methodology for the unambiguous assignment of the fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) signals for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally-grounded methodology for the unambiguous assignment of the fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) signals for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide. We move beyond simple prediction to detail a self-validating workflow that integrates fundamental principles of substituent effects with definitive 2D NMR correlation techniques. This approach serves as a robust template for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex fluorinated molecules.

The Analytical Challenge: Distinguishing Between Two Aromatic Fluorines

The subject of our analysis is 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide. The presence of two fluorine atoms on the aromatic ring presents a common yet critical assignment challenge. A standard one-dimensional (1D) ¹⁹F NMR spectrum will display two distinct signals, but attributing each signal to its specific position (either C2 or C5) requires a logical, evidence-based strategy.

The power of ¹⁹F NMR lies in its high sensitivity (nearly 83% of ¹H) and its expansive chemical shift range, which minimizes signal overlap and makes the fluorine nucleus a highly sensitive probe of its local electronic environment.[1][2][3] The chemical shift of each fluorine atom is dictated by the cumulative electronic effects—both inductive and resonance—of the other substituents on the ring.

Our core task is to differentiate F2 from F5 by dissecting these electronic influences and confirming our hypothesis with definitive, through-bond correlation experiments.

Foundational Analysis: Predicting Chemical Shifts from Substituent Effects

Before any experiment is run, a robust hypothesis can be formed by analyzing the electronic properties of the substituents relative to each fluorine atom.

  • Fluorine at C2 (F2): This position is ortho to the strongly electron-withdrawing N-(methylsulfonyl)benzamide group and meta to the electron-donating hydroxyl group.

  • Fluorine at C5 (F5): This position is ortho to the strongly electron-donating hydroxyl (-OH) group and meta to the N-(methylsulfonyl)benzamide group.

Electron-donating groups (EDGs) increase electron density around a nucleus, causing it to be more shielded and shifting its signal upfield (to less negative ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nucleus and shifting its signal downfield (to more negative ppm values).[1]

The resonance effect is generally stronger than the inductive effect and is most pronounced at the ortho and para positions.

  • The powerful electron-donating resonance effect (+R) of the ortho hydroxyl group will cause significant shielding at the C5 position.

  • The potent electron-withdrawing resonance and inductive effects (-R, -I) of the ortho amide/sulfonyl moiety will cause significant deshielding at the C2 position.

Hypothesis: The F5 signal will be significantly shielded (upfield) relative to the F2 signal. Therefore, we predict the signal at the less negative ppm value belongs to F5, and the signal at the more negative ppm value belongs to F2.

Caption: Dominant electronic effects on F2 and F5.

The Experimental Workflow: A Self-Validating Approach

Our experimental plan is designed to first observe the ¹⁹F signals and then definitively assign them using multi-bond heteronuclear correlations. This workflow provides an unambiguous, self-validating result.

Workflow cluster_exp Experimental Assignment Workflow A Step 1: 1D ¹⁹F NMR Acquisition B Observe two distinct ¹⁹F signals (Signal A, Signal B) A->B D Step 3: 2D ¹H-¹⁹F HMBC Acquisition B->D Hypothesis from Part 2 C Step 2: 1D ¹H NMR & 2D ¹H-¹H COSY (Assign Aromatic Protons H3 & H6) C->D E Observe through-bond J-couplings (e.g., ³JHF) D->E F Correlate H3 to one ¹⁹F signal Correlate H6 to the other ¹⁹F signal E->F G Definitive Assignment: Signal A = Fx, Signal B = Fy F->G

Caption: Workflow for unambiguous ¹⁹F NMR assignment.

Comparative Methodologies: Experimental vs. Computational

While experimental validation is the gold standard, computational methods offer a powerful predictive alternative.

MethodDescriptionAdvantagesLimitations
Experimental (2D NMR) Uses through-bond scalar couplings (e.g., ¹H-¹⁹F HMBC) to connect specific protons and fluorines, providing an irrefutable assignment.[4][5]Definitive, unambiguous, provides concrete data on the actual sample.Requires access to a high-field NMR spectrometer and longer experiment times.
Computational (DFT) Predicts NMR shielding constants based on the calculated electronic structure of the molecule. These are then scaled to predict chemical shifts.[6][7]Fast, low-cost (computationally), excellent for generating or confirming hypotheses. Does not require a physical sample.Accuracy is dependent on the level of theory and basis set used.[8] May not fully account for solvent or conformational effects.[9]

Experimental Protocols and Data Interpretation

Protocol 1: Standard 1D ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add an internal reference standard if desired (e.g., CFCl₃ or a compound with a known, well-separated shift).[10]

  • Instrument Setup: Use a spectrometer equipped with a broadband or fluorine-specific probe. Lock and shim the instrument on the deuterium signal of the solvent.

  • Acquisition:

    • Set the spectral width to cover the expected aromatic fluorine region (e.g., -100 to -170 ppm).[11][12] If the range is unknown, use a very large spectral width (~500 ppm) for an initial survey scan.[11]

    • Use a standard 1D pulse program, often with ¹H decoupling (e.g., zgpg30 with decoupling on Bruker systems) to simplify the spectrum by removing J-couplings to protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

    • Set a relaxation delay (D1) of 1-2 seconds.

Expected Outcome: Two singlet signals (with ¹H decoupling) will be observed. Based on our hypothesis, we expect:

  • F5 Signal: Upfield (less negative ppm).

  • F2 Signal: Downfield (more negative ppm).

Protocol 2: 2D ¹H-¹⁹F Heteronuclear Multiple Bond Correlation (HMBC)

This experiment is the cornerstone of our assignment strategy. It detects correlations between protons and fluorines that are separated by two or three bonds (²J or ³J).[5]

  • Proton Assignment Prerequisite: First, acquire and assign the ¹H NMR spectrum. There are two aromatic protons: H3 (between F2 and OH) and H6 (between F5 and the amide). H3 will likely appear as a doublet of doublets due to coupling to F2 and H6. H6 will also be a doublet of doublets, coupling to F5 and H3. A ¹H-¹H COSY can confirm their relationship.

  • Instrument Setup: Use a standard gradient-selected HMBC pulse sequence optimized for ¹H detection and ¹⁹F evolution.

  • Acquisition Parameters:

    • ¹H Dimension (F2): Standard spectral width for aromatic protons (~6-9 ppm).

    • ¹⁹F Dimension (F1): Set the spectral width to encompass the two fluorine signals observed in the 1D experiment.

    • Long-Range Coupling Delay (D6 on Bruker): Optimize for an average long-range J-coupling of 5-10 Hz. A delay of 60-80 ms is a good starting point.[5]

    • Acquire a sufficient number of scans per increment to achieve good signal (e.g., 8-32 scans).

Data Interpretation and Definitive Assignment:

The 2D HMBC spectrum will show cross-peaks connecting protons (on the F2 axis) to fluorines (on the F1 axis).

  • A cross-peak will appear between the chemical shift of H3 and the chemical shift of F2 (a ³J HF coupling).

  • A cross-peak will appear between the chemical shift of H6 and the chemical shift of F5 (a ³J HF coupling).

By tracing these correlations, the signals observed in the 1D ¹⁹F spectrum can be unambiguously assigned to their respective positions on the aromatic ring, thus validating or refuting the initial hypothesis.

Anticipated NMR Data Summary

The following table summarizes the expected NMR data based on substituent effects and typical coupling constants. Actual values may vary based on solvent and experimental conditions.

AtomPredicted ¹H Shift (ppm)Predicted ¹⁹F Shift (ppm)Key HMBC CorrelationRationale
F2 -Downfield (e.g., -120 to -140)H3Deshielded by ortho -C(=O)NHSO₂CH₃ group.
H3 ~6.8 - 7.2-F2Shielded by para -OH group.
F5 -Upfield (e.g., -105 to -115)H6Shielded by ortho -OH group.
H6 ~7.5 - 7.9-F5Deshielded by para -C(=O)NHSO₂CH₃ group.

Conclusion

The definitive assignment of the ¹⁹F NMR signals for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is not achievable through 1D spectroscopy alone. This guide presents a superior, self-validating methodology that combines predictive analysis based on fundamental electronic principles with the irrefutable evidence of 2D ¹H-¹⁹F HMBC spectroscopy. This workflow, which contrasts rapid computational prediction with rigorous experimental confirmation, provides a reliable and scientifically sound strategy for structural elucidation, ensuring the integrity of data for researchers in drug discovery and chemical sciences.

References

  • Storer, J. W., Rzepa, H. S., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • Pandey, M. K., et al. (2015). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PubMed Central. [Link]

  • Penner, P., et al. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. [Link]

  • Novartis Institutes for BioMedical Research. (2024). QM assisted ML for 19F NMR chemical shift prediction. Novartis OAK. [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Mestrelab. [Link]

  • University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. The University of Chicago Chemistry Department. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). F19 detection. UCSB NMR Facility. [Link]

  • Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Adcock, W., et al. (1976). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

  • Farshim, H., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • Farshim, H., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Fares, C., et al. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PubMed Central. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]

  • Royal Society of Chemistry. (2022). Supporting Information for: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of N-(methylsulfonyl)benzamides

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(methylsulfonyl)benzamides. This document is structured to serve as a high-level operational resource for a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(methylsulfonyl)benzamides. This document is structured to serve as a high-level operational resource for analytical chemists and medicinal chemists.

Executive Technical Synthesis

N-(methylsulfonyl)benzamides (Generic Structure:


) represent a critical bioisosteric scaffold in drug development, often serving as carboxylic acid surrogates with improved lipophilicity and metabolic stability. Their analysis requires a nuanced understanding of N-acylsulfonamide  gas-phase chemistry.

Unlike simple amides, the presence of the electron-withdrawing sulfonyl group renders the N-H proton highly acidic (


), fundamentally altering the ionization preference and fragmentation landscape. This guide compares the efficacy of Negative Mode Electrospray Ionization (ESI-)  against Positive Mode (ESI+) and Electron Impact (EI), establishing ESI- as the gold standard for sensitivity and structural interrogation.
Core Mechanistic Differentiators
FeatureESI Negative Mode (Recommended) ESI Positive Mode Electron Impact (EI)
Primary Ion

(Deprotonated)

or


(Radical Cation)
Sensitivity High (Due to N-H acidity)Moderate to LowN/A (GC-MS only)
Key Mechanism Charge-driven heterolytic cleavageProton-transfer drivenRadical-induced cleavage
Diagnostic Ions

120 (Benzamide anion),

79 (Mesylate)

105 (Benzoyl cation)

105, 77 (Phenyl)

Mechanistic Architecture & Fragmentation Pathways

The fragmentation of N-(methylsulfonyl)benzamides is governed by the "Battle of the Anions"—the competition between the benzamide moiety and the methylsulfonyl moiety to retain the negative charge upon bond cleavage.

The "SO₂ Extrusion" Rearrangement

A hallmark of sulfonamide mass spectrometry is the extrusion of sulfur dioxide (


, 64 Da). In N-acylsulfonamides, this rearrangement is facilitated by the flexibility of the N-S bond and the stability of the resulting N-alkylated amide anion.
Primary Cleavage Pathways (ESI Negative)
  • N-S Bond Cleavage: The most energetically favorable pathway often yields the Benzamide Anion (

    
    ) due to resonance stabilization of the negative charge across the carbonyl oxygen.
    
  • C-N Bond Cleavage: Less common in negative mode but can yield the Methylsulfonamide anion (

    
    ) or, upon hydrolysis/rearrangement, carboxylate species.
    
  • Sulfonyl Retention: Formation of the Methanesulfinate anion (

    
    , 
    
    
    
    79) is a diagnostic marker for the methylsulfonyl group.
Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for N-benzoyl methanesulfonamide (


).

FragmentationPathway Parent Precursor Ion [M-H]⁻ (m/z 198) NS_Cleavage Pathway A: N-S Bond Cleavage (Charge Retention on Benzamide) Parent->NS_Cleavage Rearrangement Pathway B: SO₂ Extrusion (Rearrangement) Parent->Rearrangement Sulfonyl_Path Pathway C: Charge on Sulfonyl Parent->Sulfonyl_Path Frag_Benzamide Benzamide Anion [Ph-CONH]⁻ (m/z 120) (Dominant Species) NS_Cleavage->Frag_Benzamide Heterolytic Fission Neutral_Mesyl Neutral Loss: CH₃SO₂ Radical/Neutral NS_Cleavage->Neutral_Mesyl Frag_NMethyl N-Methylbenzamide Anion [Ph-CO-N-CH₃]⁻ (m/z 134) Rearrangement->Frag_NMethyl Neutral_SO2 Neutral Loss: SO₂ (64 Da) Rearrangement->Neutral_SO2 Frag_Mesylate Methanesulfinate Anion [CH₃SO₂]⁻ (m/z 79) Sulfonyl_Path->Frag_Mesylate

Figure 1: Competitive fragmentation pathways of N-benzoyl methanesulfonamide in ESI(-) mode. The N-S bond cleavage leading to the benzamide anion is typically the base peak.

Comparative Analysis: Performance & Alternatives

This section objectively compares the analysis of N-(methylsulfonyl)benzamides against alternative ionization techniques and structural analogues.

Technique Comparison: ESI(-) vs. ESI(+) vs. EI
ParameterESI Negative (Recommended) ESI Positive Electron Impact (EI)
Limit of Detection (LOD) < 1 ng/mL (High ionization efficiency due to acidity)~10-50 ng/mL (Poor protonation site)~100 ng/mL (Requires volatility)
Spectral Complexity Low (Clean [M-H]- and specific fragments)Medium (Adducts [M+Na]+ common)High (Extensive fragmentation)
Structural Insight Reveals functional groups (Sulfonyl vs Carbonyl)Reveals Carbonyl core (PhCO+)Fingerprinting (Library matching)
Application PK/PD Studies, Metabolite IDGeneral ScreeningImpurity Profiling (GC-MS)
Structural Comparison: Methyl- vs. Phenyl- Sulfonyls

When comparing N-(methylsulfonyl)benzamides to N-(phenylsulfonyl)benzamides :

  • Acidity: The phenyl group is electron-withdrawing, making the N-H more acidic in phenylsulfonyl analogues. This often results in higher ionization efficiency for the phenyl analogues in negative mode.

  • Fragmentation:

    • Methyl: Produces ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       79 (
      
      
      
      ).
    • Phenyl: Produces

      
       141 (
      
      
      
      ) and
      
      
      77 (
      
      
      in positive mode).
    • Rearrangement: The SO2 extrusion is more pronounced in N-phenyl analogues due to the stability of the resulting diphenylamine-like anion.

Validated Experimental Protocol

To ensure reproducible data for regulatory or research submissions, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in Methanol (MeOH) to generate a 1 mg/mL stock.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid (for Positive mode) or 5 mM Ammonium Acetate (for Negative mode).

    • Note: Avoid acidic modifiers in negative mode if possible, or use weak acids (acetic) to prevent suppression of ionization. Ammonium hydroxide (0.1%) is ideal for maximizing [M-H]- signal.

Mass Spectrometry Parameters (ESI-)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI).[1][2][3][4][5]

  • Polarity: Negative.

  • Capillary Voltage: -2.5 to -3.5 kV (Lower voltage reduces discharge).

  • Cone Voltage: 20-40 V (Optimize to prevent in-source fragmentation).

  • Desolvation Temp: 350°C - 450°C (Sulfonamides are thermally stable).

  • Collision Energy (CE):

    • Low (10-15 eV): Retains Parent [M-H]-.

    • Medium (20-35 eV): Generates diagnostic fragments (

      
       120, 79).
      
    • High (>40 eV): Strips down to elemental ions (SO2, phenyl ring fragments).

Data Validation Step
  • Check 1: Observe [M-H]- at

    
     198 (for parent MW 199). If [M+Cl]- is seen, clean the source.
    
  • Check 2: Apply CE ramp. Look for the emergence of

    
     120. If 
    
    
    
    120 is absent, the compound may not be an N-acylsulfonamide (check for simple sulfonamide isomers).

References

  • Klagkou, K., et al. (2003).[2][6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

  • Bassetto, C. A. Z., et al. (2015). "Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels." Amino Acids. Link

  • Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. "Mass Spectrum of N-Methylbenzamide (Substructure Analysis)." National Institute of Standards and Technology. Link

  • Prasain, J. (2010).[7] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. Link

Sources

Comparative

The Potency Pivot: A Comparative Guide to Carboxylic Acid vs. Acyl Sulfonamide Bioisosteres in Drug Design

For the Researcher, Scientist, and Drug Development Professional: A deep dive into the chemical nuances and strategic advantages of bioisosteric replacement for optimizing drug potency and pharmacokinetic profiles. In th...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A deep dive into the chemical nuances and strategic advantages of bioisosteric replacement for optimizing drug potency and pharmacokinetic profiles.

In the landscape of modern medicinal chemistry, the carboxylic acid moiety is a cornerstone of pharmacophore design, prized for its ability to engage in critical hydrogen bonding and electrostatic interactions with biological targets. However, its inherent acidity, which often leads to poor metabolic stability, limited cell permeability, and potential toxicity, presents a significant hurdle in the journey from a promising lead compound to a viable drug candidate. The strategic replacement of this functional group with a bioisostere—a chemical substituent that retains similar physicochemical and biological properties—is a pivotal strategy in overcoming these challenges. Among the arsenal of carboxylic acid bioisosteres, the acyl sulfonamide has emerged as a particularly effective mimic, offering a tunable and advantageous alternative.

This guide provides an in-depth, objective comparison of the potency and properties of carboxylic acids versus their acyl sulfonamide bioisosteres, supported by experimental data and detailed methodologies. As senior application scientists, we aim to elucidate the causality behind experimental choices and provide a trustworthy, self-validating framework for researchers in the field.

Physicochemical Properties: A Tale of Two Acidic Moieties

The decision to replace a carboxylic acid with an acyl sulfonamide is rooted in the subtle yet significant differences in their physicochemical properties. While both are acidic, the acyl sulfonamide offers a more nuanced profile that can be advantageous for drug development.

PropertyCarboxylic AcidAcyl SulfonamideImplications for Drug Design
pKa Typically 3-5[1]Typically 3.5-5.5, but tunable[2][3][4]Acyl sulfonamides can closely mimic the acidity of carboxylic acids, crucial for maintaining binding interactions. The pKa of acyl sulfonamides can be modulated by substituents on the nitrogen and sulfur atoms, offering greater control over the ionization state at physiological pH.[2][3]
Lipophilicity (logP/logD) Generally lowerGenerally higherThe increased lipophilicity of acyl sulfonamides can enhance membrane permeability and oral bioavailability.[2][3] However, this needs to be carefully balanced to avoid issues with solubility and off-target effects.
Hydrogen Bonding Acts as both a hydrogen bond donor (HBD) and acceptor (HBA)[5]Acts as a strong hydrogen bond donor (N-H) and has two hydrogen bond acceptors (sulfonyl oxygens)[3][6]The geometry and hydrogen bonding capabilities of the acyl sulfonamide are comparable to the carboxylate, allowing for similar interactions with target proteins.[3] The additional hydrogen bond acceptor may offer opportunities for novel interactions.
Conformational Flexibility The C-C(=O) bond has a degree of rotational freedom.The S-N bond can exhibit rotational restriction, influencing the overall conformation of the molecule.The conformational preferences of N-acyl sulfonamides can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity.
Metabolic Stability Susceptible to glucuronidation and other metabolic pathways.[4][7]Generally more resistant to metabolic degradation.[4]The enhanced metabolic stability of acyl sulfonamides can lead to a longer half-life and improved pharmacokinetic profile.[4]

Potency in Practice: Comparative Case Studies

The true measure of a successful bioisosteric replacement lies in its impact on biological activity. The following case studies illustrate the potency of acyl sulfonamides in comparison to their carboxylic acid counterparts.

TargetCarboxylic Acid Compound (Potency)Acyl Sulfonamide Bioisostere (Potency)Outcome of Bioisosteric ReplacementReference
MCL-1/BCL-xL Compound 17cd (IC50 = 18.5 µM against HL60 cells)Acylsulfonamide 7d (Ki = 800 nM against MCL-1, 1.82 µM against BCL-xL)The acyl sulfonamide demonstrated improved or comparable binding affinities and an enhanced effect on the viability of the HL60 acute myeloid leukemia cell line.[8]Chen et al., 2023[8]
Cysteinyl Leukotriene (LTE4) Receptor Compound 24 (IC50 value not specified, used as parent)Acylsulfonamide 22 (Improved activity)The acyl sulfonamide bioisostere exhibited improved antagonist activity compared to the parent carboxylic acid.[7]Ballatore et al., 2013[7]
CXCR2 Receptor Carboxylic acid antagonistsNovel acylsulfonamide antagonistsThe acyl sulfonamide bioisosteres were potent and orally bioavailable, showing activity in a lung injury model.[9]Dwyer et al., 2008[9]

Experimental Workflow: From Synthesis to Potency Determination

To provide a practical framework, we outline a detailed experimental workflow for synthesizing an acyl sulfonamide bioisostere from a parent carboxylic acid and subsequently determining its inhibitory potency.

Synthesis of an Acyl Sulfonamide from a Carboxylic Acid

This protocol is a general representation of a common synthetic route.

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Sulfonamide Coupling cluster_workup Step 3: Work-up and Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Chloride Acyl Chloride (R-COCl) Carboxylic_Acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl2, Oxalyl Chloride) Activating_Agent->Acyl_Chloride Solvent1 Anhydrous Solvent (e.g., DCM, THF) Solvent1->Acyl_Chloride Acyl_Sulfonamide Acyl Sulfonamide (R-CONHSO2R') Acyl_Chloride->Acyl_Sulfonamide Coupling Sulfonamide Sulfonamide (R'-SO2NH2) Sulfonamide->Acyl_Sulfonamide Base Base (e.g., Pyridine, Et3N) Base->Acyl_Sulfonamide Solvent2 Anhydrous Solvent (e.g., DCM, THF) Solvent2->Acyl_Sulfonamide Reaction_Mixture Reaction Mixture Acyl_Sulfonamide->Reaction_Mixture Aqueous_Workup Aqueous Work-up Reaction_Mixture->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Pure_Product Pure Acyl Sulfonamide Purification->Pure_Product

Caption: Synthetic workflow for acyl sulfonamide preparation.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve the starting carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of an activating agent, such as oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents), dropwise to the cooled solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess activating agent under reduced pressure to yield the crude acyl chloride.

  • Coupling with the Sulfonamide:

    • Dissolve the sulfonamide (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) containing a base such as pyridine or triethylamine (2-3 equivalents).

    • Cool the sulfonamide solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous solvent and add it dropwise to the cooled sulfonamide solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir overnight, or until completion as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acyl sulfonamide.

Determination of IC50 for an Enzyme Inhibitor

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following is a generalized protocol for its determination.

IC50_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis Prepare_Enzyme Prepare Enzyme Solution Incubate Incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Prepare_Substrate Prepare Substrate Solution Initiate_Reaction Initiate Reaction with Substrate Prepare_Substrate->Initiate_Reaction Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Prepare_Inhibitor->Incubate Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Rates Monitor_Reaction->Calculate_Rates Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Determine_IC50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in an appropriate buffer at a known concentration.

    • Prepare a stock solution of the substrate in the same buffer. The final concentration used in the assay should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

    • Prepare a stock solution of the inhibitor (the synthesized acyl sulfonamide) in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested. It is common to use a 10-point, 3-fold dilution series.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the inhibitor dilutions to the appropriate wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

    • Add the enzyme solution to all wells except the background control wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement of the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a plate reader. The method of detection will depend on the specific assay (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).

    • Record the data at regular intervals for a set period of time to determine the initial reaction velocity.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

Conclusion

The bioisosteric replacement of a carboxylic acid with an acyl sulfonamide is a powerful and proven strategy in drug discovery. This substitution can lead to significant improvements in potency, selectivity, and pharmacokinetic properties by fine-tuning the acidity, lipophilicity, and metabolic stability of a lead compound. The ability to modulate these properties provides medicinal chemists with a versatile tool to navigate the complex challenges of drug development. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of these promising bioisosteres, empowering researchers to unlock the full potential of their drug candidates.

References

  • Reis, R., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-18.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
  • Francisco, K. R., et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.
  • Pinter, T., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[4]arene Scaffold. The Journal of Organic Chemistry, 76(10), 3733-3741.

  • Chen, L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2445-2453.
  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • LibreTexts. (2023). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts.
  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry.
  • Laconde, G., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 7, 32361-32406.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Ghaffari, M. A., et al. (2019).
  • Macmillan Group. (2023).
  • Google Patents. (n.d.).
  • Clark, J. (2015). The Acidity of Carboxylic Acids. Chemguide.
  • Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(6), 1094-1105.
  • Wikipedia. (2023). Acylsulfonamide.
  • University of Calgary. (n.d.). Hydrogen Bonding in carboxylic acids.

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Identification of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide Metabolites

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. This guide provides an in-depth, technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of metabolites of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide. We will move beyond a simple recitation of methods to a discussion of the underlying principles and strategic choices that ensure robust and reliable metabolite identification.

The Central Role of Metabolism in Drug Development

Drug metabolism, the process by which the body chemically modifies xenobiotics, is a critical determinant of a drug's pharmacokinetic profile, efficacy, and potential for toxicity.[1][2][3] The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) in Phase I and UDP-glucuronosyltransferases (UGTs) in Phase II work to transform lipophilic compounds into more water-soluble forms for excretion.[1][2][4] Identifying the metabolic pathways of a drug candidate like 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is essential for predicting its clearance, potential drug-drug interactions, and identifying any pharmacologically active or toxic metabolites.[1][5][6]

Proposed Metabolic Pathways for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Based on the structure of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, several metabolic transformations can be predicted. These hypotheses guide our analytical strategy.

Phase I Metabolism (Functionalization):

  • Hydroxylation: The aromatic ring is a likely site for hydroxylation, catalyzed by CYP enzymes.[2][3] The existing hydroxyl group will direct further hydroxylation to other positions on the ring.

  • N-dealkylation: While this molecule has an N-methylsulfonyl group, cleavage of the N-S bond is less common than N-dealkylation of a simple N-methyl group. However, it remains a possibility.

  • Oxidative Defluorination: Although generally stable, the carbon-fluorine bond can undergo metabolic cleavage, though this is a less common pathway.

Phase II Metabolism (Conjugation):

  • Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid by UGTs.[1] This is a major pathway for the elimination of phenolic compounds.

  • Sulfation: The hydroxyl group can also be sulfated by sulfotransferases (SULTs).[1]

  • Glutathione Conjugation: While less likely without a reactive electrophilic site, potential formation of reactive intermediates during Phase I could lead to glutathione conjugation.

Caption: Proposed metabolic pathways for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

Comparative Analysis of LC-MS Platforms for Metabolite Identification

The choice of LC-MS instrumentation is critical for successful metabolite identification. The two primary approaches are high-resolution mass spectrometry (HRMS) and triple quadrupole (QqQ) mass spectrometry.

FeatureHigh-Resolution MS (e.g., Orbitrap, Q-TOF)Triple Quadrupole MS (QqQ)
Primary Strength Confident identification of unknowns, structural elucidationHigh sensitivity and specificity for targeted quantification
Mass Resolution High (>10,000)Low (Unit Mass Resolution)
Mass Accuracy High (<5 ppm)Moderate
Typical Use Metabolite profiling and identificationTargeted quantification of known metabolites
Data Acquisition Full scan MS and data-dependent or data-independent MS/MSSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Identification

HRMS instruments, such as Orbitrap and Q-TOF systems, are the preferred tools for metabolite identification due to their high mass accuracy and resolution.[1][7][8]

  • Expertise & Experience: High mass accuracy (<5 ppm) allows for the confident determination of the elemental composition of a metabolite.[7][9] This is crucial for distinguishing between isobaric metabolites (compounds with the same nominal mass but different elemental formulas). High resolution enables the separation of ions with very similar mass-to-charge ratios, reducing spectral interference.[8]

  • Trustworthiness: The ability to obtain high-quality MS/MS fragmentation data on parent ions provides structural information that is essential for identifying the site of metabolic modification. Modern HRMS platforms offer various fragmentation techniques (e.g., collision-induced dissociation, higher-energy collisional dissociation) that can be optimized for different classes of metabolites.[7]

  • Authoritative Grounding: The use of HRMS for metabolite identification is a well-established and widely accepted practice in the pharmaceutical industry and regulatory agencies.[1][9]

Triple Quadrupole (QqQ) Mass Spectrometry: The Power of Quantification

While not the primary tool for identifying unknown metabolites, QqQ mass spectrometers excel at sensitive and selective quantification of known compounds.[10][11]

  • Expertise & Experience: In a drug development setting, once metabolites have been identified by HRMS, a sensitive and robust QqQ method can be developed to quantify their levels in various biological matrices. This is critical for understanding the pharmacokinetic profile of the metabolites.

  • Trustworthiness: The high selectivity of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) minimizes matrix effects and provides reliable quantitative data.[10] Method validation is crucial to ensure accuracy and precision.[12]

Experimental Workflow: In Vitro Metabolism and LC-MS Analysis

This section provides a detailed protocol for a typical in vitro metabolism study using human liver microsomes, followed by LC-MS analysis for metabolite identification.

Caption: A typical experimental workflow for in vitro metabolite identification.

Step-by-Step Protocol: In Vitro Incubation with Human Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume of 200 µL containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mg/mL human liver microsomes (commercially available)

    • 1 µM 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide (from a stock solution in DMSO, final DMSO concentration ≤ 0.5%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction. Include a control incubation without NADPH to differentiate between enzymatic and non-enzymatic degradation.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). Time course experiments can also be performed to monitor the rate of metabolism.

  • Quench Reaction: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard. The acetonitrile will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for LC-MS: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Step-by-Step Protocol: LC-HRMS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for separating the parent drug and its metabolites.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute more hydrophobic compounds.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, as different metabolites may ionize more efficiently in one mode over the other.

    • Full Scan MS: Acquire full scan MS data over a mass range that covers the parent drug and its expected metabolites (e.g., m/z 100-1000).

    • Data-Dependent MS/MS: Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most abundant ions detected in the full scan. This will provide structural information for metabolite identification.

    • Inclusion/Exclusion Lists: To focus on potential metabolites, an inclusion list of predicted metabolite masses can be used. An exclusion list can prevent repeated fragmentation of the parent drug.

Data Analysis and Metabolite Identification

The final and most critical step is the analysis of the acquired LC-MS data.

  • Metabolite Prediction: Use metabolite prediction software or manually predict the masses of potential Phase I and Phase II metabolites.

  • Extracted Ion Chromatograms (XICs): Extract the XICs for the predicted metabolite masses from the full scan data. The presence of a peak at a specific retention time suggests the presence of a potential metabolite.

  • MS/MS Spectral Interpretation: Analyze the MS/MS fragmentation pattern of the potential metabolite and compare it to the fragmentation pattern of the parent drug. A common fragmentation pattern with a characteristic mass shift can confirm the identity of the metabolite. For example, a +16 Da shift indicates hydroxylation, while a +176 Da shift suggests glucuronidation.

  • Elemental Composition: Utilize the high mass accuracy data to determine the elemental composition of the metabolite, further confirming its identity.

Alternative and Complementary Techniques

While LC-MS is the workhorse for metabolite identification, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major metabolites, isolation followed by NMR analysis may be necessary.

  • Radiolabeling: Using a radiolabeled version of the drug candidate (e.g., with ¹⁴C or ³H) can aid in tracking all drug-related material, ensuring no major metabolites are missed.

Conclusion

The identification of metabolites is a complex but essential part of the drug development process. A thorough understanding of the strengths and limitations of different LC-MS platforms, coupled with a systematic and well-designed experimental approach, is crucial for success. By combining predictive metabolism knowledge with high-resolution mass spectrometry, researchers can confidently identify and characterize the metabolic fate of new drug candidates like 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, paving the way for safer and more effective medicines.

References

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Li, A. C. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Retrieved from [Link]

  • Brown, M., Dunn, W. B., Dobson, P., & Kell, D. B. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Technology Networks. (2022, April 8). The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • LeCluyse, E. L. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology. Retrieved from [Link]

  • Schock, S., & Wilson, I. D. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry. Retrieved from [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]

  • Wang, J., & Hsieh, Y. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • Xu, X., & Zhang, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Retrieved from [Link]

  • Siuzdak, G. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Kitta, M. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B. Retrieved from [Link]

  • Dunn, W. B. (2015). LC-MS analysis of metabolites Basis of Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • Wang, L., & Lu, C. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide: A UPLC-Centric Approach

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The presence of impurities, even in trace amounts, can signific...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, technically-grounded comparison for validating the purity of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, a fluorinated benzamide derivative, with a focus on the superiority of Ultra-Performance Liquid Chromatography (UPLC) over traditional High-Performance Liquid Chromatography (HPLC).

The core principle of this guide is not merely to present a protocol but to elucidate the scientific rationale behind each methodological choice. We will explore how the unique capabilities of UPLC—namely its use of sub-2 µm stationary phase particles and high-pressure operation—directly translate to enhanced analytical performance for this specific molecule.[1][2]

The Analytical Challenge: Understanding the Analyte

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is a complex molecule featuring several functional groups that dictate its chromatographic behavior:

  • Aromatic Ring: Provides UV absorbance, essential for detection. Its fluorination pattern influences polarity and potential π-π interactions with certain stationary phases.

  • Phenolic Hydroxyl Group: An acidic proton that can cause peak tailing if not properly addressed in the mobile phase.

  • Sulfonamide Group: A weakly acidic N-H proton that also contributes to polarity and potential for secondary interactions with the stationary phase.

Potential impurities in its synthesis could include unreacted starting materials, by-products from incomplete reactions, or degradants formed during processing and storage. A robust analytical method must be able to separate the main compound from all these potential, structurally similar impurities.

UPLC Method Development: A Rationale-Driven Approach

The objective is to develop a stability-indicating UPLC method capable of resolving the main peak from all potential impurities with high efficiency and speed.

Column and Mobile Phase Selection: The Core of the Separation

The choice of stationary and mobile phases is paramount for achieving the desired selectivity.

  • Column Chemistry: A reversed-phase approach is ideal for this moderately polar compound. An ACQUITY UPLC® BEH C18 column (1.7 µm particle size) is selected as the primary screening column. The Bridged Ethyl Hybrid (BEH) particle technology offers high mechanical strength to withstand UPLC pressures and provides excellent peak shape across a wide pH range, which is crucial for method development.[3] For orthogonal screening, a column with different selectivity, such as an ACQUITY UPLC® CSH Phenyl-Hexyl, could be employed to exploit potential π-π interactions with the analyte's aromatic ring.[4]

  • Mobile Phase Strategy: To ensure sharp, symmetrical peaks, the ionization of the phenolic hydroxyl and sulfonamide groups must be suppressed. This is achieved by acidifying the mobile phase.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile acidifier, making it compatible with mass spectrometry (MS) if further peak identification is needed. It effectively protonates the analyte, minimizing peak tailing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

Gradient Elution: Ensuring Comprehensive Impurity Profiling

An isocratic elution is often insufficient for purity analysis where impurities with a wide range of polarities may be present. A gradient elution, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic proportion, is employed. This ensures that highly polar impurities are retained and separated at the beginning of the run, while less polar impurities are effectively eluted later, all within a short analysis time.

The UPLC Advantage: A Head-to-Head Performance Comparison

UPLC technology fundamentally outperforms traditional HPLC by leveraging smaller particle sizes (<2 µm) and higher operating pressures (up to 15,000 psi).[5][6] This combination dramatically enhances resolution, sensitivity, and speed.[7][8] The table below summarizes the expected performance differences for the analysis of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

Performance ParameterOptimized UPLC Method Traditional HPLC Method Advantage
Run Time ~3 minutes~20 minutesSpeed & Throughput .[9]
Resolution (Rs) > 2.5 (for critical pair)~1.6 (for critical pair)Confidence in Purity .[5]
Peak Width (at half height) ~1.5 seconds~10 secondsHigher Sensitivity .[2]
Sensitivity (S/N for LOQ) ~10:1~3:1 (at same conc.)Trace Impurity Detection .
Solvent Consumption ~1.5 mL / run~20 mL / runCost & Environmental .[10]
System Backpressure ~9,000 psi~2,500 psi(System-dependent)

Experimental Protocols: From Method to Validation

The following sections provide actionable, step-by-step protocols for both the UPLC method and its subsequent validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[11][12]

UPLC Method for Purity Determination
  • System: Waters ACQUITY UPLC® H-Class System or equivalent

  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1.0 µL

  • Detection: UV at 275 nm (determined via UV scan)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0595Linear
2.5595Linear
2.6955Linear
3.0955Linear
Method Validation Protocol: A Self-Validating System

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[13] The following protocol is based on the ICH Q2(R2) guideline.[11]

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting ATP Analytical Target Profile (ATP) Define Method Goals Protocol Validation Protocol Define Experiments & Criteria ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOQ LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Summarize Results Specificity->Report Range Range Linearity->Range Range->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: UPLC Method Validation Workflow Diagram.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and excipients.[14]

    • Procedure:

      • Analyze a diluent blank and a placebo (if in a formulation) to show no interfering peaks at the retention time of the analyte.

      • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample.

      • Analyze the stressed samples to demonstrate that all degradant peaks are resolved from the main analyte peak (Resolution > 2.0).

  • Linearity:

    • Objective: To verify that the method's response is directly proportional to the analyte concentration.

    • Procedure:

      • Prepare a series of at least five standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

      • Inject each solution in triplicate.

      • Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Range:

    • Objective: To establish the concentration interval where the method is precise, accurate, and linear.[11]

    • Procedure: The range is confirmed by the successful validation of linearity, accuracy, and precision studies.

  • Accuracy (as Recovery):

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Prepare a placebo and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

      • Prepare each level in triplicate and analyze.

      • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (System Precision): Perform six replicate injections of a single standard solution.

      • Intermediate Precision: Have a different analyst, on a different day, using a different instrument (if possible), prepare and analyze six individual samples.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 1.0% for both studies.

  • Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Procedure:

      • Estimate the LOQ based on a signal-to-noise ratio of approximately 10:1.

      • Prepare a standard at this concentration and inject it six times.

    • Acceptance Criteria: Precision (RSD) ≤ 10.0%.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[11]

    • Procedure: Vary the following parameters one at a time and analyze a standard solution:

      • Flow Rate (± 0.05 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (if applicable, by ± 0.2 units)

    • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry) remain within predefined limits.

G cluster_params Validation Parameters Demonstrating Fitness-for-Purpose ATP Analytical Target Profile (ATP) Quantify impurities at ≥ 0.05% in Drug Substance Specificity Specificity (Resolves analyte from impurities) ATP->Specificity Ensures identity LOQ LOQ (Quantifiable at 0.05% level) ATP->LOQ Meets sensitivity target Linearity Linearity (Proportional response) ATP->Linearity Ensures quantitation Robustness Robustness (Reliable under variation) ATP->Robustness Ensures transferability Accuracy Accuracy (True value at low levels) Precision Precision (Repeatable at low levels) LOQ->Accuracy Confirms trueness at limit LOQ->Precision Confirms repeatability at limit

Caption: Relationship between ATP and Validation Parameters.

Conclusion

For the critical task of validating the purity of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, UPLC technology offers a demonstrably superior alternative to traditional HPLC. The gains in speed, resolution, and sensitivity are not merely incremental; they represent a significant leap in analytical capability.[10] This allows for higher laboratory throughput, reduced operational costs, and, most importantly, a higher degree of confidence in the purity data that underpins drug safety and development decisions. By following a systematic, rationale-driven approach to method development and a rigorous validation protocol aligned with ICH guidelines, researchers can establish a reliable, self-validating system for ensuring the quality of this important chemical entity.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Chromatography Online. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]

  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology. [Link]

  • Scribd. HPLC vs UPLC: Key Differences in Pharma. [Link]

  • WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • UHPLCS. Compared with common analyticl HPLC, what is the advantage of UPLC?. [Link]

  • Rajput, S. J., & Loni, A. B. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • Waters Corporation. (2011). A Systematic Approach Towards UPLC® Method Development. [Link]

  • Al-Rimawi, F., et al. (2023). Box–Behenken-Supported Development and Validation of UPLC Method for the Estimation of Eugenol in Syzygium aromaticum, Cinnamomum tamala, and Myristica fragrance. Molecules. [Link]

  • Fountain, K. J., Jablonski, J. M., & Morrison, D. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]

  • International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation by UPLC. [Link]

  • Li, Y., et al. (2024). Development and Validation of a UPLC-MS/MS Method for the Quantification of Amantadine in Rat Plasma: Application to a Pharmacokinetic Study Under High-Altitude Hypoxia and Mechanistic Insights. Pharmaceuticals. [Link]

  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Pharma Learning In Depth. (2023). ICH Q2R2 & Q14 Guidelines for Analytical Method Validation and Development. YouTube. [Link]

  • Pharma Growth Hub. (2023). General Considerations For Validation Of Analytical Procedures As Per ICH Guideline Q2(R2). YouTube. [Link]

  • Google Patents.
  • Dr. Atish Shripad Bodhe. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube. [Link]

Sources

Validation

Crystal structure analysis of N-(methylsulfonyl)benzamide derivatives

Executive Summary: The Bioisosteric Advantage In the landscape of drug design, N-(methylsulfonyl)benzamide derivatives represent a critical class of N-acylsulfonamides . These structures are not merely chemical curiositi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In the landscape of drug design, N-(methylsulfonyl)benzamide derivatives represent a critical class of N-acylsulfonamides . These structures are not merely chemical curiosities; they are high-performance bioisosteres of carboxylic acids.

This guide objectively compares the structural performance of N-(methylsulfonyl)benzamide derivatives against their primary alternatives: Carboxylic Acids (the natural substrates) and Primary Sulfonamides (the precursor pharmacophores).

The Bottom Line:

  • Acidity: N-acylsulfonamides exhibit a

    
     (3.5–5.0) comparable to carboxylic acids, unlike standard sulfonamides (
    
    
    
    ~10), allowing for specific electrostatic interactions at physiological pH.
  • Permeability: They offer superior lipophilicity (

    
    ) compared to carboxylic acids, enhancing membrane permeability while retaining anionic binding capability.
    
  • Crystallinity: They form robust, predictable hydrogen-bond networks (typically

    
    ), making them excellent candidates for cocrystallization and solid-state engineering.
    

Part 1: Comparative Structural Analysis

Performance Matrix: N-Acylsulfonamide vs. Alternatives

The following table benchmarks the physicochemical and structural properties of the N-(methylsulfonyl)benzamide scaffold against its functional competitors.

FeatureN-(Methylsulfonyl)benzamide (Target)Carboxylic Acid (Bioisostere Target)Primary Sulfonamide (Precursor)
General Formula



Acidity (

)
3.5 – 5.0 (High)4.0 – 5.0 (High)~10.0 (Low)
Ionization @ pH 7.4 Mostly Anionic (

)
Mostly Anionic (

)
Neutral
H-Bond Donors 1 (Strongly acidic NH)1 (OH)2 (

)
H-Bond Acceptors 3 (

,

)
2 (

,

)
2 (

)
Lipophilicity Enhanced (Tunable via R-groups)Low (Hydrophilic)Moderate
Crystal Packing 1D Chains / 2D Sheets via

Dimers (

)
3D Networks
Structural Causality: The "Anti" Conformation

X-ray diffraction (SC-XRD) analysis reveals a critical performance feature: Conformational Locking .

In N-(methylsulfonyl)benzamide derivatives, the


 bond typically adopts an anti  conformation relative to the carbonyl (

) bond.[1][2]
  • Why this matters: This conformation exposes the carbonyl oxygen and the sulfonyl oxygens to different quadrants, maximizing their ability to act as independent hydrogen bond acceptors.

  • Comparison: Unlike carboxylic acids which often form closed dimers (limiting their interaction with solvent/receptors), the N-acylsulfonamide "open" chain motif allows for more versatile binding modes in active sites (e.g., Carbonic Anhydrase inhibition).

Part 2: Experimental Protocols

To ensure reproducibility and high-quality crystal growth, follow this self-validating workflow.

Workflow Diagram

G Synthesis 1. Synthesis (Acylation) Purification 2. Purification (Recrystallization) Synthesis->Purification Yield > 80% Growth 3. Crystal Growth (Slow Evaporation) Purification->Growth Purity > 99% XRD 4. Data Collection (Mo/Cu Ku03b1) Growth->XRD Size ~0.3mm Analysis 5. Analysis (Hirshfeld/DFT) XRD->Analysis R-factor < 5%

Figure 1: Validated workflow for structural characterization of N-acylsulfonamides.

Step-by-Step Methodology
Phase 1: Synthesis (Coupling)

Objective: Create the N-acylsulfonamide linkage without hydrolyzing the product.

  • Reactants: Combine substituted benzoic acid (1.0 eq) with methanesulfonamide (1.2 eq).

  • Coupling Agent: Use EDCI (1.2 eq) and DMAP (1.2 eq) in anhydrous DCM (

    
    ).
    
    • Expert Insight: Avoid acid chlorides if sensitive functional groups are present. EDCI provides milder conditions.

  • Reaction: Stir at room temperature for 12–24 hours under

    
     atmosphere.
    
  • Workup: Wash with 1M HCl (removes DMAP/EDCI urea) and brine. Dry over

    
    .
    
Phase 2: Crystal Growth (Slow Evaporation)

Objective: Grow single crystals suitable for XRD (


 mm).
  • Solvent System: Ethanol/Water (80:20) or Acetone/Hexane (Slow diffusion).

  • Protocol:

    • Dissolve 20 mg of pure compound in 2 mL of Ethanol.

    • Filter the solution through a 0.45

      
       PTFE syringe filter (crucial for removing nucleation sites).
      
    • Place in a small vial, cover with parafilm, and poke 3–5 small holes .

    • Store in a vibration-free, temperature-controlled environment (

      
      ).
      
    • Checkpoint: Crystals should appear within 3–7 days. If precipitation is too fast (amorphous powder), switch to slow diffusion (layering Hexane over an Acetone solution).

Phase 3: Data Collection & Refinement[1][2][3][4]
  • Temperature: Collect data at 100 K (prevents thermal disorder of the sulfonyl methyl group).

  • Refinement Strategy (SHELXL):

    • The acidic N-H proton is critical. Do not use a riding model initially. Locate it in the Difference Fourier Map (

      
      ).
      
    • Refine the N-H bond distance with a restraint (DFIX 0.86 0.[2]01) if the thermal ellipsoid is unstable.

Part 3: Advanced Analysis & Validation

To publish in high-impact journals, mere geometric description is insufficient. You must validate the non-covalent interactions using Hirshfeld Surface Analysis and DFT .

Interaction Logic Map

Interactions NH_Group Acidic N-H CO_Group Carbonyl (C=O) NH_Group->CO_Group Primary H-Bond (Strong, Directional) SO2_Group Sulfonyl (S=O) NH_Group->SO2_Group Secondary H-Bond (Weaker, Bifurcated) Aromatic Phenyl Ring SO2_Group->Aromatic Anion-u03c0 Interaction Aromatic->Aromatic u03c0-u03c0 Stacking (Stabilization)

Figure 2: Interaction map showing the hierarchy of supramolecular forces in the crystal lattice.

Hirshfeld Surface Analysis

This technique quantifies the "performance" of the crystal packing.

  • Visual: Map

    
     on the surface. Red spots indicate strong H-bonds (contacts shorter than van der Waals radii).
    
  • Fingerprint Plot:

    • Spikes: Look for sharp spikes at the bottom left.

      • 
        : Corresponds to the strong 
        
        
        
        interaction.
    • Diffuse Region: Corresponds to

      
       contacts (van der Waals packing).
      
  • Interpretation: A high contribution (>40%) of

    
     interactions confirms the dominance of the bioisosteric H-bond network, validating the scaffold's design as a polar binder.
    
DFT Validation

Compare your experimental X-ray geometry with a gas-phase DFT optimization (e.g., B3LYP/6-311G**).

  • RMSD Analysis: If the Root Mean Square Deviation between X-ray and DFT structures is < 0.5 Å, the crystal packing forces are not significantly distorting the molecule (it is in a low-energy conformation).

  • Discrepancy: If the sulfonamide torsion angle differs significantly, it indicates that intermolecular H-bonds are strong enough to twist the molecule, a key finding for binding site adaptability.

References

  • Stenfors, B. A., & Ngassa, F. N. (2020).[4] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249.[4] Link

  • Francisco, K. R., et al. (2021).[5] Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[5][6] Link[5]

  • Gowda, B. T., et al. (2010). N-Benzoyl-4-methylbenzenesulfonamide.[2][4][7] Acta Crystallographica Section E, E66, o1039.[2] Link

  • Baell, J. B., et al. (2013). Bioisosteres of the Carboxylic Acid Group. Burger's Medicinal Chemistry and Drug Discovery. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. Link

Sources

Comparative

A Comparative Guide to the pKa Determination of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It fundamentally governs a molecule's ionization state at a given pH, thereby in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It fundamentally governs a molecule's ionization state at a given pH, thereby influencing critical pharmacokinetic properties such as solubility, permeability, and absorption.[1][2][3] For the compound 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, a novel molecule with potential therapeutic applications, an accurate pKa determination is not merely an academic exercise but a critical step in its preclinical evaluation. This guide provides an in-depth comparison of the primary experimental and computational methodologies for determining the pKa of this and other similar pharmaceutical compounds.

The structure of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide presents two primary ionizable protons: the phenolic hydroxyl group and the nitrogen-bound proton of the sulfonamide group. The electron-withdrawing effects of the two fluorine atoms are expected to increase the acidity (lower the pKa) of the phenolic proton compared to unsubstituted phenol. The N-H proton of the sulfonamide is also weakly acidic. This guide will explore the most suitable methods to accurately quantify these acidic properties.

I. Experimental Approaches for pKa Determination

A variety of experimental techniques are available for pKa determination, each with its own set of advantages and limitations.[2][4] The choice of method often depends on the compound's properties, such as solubility and the quantity of sample available.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a high-precision technique and historically the standard method for pKa measurement.[5][6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[7][8]

The core principle of this method is to generate a titration curve (pH vs. volume of titrant). The pKa is determined from the midpoint of the buffer region on this curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[7] For a compound like 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, which is likely to be sparingly soluble in water, a co-solvent approach may be necessary.[5][9]

  • Preparation of Solutions:

    • Prepare a stock solution of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide at a concentration of approximately 1 mM.[7] If solubility is an issue, a co-solvent such as methanol may be used, but the final pKa will need to be extrapolated back to aqueous conditions.[5][10]

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[7]

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Titration:

    • Place a known volume of the analyte solution in a temperature-controlled vessel.

    • Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of weak acids.[7][8]

    • Immerse the calibrated pH electrode and a stirrer in the solution.

    • Add the titrant (e.g., 0.1 M NaOH) in small, precise increments.

    • Record the pH after each addition, ensuring the reading is stable.[8]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first or second derivative of the titration curve.[11]

    • The pH at the half-equivalence point is equal to the pKa of the ionizable group.[7]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte, Titrant & KCl Solutions C Purge Analyte with N2 A->C B Calibrate pH Meter B->C D Titrate with Incremental Additions of Titrant C->D E Record Stable pH Readings D->E Repeat E->D Repeat F Plot pH vs. Titrant Volume E->F G Determine Equivalence Point (Derivative Plot) F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: High-Sensitivity Alternative

This method is ideal for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[12] It is particularly advantageous for compounds with low solubility or when only small amounts of sample are available, as it requires much lower concentrations than potentiometry.[5]

The Beer-Lambert law is the foundation of this technique. By measuring the absorbance of a compound in a series of buffer solutions with known pH values, a sigmoid curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[13][14] For 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, the phenolic ring acts as a suitable chromophore.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Prepare working solutions by diluting the stock solution into each buffer to a final concentration typically in the range of 0.1-0.2 mM.[12]

  • Spectral Acquisition:

    • Record the UV-Vis spectrum for the analyte in each buffer solution over a relevant wavelength range (e.g., 250-500 nm).[12]

    • Also record the spectrum of a blank (buffer solution without the analyte) for each pH.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.[12]

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.[6]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Stock Solution C Create Working Solutions in Each Buffer A->C B Prepare Buffer Solutions (Wide pH Range) B->C E Record Blank Spectrum for Each Buffer B->E D Record UV-Vis Spectrum for Each pH C->D F Identify Analytical Wavelength(s) D->F E->F G Plot Absorbance vs. pH F->G H Determine pKa from Sigmoidal Curve Inflection Point G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Capillary Electrophoresis (CE): High-Throughput and Purity-Independent

Capillary electrophoresis is a powerful technique that separates ions based on their electrophoretic mobility in an electric field. This mobility is dependent on the charge-to-size ratio of the molecule, which changes with pH. CE is an excellent method for pKa determination in early drug discovery due to its high throughput, low sample consumption, and ability to measure pKa even in the presence of impurities.

The effective mobility of an ionizable compound is measured in a series of buffers with different pH values. A plot of effective mobility versus pH yields a sigmoidal curve, from which the pKa can be determined at the inflection point.[3] This method is particularly useful for complex molecules and can resolve the pKa values of multiprotic compounds.[3][15]

  • Preparation:

    • Prepare a set of background electrolytes (buffers) with a range of pH values (e.g., 24-point buffer system from pH 1.8 to 11.2).[3]

    • Prepare a sample solution of the analyte at a suitable concentration. A neutral marker (e.g., DMSO) is often included.

  • CE Analysis:

    • Sequentially run the sample in the capillary using each of the different pH buffers as the electrolyte.

    • Record the migration times of the analyte and the neutral marker in each run.

  • Data Analysis:

    • Calculate the effective mobility (μeff) of the analyte at each pH using the migration times of the analyte and the neutral marker.[3]

    • Plot the effective mobility against pH.

    • The pKa is determined from the inflection point of the resulting titration curve.[3]

G cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Data Analysis A Prepare Analyte Solution with Neutral Marker C Run Sample in Each pH Buffer A->C B Prepare Series of pH Buffers B->C D Record Migration Times C->D For each buffer D->C For each buffer E Calculate Effective Mobility (μeff) at Each pH D->E F Plot μeff vs. pH E->F G Determine pKa from Curve Inflection Point F->G G cluster_input Input cluster_method Methodology cluster_output Output A Input Molecular Structure (SMILES, SDF) B Empirical / QSPR (Database lookup, fragment analysis) A->B C Quantum Mechanics (QM) (DFT calculation, solvation model) A->C D Predicted pKa Value(s) B->D C->D E Speciation vs. pH Plot D->E

Caption: General workflow for computational pKa prediction.

III. Comparative Summary and Recommendations

The optimal method for determining the pKa of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide depends on the stage of research and available resources.

Method Sample Purity Sample Amount Solubility Requirement Throughput Key Advantage Key Disadvantage
Potentiometric Titration HighHigh (~mg)Moderate to HighLowHigh precision, well-established [5][7]Not suitable for poorly soluble compounds or small samples [6][10]
UV-Vis Spectrophotometry HighLow (~µg)LowMediumHigh sensitivity, good for poorly soluble compounds [5]Requires a chromophore near the ionization site [12]
Capillary Electrophoresis LowVery Low (~ng)LowHighHigh throughput, handles impurities, low sample use [3]Requires specialized equipment
Computational Prediction N/AN/AN/AVery HighExtremely fast, no physical sample needed [16]Accuracy can be variable and method-dependent [1][9]
Recommended Strategy for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide
  • Initial Prediction (Screening Phase): Begin with a computational prediction using a reliable software package (e.g., ACD/pKa, Schrödinger's Macro-pKa). [17][18]This provides a rapid and cost-effective estimate of the pKa values for the phenolic and sulfonamide protons, guiding the design of subsequent experiments.

  • Experimental Determination (Lead Optimization Phase):

    • Given the likelihood of poor aqueous solubility, UV-Vis Spectrophotometry is the recommended primary experimental method. Its high sensitivity and tolerance for lower concentrations make it well-suited for this type of pharmaceutical compound. [5] * If high-throughput screening of multiple analogs is required, Capillary Electrophoresis would be the method of choice due to its speed and minimal sample requirements. [3][19] * Potentiometric Titration should be considered for a final, high-precision determination if sufficient quantities of the pure compound can be synthesized and solubilized, potentially using a co-solvent method with extrapolation to aqueous pKa. [5][9] By employing this integrated strategy, researchers can efficiently and accurately characterize the acid-base properties of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, providing crucial data to inform and accelerate its development as a potential therapeutic agent.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Liptakova, T., & Koscik, D. (n.d.). Predicting pKa values of substituted phenols from atomic charges. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta.
  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
  • Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A.
  • Russo, N., et al. (2022).
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Han, G. E., & Priefer, R. (2023). A systematic review of various pKa determination techniques.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy.
  • Bu, X., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Analytical Methods in Chemistry.
  • Sari, Y., & Haryani, S. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series.
  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of methods for the determination of pKa values. Analytica Chimica Acta, 760, 1-15.
  • University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Spirtovic-Halilovic, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.
  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Jouyban, A., et al. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Pharmaceutical and Biomedical Analysis.
  • Han, G. E., & Priefer, R. (2023). A systematic review of various pKa determination techniques. International journal of pharmaceutics, 635, 122783.
  • Sarmini, K., & Kenndler, E. (2005). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure.
  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

  • Vidal Salgado, L. E., & Vargas-Hernández, C. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry.
  • Barbosa, J., & Bosch, E. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.
  • Altria, K. D. (2002). Capillary Electrophoresis for Pharmaceutical Analysis. In Encyclopedia of Pharmaceutical Technology.
  • O'Brien, S. E., et al. (2020). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • U.S. Environmental Protection Agency. (n.d.). 2,5-Difluoro-4-hydroxybenzaldehyde. CompTox Chemicals Dashboard.
  • Cheméo. (n.d.). Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2). Retrieved from [Link]

  • Williams, R. (n.d.). Table 20.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities requir...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities require a robust framework grounded in established safety principles and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, ensuring the protection of laboratory personnel and the environment.

The procedural foundation of this document is built on the precautionary principle. In the absence of exhaustive toxicological data for a specific research compound, it is imperative to treat the substance as hazardous. This approach aligns with federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[1]

Hazard Assessment and Waste Characterization

A definitive Safety Data Sheet (SDS) for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide is not widely available. Therefore, our initial step is to infer potential hazards from structurally similar compounds and treat the waste accordingly.

  • Structural Analogs: Benzamide and its derivatives often exhibit specific health hazards. For instance, Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[2][3] Related fluorinated aromatic compounds can cause skin, eye, and respiratory irritation.[4][5]

  • Causality of Hazards: The presence of a benzamide core, coupled with metabolically labile functional groups, suggests that the compound could pose risks upon exposure. The fluorinated phenyl ring and the methylsulfonyl group can influence the molecule's reactivity, solubility, and biological activity.

  • Waste Determination: Given these potential hazards, all waste containing 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, including pure compound, solutions, and contaminated labware, must be classified and managed as hazardous chemical waste.[6] Under RCRA, a waste is hazardous if it is listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Until proven otherwise, this compound should be handled as if it possesses toxic characteristics.

Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or chemical fume hood.Prevents inhalation of dust or aerosols.[7]

Waste Collection and Storage Protocol

Proper segregation and containment are the cornerstones of safe laboratory waste management.[8][9] Adherence to these steps prevents accidental chemical reactions and ensures regulatory compliance.

Step-by-Step Waste Accumulation:

  • Container Selection:

    • Use a designated, leak-proof waste container with a secure screw-top cap.[8]

    • The container material must be compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[9][10]

    • Ensure the container is clean and in good condition, free of any external residue.[6]

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide, along with contaminated items like weigh boats, gloves, and paper towels, in a dedicated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[9]

    • Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container.

  • Labeling:

    • Immediately label the waste container. Unlabeled containers pose a significant safety risk and are a direct violation of EPA and OSHA regulations.

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide"

      • A list of all components and their approximate concentrations.

      • The primary hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]

Spill Management Protocol

Accidents can happen; a clear and effective spill response plan is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess & Protect: Don the appropriate PPE as detailed in Section 2.

  • Contain: For liquid spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Clean: Carefully sweep or scoop the absorbed material and place it into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.[6]

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.

Final Disposal Procedures

The ultimate disposal of hazardous waste must be handled by certified professionals to ensure it is done in an environmentally sound manner.

  • EH&S Coordination: Once your waste container is full or you have reached the accumulation time limit (typically 180 days, but check your local regulations), contact your institution's EH&S office to schedule a waste pickup.

  • Transportation: Do not attempt to transport the waste yourself. Disposal must be managed by a licensed hazardous waste transporter who will move it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Documentation: Ensure all necessary paperwork, often in the form of a hazardous waste manifest, is completed. This document tracks the waste from your lab to its final destination, fulfilling the "cradle-to-grave" requirement.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

G cluster_prep Phase 1: Preparation & Assessment cluster_collect Phase 2: Collection Protocol cluster_spill Incident Response cluster_final Phase 3: Final Disposition start Waste Generated: 2,5-difluoro-4-hydroxy- N-(methylsulfonyl)benzamide haz_assess Hazard Assessment: Treat as Toxic & Irritant (Precautionary Principle) start->haz_assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat haz_assess->ppe container Select Compatible Waste Container (e.g., HDPE, Glass) ppe->container segregate Segregate Waste Type (Solid vs. Liquid) container->segregate labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards + Date segregate->labeling store Store in Designated SAA with Secondary Containment labeling->store spill Spill Occurs? store->spill spill_protocol Execute Spill Protocol: Alert, Contain, Clean, Dispose of materials as waste spill->spill_protocol Yes final_disposal Contact EH&S for Pickup spill->final_disposal No spill_protocol->final_disposal transport Waste transported by Licensed Carrier final_disposal->transport tsdf Final Disposal at Permitted TSDF Facility transport->tsdf

Caption: Disposal workflow for 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide.

References

  • CSIR IIP. Laboratory Chemical Waste Management. Retrieved from [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Axonator. EPA Hazardous Waste Management. Retrieved from [Link]

  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • ScienceLab.com. Material Safety Data Sheet - Benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 2,5-Difluoro-4-hydroxybenzaldehyde Properties. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-hexyl-. Retrieved from [Link]

  • Cheméo. Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Benzamide. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2,5-Difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide. As a novel c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following guidance is synthesized from the hazard profiles of structurally analogous compounds, including halogenated benzamides and sulfonamides, to ensure a robust and cautious approach to safety. It is imperative that a thorough risk assessment is conducted for your specific application before commencing any work.

Anticipated Hazard Profile

Based on an analysis of related chemical structures, 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide should be handled as a hazardous substance. The primary anticipated hazards are summarized below. The causality for these classifications stems from the known reactivity and toxicity of the functional groups present in the molecule: the halogenated aromatic ring, the benzamide group, and the methylsulfonyl moiety.

Hazard ClassAnticipated EffectRationale Based on Analogous Compounds
Skin Irritation May cause skin irritation upon direct contact.[1][2]Fluorinated and benzamide compounds frequently exhibit skin irritant properties.[1][2]
Eye Irritation May cause serious eye irritation or damage.[1][2]This is a common characteristic of acidic and halogenated aromatic compounds.[1][2]
Acute Oral Toxicity May be harmful if swallowed.[3][4]Benzamide, a core structural component, is classified as harmful if swallowed.[3][4]
Respiratory Irritation Inhalation of fine dust may cause respiratory tract irritation.[2][5]Fine powders of aromatic compounds can be irritating to the respiratory system.[2][5]
Mutagenicity Suspected of causing genetic defects.[4]Benzamide is suspected of causing genetic defects, warranting a high degree of caution.[4]
Hazardous Decomposition Combustion may produce toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[1][6]Thermal decomposition of organofluorine and sulfur-containing compounds releases these hazardous byproducts.[1][6]

The Three Pillars of Safe Handling: Controls and PPE

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for minimizing exposure.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with you.

  • Ventilation: Always handle this compound within a certified chemical fume hood.[5] This not only prevents the inhalation of airborne particles but also provides a physical barrier against splashes.

  • Weighing Enclosures: For weighing, use a ventilated balance enclosure or perform the task within the fume hood to contain any fine powder that may become airborne.[5]

Administrative Controls: Structuring a Safe Workflow
  • Designated Areas: Restrict the handling of this compound to specific, clearly marked areas to prevent cross-contamination.[5]

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered before reuse.[1]

Personal Protective Equipment (PPE): The Final Barrier

The appropriate PPE is critical to prevent exposure through skin contact, eye contact, and inhalation. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Chemical splash goggles and a full-face shield.[2][5][7]Two pairs of nitrile gloves (double-gloving).[8]Long-sleeved lab coat, fully buttoned.N95 respirator if outside of a ventilated enclosure.
Solution Preparation Chemical splash goggles and a full-face shield.[2][5][7]Chemical-resistant gloves (nitrile or neoprene). Change immediately if contaminated.Chemical-resistant apron over a lab coat.Not required if performed in a fume hood.
Reaction Monitoring/Sampling Chemical splash goggles.Chemical-resistant gloves.Lab coat.Not required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.[5][7]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron.A chemical cartridge-type respirator may be required for large spills.[8]

Operational and Disposal Plans

Standard Operating Procedure (SOP) for Handling

This step-by-step workflow is designed to minimize exposure risk during routine handling of the solid compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood or a ventilated balance enclosure.

    • Handle the compound gently to avoid creating dust.

    • Close the container immediately after use.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean all equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Close Primary Container handle2->handle3 clean1 Clean Equipment handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of Solid Compound.

Spill Management

In the event of a spill, avoid actions that could generate dust.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Gently cover the spill with an absorbent material suitable for solid chemicals.

  • Collect: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Disposal Plan

As a halogenated aromatic compound, 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide and any materials contaminated with it must be treated as hazardous waste.[5]

  • Waste Segregation: Do not mix this waste with non-halogenated solvents or other waste streams.[9] Collect it in a dedicated, sealed, and clearly labeled container.

  • Disposal Method: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[10][11]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste contractor.

G start Waste Generated q1 Is waste contaminated with 2,5-difluoro-4-hydroxy-N- (methylsulfonyl)benzamide? start->q1 yes_node Treat as Hazardous Waste q1->yes_node Yes no_node Follow Standard Lab Waste Procedures q1->no_node No collect Collect in a Labeled, Halogenated Waste Container yes_node->collect contact_ehs Contact EHS for Pickup collect->contact_ehs incinerate High-Temperature Incineration (via licensed contractor) contact_ehs->incinerate

Caption: Decision-Making Flowchart for Waste Disposal.

Emergency and First Aid Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately take off all contaminated clothing.[1] Rinse skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical advice.[1]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison control center or doctor immediately if you feel unwell.[3][4]

References

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]

  • Personal Protective Equipment. (2025, September 12). United States Environmental Protection Agency. [Link]

  • Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News. [Link]

  • BENZAMIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.